Hydroxyzine Hydrochloride
Beschreibung
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1956.
See also: Cetirizine (related); Hydroxyzine (salt form of); Hydroxyzine Pamoate (related).
Eigenschaften
IUPAC Name |
2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN2O2.2ClH/c22-20-8-6-19(7-9-20)21(18-4-2-1-3-5-18)24-12-10-23(11-13-24)14-16-26-17-15-25;;/h1-9,21,25H,10-17H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOMHKZSQFYSBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29Cl3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
68-88-2 (Parent) | |
| Record name | Hydroxyzine hydrochloride [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002192203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2040737 | |
| Record name | Hydroxyzine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2192-20-3, 163837-37-4, 163837-38-5 | |
| Record name | Hydroxyzine hydrochloride [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002192203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxyzine dihydrochloride, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163837374 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxyzine dihydrochloride, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163837385 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]-, hydrochloride (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hydroxyzine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydroxyzine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.897 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROXYZINE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76755771U3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | HYDROXYZINE DIHYDROCHLORIDE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AQ4KXB9U4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | HYDROXYZINE DIHYDROCHLORIDE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GF8H55RPZ9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Central Nervous System Mechanism of Action of Hydroxyzine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxyzine hydrochloride, a first-generation piperazine antihistamine, exerts a complex array of effects on the central nervous system (CNS) that underpin its therapeutic applications as an anxiolytic, sedative, and antiemetic agent. While its primary mechanism of action is potent inverse agonism at the histamine H1 receptor, its pharmacological profile is augmented by interactions with other key neurotransmitter systems. This technical guide provides a comprehensive overview of the molecular mechanisms of hydroxyzine in the CNS, detailing its receptor binding profile, downstream signaling cascades, and the experimental methodologies used to elucidate these actions. Quantitative data are presented in tabular format for comparative analysis, and key pathways and experimental workflows are visualized using logical diagrams to facilitate a deeper understanding for researchers and drug development professionals.
Introduction
Hydroxyzine has been a mainstay in clinical practice for decades, valued for its multifaceted CNS activity. Unlike second-generation antihistamines, hydroxyzine readily crosses the blood-brain barrier, enabling its significant central effects.[1] Its primary therapeutic efficacy stems from its high-affinity interaction with the histamine H1 receptor. However, its broader pharmacological footprint, encompassing serotonergic, dopaminergic, and adrenergic systems, contributes to its anxiolytic and sedative properties.[2] This guide delves into the core mechanisms of hydroxyzine's action within the CNS, providing a technical foundation for further research and development.
Receptor Binding Profile and Quantitative Analysis
The pharmacological actions of hydroxyzine and its active metabolite, cetirizine, are dictated by their binding affinities to various CNS receptors. The data, primarily derived from in vitro radioligand binding assays, are summarized below. A lower inhibition constant (Ki) or half-maximal inhibitory concentration (IC50) indicates a higher binding affinity.
| Receptor Subtype | Hydroxyzine Ki (nM) | Cetirizine Ki (nM) | References |
| Histamine H1 | 2 - 19 | 3 - 6 | [1][3] |
| Serotonin 5-HT2A | 50 | >10,000 | [3] |
| Dopamine D2 | 378 | >10,000 | [3] |
| Alpha-1 Adrenergic | Not widely reported | >10,000 | [3][4] |
| Muscarinic (general) | 3,600 - 30,000 | >10,000 | [3][4] |
Note: Data for cetirizine at 5-HT2A, D2, alpha-1 adrenergic, and muscarinic receptors indicate very low affinity.[3]
Core Mechanisms of Action and Signaling Pathways
Hydroxyzine's CNS effects are a composite of its interactions with multiple receptor systems. The following sections detail the primary and secondary mechanisms of action and their associated signaling cascades.
Primary Mechanism: Histamine H1 Receptor Inverse Agonism
The principal mechanism underlying hydroxyzine's sedative and anxiolytic effects is its potent inverse agonism at the histamine H1 receptor.[1] Unlike a neutral antagonist which simply blocks agonist binding, an inverse agonist stabilizes the receptor in its inactive conformation, reducing its basal activity even in the absence of histamine.[5]
The H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins.[6][7] Inverse agonism by hydroxyzine prevents the activation of this pathway.
Secondary Mechanisms: Antagonism at Other CNS Receptors
Hydroxyzine also exhibits antagonistic activity at other CNS receptors, which contributes to its overall pharmacological profile.
Antagonism of the 5-HT2A receptor is thought to contribute to hydroxyzine's anxiolytic and sedative properties.[2] The 5-HT2A receptor, like the H1 receptor, is coupled to the Gq/11 signaling pathway.[8][9] Blockade of this receptor by hydroxyzine prevents serotonin-mediated activation of phospholipase C and subsequent downstream signaling.
Hydroxyzine's weak antagonism at D2 receptors may contribute to its sedative effects and modulate dopaminergic neurotransmission.[2] D2 receptors are primarily coupled to the Gi/o family of G-proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[10][11]
Hydroxyzine's antagonism at α1-adrenergic receptors, although less characterized, may contribute to its sedative and hypotensive side effects.[12] Similar to H1 and 5-HT2A receptors, α1-adrenergic receptors are coupled to the Gq/11 signaling pathway.[13][14]
Experimental Protocols
The characterization of hydroxyzine's mechanism of action relies on a suite of in vitro and in vivo experimental techniques.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (Ki) of hydroxyzine for various receptors.
Objective: To quantify the affinity of hydroxyzine for a specific CNS receptor.
Methodology:
-
Membrane Preparation: Homogenates of brain tissue or cultured cells expressing the receptor of interest are prepared.
-
Incubation: A constant concentration of a radiolabeled ligand (e.g., [3H]mepyramine for H1 receptors) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled hydroxyzine.
-
Separation: Bound and free radioligand are separated via rapid filtration.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of hydroxyzine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Hydroxyzine for Patients with Anxiety and/or Anxiety with Comorbid Insomnia 7/23/2020 – Vista Hill SmartCare BHCS [smartcarebhcs.org]
- 3. Focus on the cetirizine use in clinical practice: a reappraisal 30 years later - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cetirizine - Wikipedia [en.wikipedia.org]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. PathWhiz [pathbank.org]
- 7. SMPDB [smpdb.ca]
- 8. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 13. Alpha-1 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]
- 14. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Receptor Binding Affinity of Hydroxyzine Hydrochloride
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Hydroxyzine is a first-generation piperazine H1-antihistamine with a complex pharmacological profile that extends beyond its primary antihistaminic action.[1] Its therapeutic efficacy in treating pruritus, anxiety, and nausea is a direct consequence of its binding affinity to a range of neuroreceptors.[][3] This document provides an in-depth technical overview of the receptor binding profile of hydroxyzine hydrochloride, details the experimental methodologies used to determine these affinities, and visualizes the key signaling pathways involved.
Receptor Binding Profile of Hydroxyzine
Hydroxyzine's primary mechanism of action is as a potent inverse agonist at the histamine H1 receptor, which accounts for its antihistaminic and sedative effects.[4][5] However, it also exhibits significant affinity for other receptors, contributing to its anxiolytic and other central nervous system effects.[][4] Unlike many other first-generation antihistamines, hydroxyzine has a notably lower affinity for muscarinic acetylcholine receptors, resulting in a reduced incidence of anticholinergic side effects.[4][5][6] The binding affinities, expressed as inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50), are summarized below.
Data Presentation: Quantitative Binding Affinity
The following table compiles the reported binding affinities of hydroxyzine for key central and peripheral nervous system receptors. Lower Ki and IC50 values indicate higher binding affinity.
| Receptor Target | Parameter | Value (nM) | Reference |
| Histamine H1 | Ki | 2.0 | [7] |
| IC50 | 10 / 19* | [8][9] | |
| Serotonin 5-HT2A | Ki | 50 | [7] |
| Dopamine D2 | Ki | 378 | [7] |
| Muscarinic Acetylcholine | Ki | > 3,600 | [6] |
| α1-Adrenergic | - | Weak Antagonist** | [4][5] |
*IC50 values were determined using [3H]pyrilamine and [3H]desloratadine as radioligands, respectively.[8][9] **Specific quantitative data for α1-adrenergic receptor affinity is not consistently reported, but it is recognized as a site of weaker antagonism.[4][5]
Experimental Protocols: Determining Binding Affinity
The quantitative data presented above are typically determined using radioligand binding assays, which are considered the gold standard for measuring the affinity of a ligand for its receptor due to their high sensitivity and robustness.[10] A competitive binding assay is the most common method for determining the Ki value of an unlabeled drug like hydroxyzine.
Methodology: Competitive Radioligand Binding Assay
This assay measures the ability of an unlabeled compound (hydroxyzine) to compete with a radiolabeled ligand for binding to a specific receptor.
1. Membrane Preparation:
-
A cell line (e.g., HEK293 or CHO cells) is genetically engineered to express a high density of the target receptor (e.g., human histamine H1 receptor).[11]
-
The cells are cultured and harvested.
-
The cells are lysed, and the cell membrane fraction, which contains the receptors, is isolated through a series of centrifugations.[11][12]
-
The final membrane pellet is resuspended in a suitable buffer, and the protein concentration is determined (e.g., using a BCA assay).[12] The prepared membranes are stored at -80°C.[11]
2. Assay Procedure:
-
The assay is performed in a multi-well plate format.
-
Three types of reactions are set up in triplicate:
- Total Binding: Contains the membrane preparation and a fixed concentration of a specific radioligand (e.g., [3H]pyrilamine for the H1 receptor).[8]
- Non-specific Binding: Contains the membrane preparation, the radioligand, and a high concentration of an unlabeled competitor to saturate the receptors, thus measuring the amount of radioligand that binds to non-receptor components.[11]
- Competitive Binding: Contains the membrane preparation, the radioligand, and varying concentrations of the test compound (hydroxyzine).[10]
-
The plates are incubated at a controlled temperature (e.g., 25-30°C) for a specific duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[11][12]
3. Separation and Quantification:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters.[11] This separates the receptor-bound radioligand (trapped on the filter) from the free, unbound radioligand (which passes through).[10]
-
The filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.[11]
-
The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on each filter is then measured using a scintillation counter.[12]
4. Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
A competition curve is generated by plotting the percentage of specific binding against the logarithm of the hydroxyzine concentration.
-
Non-linear regression analysis is used to fit the data and determine the IC50 value—the concentration of hydroxyzine that inhibits 50% of the specific binding of the radioligand.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd) where:
- [L] is the concentration of the radioligand used in the assay.
- Kd is the dissociation constant of the radioligand for the receptor (determined from separate saturation binding experiments).
Visualization of Experimental Workflow
Signaling Pathways
Hydroxyzine's function as an antagonist or inverse agonist at its target receptors means it blocks or dampens the downstream signaling cascades typically initiated by the endogenous ligands (e.g., histamine, serotonin, dopamine).
Histamine H1 Receptor Signaling (Inverse Agonism)
As an inverse agonist, hydroxyzine binds to the H1 receptor and reduces its basal activity. The H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[1]
Serotonin 5-HT2A Receptor Signaling (Antagonism)
Hydroxyzine's anxiolytic properties are partly attributed to its antagonism of the 5-HT2A receptor.[4] Similar to the H1 receptor, the 5-HT2A receptor is primarily coupled to the Gq/11 signaling pathway.[13]
Dopamine D2 Receptor Signaling (Antagonism)
Hydroxyzine's affinity for the D2 receptor is lower, but its antagonism at this site may contribute to its sedative and antiemetic effects. The D2 receptor is a GPCR coupled to the Gi/o pathway, which is inhibitory.[14]
Conclusion
The clinical profile of this compound is a direct reflection of its binding affinities across multiple receptor systems. Its high-affinity inverse agonism at histamine H1 receptors underpins its potent antihistaminic and sedative effects. Concurrently, its moderate-affinity antagonism at serotonin 5-HT2A receptors contributes significantly to its anxiolytic properties, distinguishing it from other antihistamines. Its weaker interactions with dopamine D2 and α1-adrenergic receptors, coupled with a very low affinity for muscarinic receptors, complete a unique pharmacological signature that accounts for its broad therapeutic utility and side-effect profile. A thorough understanding of this receptor binding data, obtained through rigorous experimental methods like radioligand binding assays, is crucial for the rational application of hydroxyzine in clinical practice and for guiding future drug development efforts.
References
- 1. SMPDB [smpdb.ca]
- 3. Hydroxyzine | C21H27ClN2O2 | CID 3658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. psychdb.com [psychdb.com]
- 5. Hydroxyzine - Wikipedia [en.wikipedia.org]
- 6. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hydroxyzine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Hydroxyzine 2HCl | Histamine H1-receptor antagonist | antihistamine drug |CAS 2192-20-3 | NSC-169188; NSC169188; Arcanax; Neurolax; Orgatrax; Pamoate, Hydroxyzine; Vistaril | InvivoChem [invivochem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 14. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of Hydroxyzine Hydrochloride: An In-depth Analysis of its Effects on Serotonin and Dopamine Systems
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Hydroxyzine hydrochloride, a first-generation antihistamine, is widely recognized for its sedative and anxiolytic properties. While its primary mechanism of action is potent inverse agonism at the histamine H1 receptor, its therapeutic versatility is also attributed to its interactions with other central nervous system targets. This technical guide provides a comprehensive examination of the effects of this compound on the serotonin and dopamine systems. Through a detailed review of its receptor binding affinity, functional antagonism, and in-vivo effects on neurotransmitter dynamics, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of hydroxyzine's neuropharmacological profile. This guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its complex mechanism of action.
Introduction
This compound is a piperazine derivative with a well-established clinical history in the management of anxiety, tension, and pruritus. Its ability to cross the blood-brain barrier allows for significant central nervous system activity. Beyond its primary antihistaminergic role, hydroxyzine's anxiolytic effects are thought to be mediated, in part, by its influence on serotonergic and dopaminergic pathways. This guide delves into the specifics of these interactions, providing a granular view of its pharmacological properties for a scientific audience.
Receptor Binding Affinity and Functional Antagonism
This compound exhibits a multi-receptor binding profile. While its affinity for the histamine H1 receptor is highest, it also demonstrates notable interaction with serotonin 5-HT2A and dopamine D2 receptors, acting as an antagonist at these sites.[1][2]
Quantitative Data: Receptor Binding and Functional Assays
The following tables summarize the available quantitative data for hydroxyzine's binding affinity (Ki) at human serotonin 5-HT2A and dopamine D2 receptors. The Ki value represents the concentration of the drug that occupies 50% of the receptors in vitro, with a lower value indicating higher binding affinity.
| Receptor | Ligand | Species | Assay Type | Ki (nM) | Reference |
| Serotonin 5-HT2A | Hydroxyzine | Human | Radioligand Binding | 50 | [3] |
| Dopamine D2 | Hydroxyzine | Human | Radioligand Binding | 378 | [3] |
Table 1: Binding Affinity of Hydroxyzine for Serotonin 5-HT2A and Dopamine D2 Receptors.
Effects on Serotonin and Dopamine Neurotransmission
In vivo studies suggest that hydroxyzine can modulate the turnover of both serotonin and dopamine. Research in patients with tardive dyskinesia has shown that hydroxyzine pamoate administration leads to a consistent reduction in the cerebrospinal fluid (CSF) levels of 5-hydroxyindoleacetic acid (5-HIAA), the primary metabolite of serotonin.[[“]][[“]] This suggests a decrease in serotonin turnover or activity.[[“]][[“]] In some patients, a reduction in homovanillic acid (HVA), the main dopamine metabolite, was also observed, indicating a potential decrease in dopamine activity.[[“]][[“]]
One study in mice demonstrated that hydroxyzine treatment can lead to an increase in serotonin levels in the brain.[6] However, the same study did not find a significant effect on dopamine levels.[6] It is important to note that another study in mice showed that a combination of aripiprazole and hydroxyzine resulted in a significant increase in dopamine levels compared to hydroxyzine alone.[6] These findings suggest that hydroxyzine's in-vivo effects on these neurotransmitter systems may be complex and potentially influenced by other factors.
Signaling Pathways
As an antagonist at 5-HT2A and D2 receptors, hydroxyzine blocks the downstream signaling cascades typically initiated by the binding of their endogenous ligands, serotonin and dopamine, respectively.
Serotonin 5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 signal transduction pathway.[7][8] Antagonism by hydroxyzine would inhibit this cascade.
Dopamine D2 Receptor Signaling Pathway
The dopamine D2 receptor is a Gi/o-coupled GPCR.[9] Its activation normally leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[10] Hydroxyzine's antagonism at the D2 receptor would prevent this inhibitory effect.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the interaction of hydroxyzine with serotonin and dopamine receptors.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of a test compound (e.g., hydroxyzine) for a specific receptor by measuring its ability to compete with a radiolabeled ligand.[11][12]
Objective: To determine the Ki of hydroxyzine for the 5-HT2A and D2 receptors.
Materials:
-
Cell membranes expressing the human 5-HT2A or D2 receptor.
-
Radioligand: e.g., [3H]-Ketanserin for 5-HT2A, [3H]-Spiperone for D2.
-
Unlabeled competitor: this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).[13]
-
96-well filter plates.
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes and resuspend in assay buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of radioligand, and varying concentrations of hydroxyzine.
-
Incubation: Incubate the plate at a specific temperature (e.g., 27°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.[13]
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Dry the filters, add scintillation fluid, and count the radioactivity.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of hydroxyzine to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[14]
Objective: To measure the effect of hydroxyzine administration on extracellular serotonin and dopamine levels in the rat brain (e.g., prefrontal cortex or striatum).
Materials:
-
Adult male rats (e.g., Sprague-Dawley).
-
Stereotaxic apparatus.
-
Microdialysis probes and guide cannulae.
-
Microinfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
Fraction collector.
-
HPLC with electrochemical detection (HPLC-ECD).
-
This compound solution for injection.
Procedure:
-
Surgical Implantation: Anesthetize the rat and stereotaxically implant a guide cannula targeting the brain region of interest. Allow for a recovery period.
-
Probe Insertion and Habituation: On the day of the experiment, insert the microdialysis probe through the guide cannula and allow the animal to habituate in the testing chamber.
-
Perfusion and Equilibration: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) and allow the system to equilibrate.[15]
-
Baseline Collection: Collect several baseline dialysate samples (e.g., every 20 minutes).
-
Drug Administration: Administer hydroxyzine (e.g., via intraperitoneal injection) or vehicle.
-
Post-treatment Collection: Continue to collect dialysate samples for a defined period after drug administration.
-
Sample Analysis: Analyze the dialysate samples for serotonin and dopamine concentrations using HPLC-ECD.
-
Data Analysis: Express post-treatment neurotransmitter levels as a percentage of the baseline levels.
Conclusion
This compound's pharmacological profile extends beyond its well-characterized antihistaminergic activity. Its antagonism of serotonin 5-HT2A and dopamine D2 receptors likely contributes to its anxiolytic and sedative effects. The quantitative data presented in this guide highlight its moderate affinity for these receptors. The provided experimental protocols offer a framework for further investigation into its nuanced effects on the central nervous system. A comprehensive understanding of hydroxyzine's interactions with the serotonin and dopamine systems is crucial for optimizing its therapeutic use and for the development of novel therapeutics with similar multi-receptor profiles. Further research, particularly focusing on functional antagonism and in-vivo neurotransmitter release, will continue to elucidate the complex neuropharmacology of this compound.
References
- 1. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Hydroxyzine Pamoate? [synapse.patsnap.com]
- 3. hydroxyzine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. consensus.app [consensus.app]
- 5. consensus.app [consensus.app]
- 6. Evaluation of anxiolytic effects of aripiprazole and hydroxyzine as a combination in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 8. 5-HT2A_receptor [bionity.com]
- 9. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 13. Item - Summary of radioligand receptor binding assay components and reactions according to each receptor. - figshare - Figshare [figshare.com]
- 14. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Navigating the Preclinical Landscape: A Technical Guide to the Pharmacokinetics of Hydroxyzine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the preclinical pharmacokinetics of hydroxyzine hydrochloride, a first-generation histamine H1 receptor antagonist. By summarizing key quantitative data, detailing experimental methodologies, and visualizing complex processes, this document serves as a vital resource for professionals engaged in drug development and research.
Executive Summary
Hydroxyzine, a piperazine derivative, is widely utilized for its antihistaminic, anxiolytic, and antiemetic properties. A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) in preclinical models is paramount for predicting its clinical behavior and ensuring its safe and effective development. This guide consolidates available pharmacokinetic data from various preclinical species, offering a comparative analysis to inform future research and development strategies. A key characteristic of hydroxyzine is its rapid metabolism to the active metabolite, cetirizine, a second-generation antihistamine, which significantly contributes to its overall therapeutic effect.
Comparative Pharmacokinetics Across Preclinical Models
The pharmacokinetic profile of this compound has been investigated in several preclinical species, most notably dogs, rabbits, and rats. The following tables summarize the key pharmacokinetic parameters for both hydroxyzine and its active metabolite, cetirizine, following various routes of administration.
Table 1: Pharmacokinetic Parameters of Hydroxyzine in Preclinical Models
| Species | Dose & Route | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t½ (hr) | Bioavailability (%) | Reference(s) |
| Dog | 2 mg/kg Oral | 160 ± 40 | ~1.0 | 726 ± 164 | 2.4 ± 0.3 | 72 | [1][2] |
| 2 mg/kg IV | - | - | 1008 ± 228 | 2.4 ± 0.3 | - | [1][2] | |
| 0.7 mg/kg IM | - | - | - | 2.4 ± 0.3 | - | [3] | |
| Rabbit | 10 mg Topical | - | - | 492 ± 141 (GB) | - | - | [1][4] |
| 80.1 ± 20.8 (SUV) | [1][4] | ||||||
| 78.4 ± 33.9 (MLV) | [1][4] | ||||||
| Rat | 8.7 µmol/kg IN | - | <0.5 | - | - | - | [5] |
| 8.7 µmol/kg IA | - | - | - | - | - | [5] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life; IV: Intravenous; IM: Intramuscular; IN: Intranasal; IA: Intra-arterial; GB: Glaxal Base; SUV: Small Unilamellar Vesicles; MLV: Multilamellar Vesicles.
Table 2: Pharmacokinetic Parameters of Cetirizine (Metabolite) in Preclinical Models
| Species | Parent Drug Dose & Route | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t½ (hr) | Reference(s) |
| Dog | 2 mg/kg Hydroxyzine Oral | 2200 ± 300 | ~2.0 | 17800 ± 3400 | 10-11 | [1][2] |
| 2 mg/kg Hydroxyzine IV | - | - | 14300 ± 2800 | 10-11 | [1][2] | |
| Rabbit | 10 mg Hydroxyzine Topical | - | - | 957 ± 227 (GB) | - | [1][4] |
| 765 ± 50 (SUV) | ||||||
| 1035 ± 202 (MLV) |
IV: Intravenous; GB: Glaxal Base; SUV: Small Unilamellar Vesicles; MLV: Multilamellar Vesicles.
Detailed Experimental Protocols
The methodologies employed in preclinical pharmacokinetic studies of hydroxyzine are crucial for the interpretation and replication of findings. Below are detailed protocols synthesized from the available literature.
Animal Models
-
Dogs: Beagle dogs are a commonly used breed in oral and intravenous pharmacokinetic studies.[2]
-
Rabbits: New Zealand white rabbits have been utilized for topical administration studies.[4]
-
Rats: Sprague-Dawley rats have been used to investigate the distribution of hydroxyzine into the cerebrospinal fluid.[5]
Drug Formulation and Administration
-
Oral Administration (Dogs): this compound is typically dissolved in a suitable vehicle, such as water, and administered via oral gavage.[2]
-
Intravenous Administration (Dogs): A sterile solution of this compound is administered as a bolus injection into a suitable vein, such as the cephalic vein.[2]
-
Intramuscular Administration (Dogs): this compound solution is injected deep into a muscle mass.[3]
-
Topical Administration (Rabbits): Hydroxyzine is incorporated into various formulations, such as a standard cream base (Glaxal Base) or liposomal vesicles (SUVs and MLVs), and applied to a shaved area on the back of the rabbit.[4]
-
Intranasal and Intra-arterial Administration (Rats): For cerebrospinal fluid distribution studies, this compound is administered as a solution via the intranasal or intra-arterial route.[5]
Sample Collection and Processing
-
Blood Sampling: Serial blood samples are collected from a suitable vessel (e.g., jugular vein in dogs, marginal ear vein in rabbits) at predetermined time points post-dosing. The specific time points vary by study but generally cover the absorption, distribution, and elimination phases.
-
Plasma/Serum Preparation: Blood samples are collected in tubes containing an appropriate anticoagulant (e.g., heparin, EDTA). Plasma or serum is separated by centrifugation and stored frozen (e.g., -20°C or -80°C) until analysis.
Bioanalytical Methods
The quantification of hydroxyzine and its metabolite, cetirizine, in biological matrices is predominantly achieved using high-performance liquid chromatography (HPLC) coupled with either ultraviolet (UV) or tandem mass spectrometric (MS/MS) detection.
-
HPLC-UV: This method offers a cost-effective and reliable means of quantification. A typical HPLC-UV method involves:
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer.
-
Detection: UV detection at a wavelength of approximately 230-235 nm.[6]
-
-
UPLC-MS/MS: Ultra-performance liquid chromatography coupled with tandem mass spectrometry provides higher sensitivity and selectivity, which is particularly important for detecting low concentrations of the analytes.
Visualization of Key Processes
Visual diagrams are essential for understanding complex experimental workflows and biological pathways. The following diagrams were generated using the Graphviz DOT language.
Caption: A typical experimental workflow for a preclinical pharmacokinetic study of hydroxyzine.
Caption: The inhibitory effect of hydroxyzine on the histamine H1 receptor signaling pathway.
Metabolism and Distribution
Hydroxyzine is extensively metabolized in the liver, with the primary metabolite being cetirizine.[7] This conversion is rapid, and cetirizine itself is a potent H1 receptor antagonist, contributing significantly to the overall antihistaminic effect. In fact, following oral administration of hydroxyzine in dogs, the AUC for cetirizine is approximately ten times higher than that of the parent drug.[1][2]
Animal studies have shown that hydroxyzine is widely distributed throughout the body. Following administration in rats, hydroxyzine has been found to distribute into the cerebrospinal fluid.[5] Postmortem studies in humans, which can provide insights into tissue distribution, have shown that hydroxyzine concentrations are higher in the liver compared to peripheral blood, suggesting a moderate degree of postmortem redistribution.[8]
Conclusion
The preclinical pharmacokinetic profile of this compound is characterized by rapid absorption, extensive metabolism to the active metabolite cetirizine, and wide distribution. The available data from dog, rabbit, and rat models provide a solid foundation for understanding its ADME properties. However, a notable gap exists in the literature regarding the comprehensive pharmacokinetic evaluation of hydroxyzine in mice, a commonly used preclinical species. Future research should aim to fill this gap to further enhance the translational value of preclinical findings. The detailed experimental protocols and visual aids provided in this guide are intended to support the design and interpretation of future studies, ultimately contributing to the continued safe and effective use of hydroxyzine in clinical practice.
References
- 1. Hydroxyzine from topical phospholipid liposomal formulations: Evaluation of peripheral antihistaminic activity and systemic absorption in a rabbit model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. Hydroxyzine and cetirizine pharmacokinetics and pharmacodynamics after oral and intravenous administration of hydroxyzine to healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydroxyzine from topical phospholipid liposomal formulations: evaluation of peripheral antihistaminic activity and systemic absorption in a rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pharmacokinetics and antihistaminic of the H1 receptor antagonist hydroxyzine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. graphviz.org [graphviz.org]
- 8. researchgate.net [researchgate.net]
In Vitro Metabolism and Metabolite Identification of Hydroxyzine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro metabolism of hydroxyzine hydrochloride, a first-generation antihistamine. The document details the primary metabolic pathways, identifies known metabolites, and outlines the key enzymes responsible for its biotransformation. Furthermore, this guide presents detailed experimental protocols for conducting in vitro metabolism studies and methods for metabolite identification, with a focus on the use of human liver microsomes and advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Quantitative data from various studies are summarized, and mandatory visualizations of the metabolic pathway and a typical experimental workflow are provided to facilitate a deeper understanding of the processes involved. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug metabolism and development.
Introduction
Hydroxyzine is a first-generation H1 receptor antagonist widely used for the treatment of pruritus, anxiety, and nausea.[1] Its therapeutic effects and safety profile are significantly influenced by its metabolic fate. Understanding the in vitro metabolism of hydroxyzine is crucial for predicting its pharmacokinetic behavior, potential drug-drug interactions, and the contribution of its metabolites to its overall pharmacological activity. The primary active metabolite of hydroxyzine is cetirizine, a second-generation antihistamine, which is responsible for a significant portion of hydroxyzine's antihistaminic effects.[2][3] This guide will delve into the specifics of hydroxyzine's in vitro biotransformation.
Metabolic Pathways and Metabolite Identification
The in vitro metabolism of this compound primarily occurs in the liver. The main metabolic transformation is the oxidation of the terminal alcohol group of the ethoxyethanol side chain to a carboxylic acid, forming its major active metabolite, cetirizine.[2][4]
Major Metabolite:
-
Cetirizine: Formed via oxidation of the primary alcohol group of hydroxyzine. This reaction is catalyzed by alcohol dehydrogenase.[2] Cetirizine itself is a potent and selective H1 receptor antagonist.
Other Potential Metabolites:
While cetirizine is the most significant metabolite, other minor metabolites have been identified in various studies, including degradation and cross-reactivity analyses. Their formation in in vitro metabolic systems with human liver microsomes requires further specific investigation.
-
Hydroxyzine N-Oxide: Identified as a degradation product, suggesting N-oxidation as a potential metabolic pathway.[5][6] N-oxides can be formed by cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs).[7]
-
O-Acetyl hydroxyzine: Identified as a degradation product.[5][6]
-
Norchlorcyclizine: An N-dealkylated metabolite that has been investigated for cross-reactivity in immunoassays.[8] This pathway is likely mediated by CYP3A4 and CYP3A5.[2]
The metabolic pathway of hydroxyzine is depicted in the following diagram:
Enzymes Involved in Metabolism
The biotransformation of hydroxyzine is carried out by several enzyme systems:
-
Alcohol Dehydrogenase (ADH): This enzyme is primarily responsible for the oxidation of hydroxyzine to its major active metabolite, cetirizine.[2]
-
Cytochrome P450 (CYP) Enzymes:
-
CYP3A4 and CYP3A5: These isoforms are involved in the N-dealkylation of hydroxyzine to form norchlorcyclizine.[2][3]
-
CYP2D6: While not a primary metabolizing enzyme for hydroxyzine, hydroxyzine has been shown to be an inhibitor of CYP2D6 in vitro, with a Ki of approximately 4-6 μM.[9] This suggests a potential for drug-drug interactions with substrates of this enzyme.
-
Quantitative Analysis of In Vitro Metabolism
Table 1: Summary of Pharmacokinetic Parameters of Hydroxyzine and Cetirizine in Humans (In Vivo Data)
| Parameter | Hydroxyzine | Cetirizine | Reference |
| Tmax (hours) | ~2.3 | ~4.8 | [10] |
| Peak Plasma Concentration (ng/mL) | 116.5 ± 60.6 | 500.4 ± 302.0 | [10] |
| Elimination Half-life (hours) | 36.6 ± 13.1 (in primary biliary cirrhosis) | 25.0 ± 8.2 (in primary biliary cirrhosis) | [10] |
| Elimination Half-life (hours) | 29.3 ± 10.1 (in elderly) | 24.8 ± 7.7 (in elderly) | [11] |
Note: The data presented are from in vivo studies and are intended to provide a general understanding of the relative abundance and persistence of hydroxyzine and cetirizine. In vitro kinetic parameters may vary.
Experimental Protocols
In Vitro Metabolism of Hydroxyzine using Human Liver Microsomes (HLM)
This protocol outlines a general procedure for assessing the metabolism of hydroxyzine in human liver microsomes.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
0.1 M Phosphate buffer (pH 7.4)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Internal standard (e.g., deuterated hydroxyzine or a structurally similar compound)
-
Incubator (37°C)
-
Centrifuge
Procedure:
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer (pH 7.4), HLM (final protein concentration typically 0.2-1.0 mg/mL), and this compound at various concentrations (e.g., 1-100 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
-
Initiation of Metabolic Reaction:
-
Initiate the reaction by adding the NADPH regenerating system to the pre-warmed incubation mixture.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified period (e.g., 0, 5, 15, 30, and 60 minutes). The incubation time should be optimized to ensure linear metabolite formation.
-
-
Termination of Reaction:
-
Terminate the reaction by adding a cold organic solvent (e.g., 2 volumes of acetonitrile) containing the internal standard. This step also serves to precipitate the microsomal proteins.
-
-
Sample Processing:
-
Vortex the mixture thoroughly.
-
Centrifuge the samples (e.g., at 14,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.
-
-
Analysis:
-
Transfer the supernatant to a new tube or a 96-well plate for analysis by LC-MS/MS.
-
LC-MS/MS Method for the Quantification of Hydroxyzine and Cetirizine
This protocol is based on a published ultra-sensitive UHPLC-QqQ-MS/MS method.[4][12]
Chromatographic Conditions:
-
Column: Poroshell 120 EC-C18 (3.0 × 50 mm; 2.7 μm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0 min: 5% B
-
4.5 min: 60% B
-
5 min: 95% B
-
6.5 min: 95% B
-
Followed by a re-equilibration step.
-
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 35°C
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Hydroxyzine: Precursor ion > Product ion (specific m/z values to be optimized)
-
Cetirizine: Precursor ion > Product ion (specific m/z values to be optimized)
-
Internal Standard: Precursor ion > Product ion (specific m/z values to be optimized)
-
-
Key MS Parameters:
-
Gas Temperature: 325°C
-
Gas Flow: 4 L/min
-
Vaporizer: 350°C
-
Nebulizer: 20 psi
-
Capillary Voltage: 4500 V
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vitro drug metabolism study.
Conclusion
The in vitro metabolism of this compound is predominantly characterized by its conversion to the active metabolite, cetirizine, via alcohol dehydrogenase. Cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5, are also involved in minor metabolic pathways such as N-dealkylation. This technical guide provides a framework for researchers to design and conduct in vitro metabolism studies for hydroxyzine, from experimental setup to analytical quantification. The provided protocols and visualizations serve as a practical resource for investigating the biotransformation of this widely used antihistamine. Further research is warranted to fully elucidate the quantitative contribution of each enzyme and to confirm the formation of minor metabolites in human-derived in vitro systems.
References
- 1. Hydroxyzine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Hydroxyzine - Wikipedia [en.wikipedia.org]
- 3. Hydroxyzine | C21H27ClN2O2 | CID 3658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Development of two ultra-sensitive UHPLC-QqQ-MS/MS methods for the simultaneous determination of hydroxyzine and its active metabolite (cetirizine) in human blood: applications to real cases of forensic toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. hyphadiscovery.com [hyphadiscovery.com]
- 8. Hydroxyzine and metabolites as a source of interference in carbamazepine particle-enhanced turbidimetric inhibition immunoassay (PETINIA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro characterization of cytochrome P450 2D6 inhibition by classic histamine H1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The pharmacokinetics and pharmacodynamics of hydroxyzine in patients with primary biliary cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic and pharmacodynamic studies of the H1-receptor antagonist hydroxyzine in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of two ultra-sensitive UHPLC–QqQ-MS/MS methods for the simultaneous determination of hydroxyzine and its active metabolite (cetirizine) in human blood: applications to real cases of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
The Neurochemical Profile of Hydroxyzine Hydrochloride in the Brain: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxyzine hydrochloride, a first-generation piperazine antihistamine, exerts a complex neurochemical profile in the central nervous system (CNS) that extends beyond its primary antagonism of the histamine H1 receptor. This technical guide provides a comprehensive overview of hydroxyzine's interactions with various CNS receptors, its impact on key neurotransmitter systems, and the downstream signaling cascades it modulates. Quantitative binding affinity data are presented, alongside detailed experimental methodologies for the key assays used to elucidate this profile. Furthermore, signaling pathways and experimental workflows are visualized to offer a clear and concise understanding of its mechanism of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of psychopharmacological agents.
Introduction
Hydroxyzine has been utilized in clinical practice for decades, primarily for its anxiolytic, sedative, and antihistaminic properties.[1] Its therapeutic effects are rooted in its ability to cross the blood-brain barrier and interact with a range of neurochemical targets. While its potent inverse agonism at the histamine H1 receptor is its principal mechanism of action, its engagement with other receptors, including serotonergic, dopaminergic, and adrenergic systems, contributes significantly to its overall pharmacological effects.[2][3] Understanding this multifaceted neurochemical profile is crucial for optimizing its therapeutic applications and for the development of novel compounds with improved selectivity and side-effect profiles.
Receptor Binding Affinity Profile
The affinity of this compound for various CNS receptors has been quantified using radioligand binding assays. The inhibition constant (Ki) is a measure of the drug's binding affinity, with lower values indicating a higher affinity.
| Receptor | Subtype | Radioligand Used | Tissue/Cell Source | Hydroxyzine Ki (nM) | Reference |
| Histamine | H1 | [3H]mepyramine | Human Histamine H1 Receptor | ~2 | [4] |
| Serotonin | 5-HT2A | [3H]ketanserin | Human 5-HT2A Receptor | ~50 | [4] |
| Dopamine | D2 | [3H]spiperone | Human Dopamine D2 Receptor | ~378 | [4] |
| Adrenergic | α1 | Not Specified | Not Specified | Moderate Affinity | [2] |
| Muscarinic Acetylcholine | M1-M5 | [3H]quinuclidinyl benzilate | Bovine Cerebral Cortex | 3,600 - 30,000 | [5] |
Effects on Neurotransmitter Systems
Hydroxyzine's interaction with various receptors leads to modulation of several key neurotransmitter systems in the brain.
Histaminergic System
As a potent H1 receptor inverse agonist, hydroxyzine blocks the effects of histamine in the CNS. This action is primarily responsible for its sedative and hypnotic effects, as histamine is a key promoter of wakefulness.[3]
Serotonergic System
Hydroxyzine exhibits a moderate affinity for the 5-HT2A receptor, where it acts as an antagonist.[2] This antagonism is thought to contribute to its anxiolytic properties.[2] Studies have also indicated that hydroxyzine can influence serotonin metabolism, leading to a reduction in the levels of the serotonin metabolite 5-hydroxyindoleacetic acid (5-HIAA).
Dopaminergic System
With a lower affinity, hydroxyzine also acts as an antagonist at dopamine D2 receptors.[2] This action is relatively weak compared to its H1 antagonism but may contribute to its overall CNS depressant effects. Some evidence suggests that hydroxyzine may also reduce the levels of the dopamine metabolite homovanillic acid (HVA).
Signaling Pathways
The binding of hydroxyzine to H1 and 5-HT2A receptors triggers specific intracellular signaling cascades. Both of these receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq alpha subunit.[6]
H1 Receptor Signaling
Antagonism of the H1 receptor by hydroxyzine blocks the histamine-induced activation of the Gq signaling pathway. This prevents the activation of phospholipase C (PLC), which in turn inhibits the production of the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG).[6] The subsequent downstream effects, including the release of intracellular calcium and the activation of protein kinase C (PKC), are thereby attenuated.[7]
H1 Receptor Desensitization
Prolonged activation of the H1 receptor can lead to its desensitization, a process involving G-protein-coupled receptor kinases (GRKs) and β-arrestins.[4][8] GRKs phosphorylate the activated receptor, which then promotes the binding of β-arrestin, leading to uncoupling from the G-protein and subsequent receptor internalization.[4][8]
5-HT2A Receptor Signaling
Similar to its action on H1 receptors, hydroxyzine's antagonism of 5-HT2A receptors blocks the Gq-mediated signaling cascade, preventing the activation of PLC and the subsequent generation of IP3 and DAG.[6]
Experimental Protocols
The following sections outline the detailed methodologies for the key experiments used to characterize the neurochemical profile of hydroxyzine.
Radioligand Binding Assay (Competitive)
This assay determines the binding affinity (Ki) of hydroxyzine for a specific receptor.
Objective: To quantify the affinity of hydroxyzine for a target receptor by measuring its ability to displace a specific radioligand.
Materials:
-
Membrane Preparation: Homogenates of cells (e.g., HEK293) expressing the human receptor of interest or from specific brain regions (e.g., cortex).
-
Radioligand: A high-affinity, specific radiolabeled ligand for the target receptor (e.g., [3H]mepyramine for H1 receptors).[9]
-
Test Compound: this compound dissolved in a suitable vehicle.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of hydroxyzine.[10]
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[10]
-
Separation: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.[10]
-
Washing: Wash the filters with cold wash buffer to remove any non-specifically bound radioligand.[10]
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the hydroxyzine concentration. The IC50 value (the concentration of hydroxyzine that inhibits 50% of the specific binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 3. youtube.com [youtube.com]
- 4. Selective Regulation of H1 Histamine Receptor Signaling by G Protein-Coupled Receptor Kinase 2 in Uterine Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. phospholipase C-activating G protein-coupled receptor signaling pathway Gene Ontology Term (GO:0007200) [informatics.jax.org]
- 8. biorxiv.org [biorxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. giffordbioscience.com [giffordbioscience.com]
Preclinical Evaluation of the Anxiolytic Properties of Hydroxyzine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxyzine hydrochloride is a first-generation histamine H₁-receptor antagonist belonging to the piperazine class of chemicals.[1][2] While initially developed for its antihistaminic properties for treating conditions like pruritus and urticaria, it has also found significant application as an anxiolytic agent for generalized anxiety disorder and tension.[1][2] Unlike benzodiazepines, hydroxyzine is non-habit forming and does not act on GABA receptors, making it a distinct option in the anxiolytic landscape.[3][4] Its anxiolytic effects are attributed to a unique pharmacological profile that extends beyond simple histamine blockade.[4][5] This technical guide provides an in-depth overview of the preclinical evaluation of this compound's anxiolytic properties, focusing on its mechanism of action, relevant experimental models, and key efficacy data.
Mechanism of Anxiolytic Action
The anxiolytic effects of hydroxyzine are multifaceted, stemming from its interaction with several central nervous system (CNS) receptors. Its action is not due to cortical depression but rather a suppression of activity in key subcortical regions of the CNS.[3] The primary and secondary receptor interactions are detailed below.
-
Histamine H₁ Receptor Inverse Agonism: Hydroxyzine is a potent and selective inverse agonist of the H₁ receptor.[4] By blocking these receptors in the brain, it inhibits the alerting and wakefulness-promoting effects of histamine, leading to sedation and a calming effect.[6][] This is the principal mechanism behind its sedative properties.[4]
-
Serotonin 5-HT₂A Receptor Antagonism: It is hypothesized that hydroxyzine's specific anxiolytic effects, which are not shared by all antihistamines, are due to its activity as a serotonin 5-HT₂A receptor antagonist.[4][5][8] This modulation of the serotonergic system is a key feature of many anxiolytic and antidepressant medications.[9]
-
Other Receptor Interactions: Hydroxyzine also demonstrates antagonist activity at dopamine D₂ receptors and α₁-adrenergic receptors.[4] Additionally, it possesses anticholinergic properties through the antagonism of muscarinic acetylcholine receptors, which may contribute to its overall calming effects and are useful in reducing nausea.[3][8]
Preclinical Behavioral Models for Anxiolysis
The anxiolytic potential of a compound is assessed in preclinical studies using various behavioral paradigms that exploit the natural tendencies of rodents, such as their aversion to open, brightly lit, or elevated spaces.[10][11] Anxiolytic agents typically increase exploratory behavior in these aversive environments.[12] Key models used in the evaluation of hydroxyzine are described below.
-
Light/Dark Box Test: This model is based on the innate aversion of rodents to brightly illuminated areas.[12] The apparatus consists of two connected compartments, one dark and one brightly lit. Anxiolytic compounds increase the number of transitions between compartments and the time spent in the light compartment.[12][13]
-
Elevated Plus Maze (EPM): The EPM is a widely used test consisting of four arms (two open, two enclosed) elevated from the floor.[10][12] Anxiety is correlated with a preference for the enclosed arms. Anxiolytic drugs increase the frequency of entries and the time spent in the open arms.[12][14]
-
Marble Burying Test: This test assesses anxiety and obsessive-compulsive-like behavior.[14] Mice, when presented with glass marbles in their cage, tend to bury them. Anxiolytic compounds have been shown to decrease the number of marbles buried, suggesting a reduction in defensive burying behavior.[14]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following protocols are based on published studies evaluating hydroxyzine.
4.1 Light/Dark Box Test Protocol This protocol is adapted from a study evaluating hydroxyzine in male C57/black mice.[13][15]
-
Animals: Male C57/black mice are used. Animals are housed in groups and allowed to acclimate to the laboratory environment.
-
Drug Administration: Mice are administered this compound (e.g., 1, 4, 7, 10 mg/kg) or a saline vehicle via intraperitoneal (i.p.) injection.
-
Apparatus: An automated test box with a distinct light and dark chamber is utilized.
-
Procedure: Thirty minutes post-injection, each mouse is placed individually into the center of the light/dark box. The animal's behavior is recorded for a 10-minute period.
-
Parameters Measured: The primary endpoint is the number of transitions between the light and dark chambers. Increased transitions relative to the control group are indicative of anxiolytic activity.[13]
References
- 1. Hydroxyzine | C21H27ClN2O2 | CID 3658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hydroxyzine - Wikipedia [en.wikipedia.org]
- 3. droracle.ai [droracle.ai]
- 4. psychdb.com [psychdb.com]
- 5. Hydroxyzine for Anxiety: Usage, Side Effects, and More - K Health [khealth.com]
- 6. zoelifepsychiatricservices.com [zoelifepsychiatricservices.com]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. onlinepsychiatrists.com [onlinepsychiatrists.com]
- 10. Screening of Anxiolytic Agents - BioPharma Notes [biopharmanotes.com]
- 11. jetir.org [jetir.org]
- 12. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 13. aapd.org [aapd.org]
- 14. Evaluation of anxiolytic effects of aripiprazole and hydroxyzine as a combination in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anxiolytic activity of chloral hydrate and hydroxyzine - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Multifaceted Molecular Interactions of Hydroxyzine Hydrochloride: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the cellular and molecular targets of hydroxyzine hydrochloride, a first-generation antihistamine with a broad pharmacological profile. Developed for researchers, scientists, and drug development professionals, this document delves into the intricate mechanisms of action, binding affinities, and downstream signaling pathways associated with this versatile therapeutic agent. By presenting quantitative data in a structured format, detailing experimental methodologies, and visualizing complex biological processes, this guide aims to be an indispensable resource for the scientific community.
Core Cellular and Molecular Targets
This compound's primary mechanism of action is as a potent inverse agonist of the histamine H1 receptor, which accounts for its antihistaminic and sedative effects.[1][2] Beyond its high affinity for the H1 receptor, hydroxyzine also interacts with other central nervous system receptors, contributing to its anxiolytic and other therapeutic properties. These secondary targets include the serotonin 5-HT2A receptor, the dopamine D2 receptor, and the α1-adrenergic receptor, for which it exhibits weaker antagonist activity.[2][3]
Quantitative Binding Affinities
The binding affinities of this compound for its primary and secondary molecular targets have been characterized through various in vitro assays. The equilibrium dissociation constant (Ki) and the half-maximal inhibitory concentration (IC50) are key quantitative measures of a drug's binding potency. The following tables summarize the available data for hydroxyzine's interaction with these receptors.
| Target Receptor | Ligand | Assay Type | Species | K_i_ (nM) | Reference |
| Histamine H1 | Hydroxyzine | Radioligand Binding | Human | 1.99 - 2 | [4][5] |
| Serotonin 5-HT2A | Hydroxyzine | Radioligand Binding | Human | 50 | [4] |
| Dopamine D2 | Hydroxyzine | Radioligand Binding | Human | 378 | [4] |
| Muscarinic Acetylcholine | Hydroxyzine | Radioligand Binding | Bovine | 3,600 - 30,000 | [6] |
| Target Receptor | Ligand | Assay Type | Species | IC_50_ (nM) | Reference |
| Histamine H1 | Hydroxyzine | Radioligand Binding ([³H]pyrilamine) | Human | 10 | [7][8] |
| Histamine H1 | Hydroxyzine | Radioligand Binding ([³H]desloratadine) | Human | 19 | [7][8] |
| hERG K+ Channels | Hydroxyzine | Patch-clamp | HEK293 cells | 160 - 180 | [9] |
Downstream Signaling Pathways
The interaction of hydroxyzine with its target receptors initiates a cascade of intracellular signaling events. As an inverse agonist at the H1 receptor, hydroxyzine attenuates the constitutive activity of this G protein-coupled receptor (GPCR), which is primarily coupled to the Gq/11 family of G proteins.[1] This leads to the inhibition of phospholipase C (PLC) and a subsequent reduction in the production of the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] The ultimate effect is a decrease in intracellular calcium release and a reduction in the activity of protein kinase C (PKC), which in turn modulates various cellular responses.
Recent studies have also shed light on hydroxyzine's impact on other signaling pathways. Notably, it has been shown to induce apoptosis in certain cancer cell lines through the generation of mitochondrial superoxide and the suppression of the JAK2/STAT3 signaling pathway.[10][11]
Experimental Protocols
To ensure the reproducibility and validation of research findings, detailed experimental protocols are essential. The following sections outline the methodologies for key assays used to characterize the molecular interactions of hydroxyzine.
Radioligand Binding Assay for Histamine H1 Receptor
This protocol describes a competitive radioligand binding assay to determine the affinity of hydroxyzine for the histamine H1 receptor.
Materials and Reagents:
-
Membrane Preparation: Homogenates from cells (e.g., CHO or HEK293) or tissues (e.g., guinea pig cerebellum) expressing the histamine H1 receptor.
-
Radioligand: [³H]mepyramine (specific activity ~20-30 Ci/mmol).
-
Test Compound: this compound.
-
Non-labeled Ligand (for non-specific binding): Mianserin or promethazine.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
96-well plates.
-
Cell harvester.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.
-
Store membrane aliquots at -80°C.
-
-
Assay Procedure:
-
Prepare serial dilutions of hydroxyzine in the assay buffer.
-
In a 96-well plate, set up the following incubation mixtures in triplicate:
-
Total Binding: Membranes, [³H]mepyramine (at a concentration near its Kd, typically 1-5 nM), and assay buffer.
-
Non-specific Binding: Membranes, [³H]mepyramine, and a high concentration of a non-labeled H1 antagonist (e.g., 10 µM mianserin).
-
Competition Binding: Membranes, [³H]mepyramine, and varying concentrations of hydroxyzine.
-
-
Incubate the plate at room temperature (25°C) for 60-240 minutes to reach equilibrium.
-
-
Separation and Counting:
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the logarithm of the hydroxyzine concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay for 5-HT2A Receptor Antagonism (Calcium Flux Assay)
This protocol outlines a cell-based functional assay to measure the antagonist activity of hydroxyzine at the 5-HT2A receptor by monitoring changes in intracellular calcium.
Materials and Reagents:
-
Cell Line: A cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO).
-
Calcium-sensitive fluorescent dye: (e.g., Fluo-4 AM).
-
Test Compound: this compound.
-
Agonist: Serotonin (5-HT).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Probenecid (to prevent dye leakage).
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading capability.
Procedure:
-
Cell Plating:
-
Seed the 5-HT2A expressing cells into the microplates and culture overnight to allow for attachment.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and probenecid in assay buffer.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of hydroxyzine in assay buffer.
-
Add the diluted hydroxyzine to the dye-loaded cell plate.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
-
Agonist Stimulation and Fluorescence Measurement:
-
Prepare the serotonin solution in assay buffer at a concentration that elicits a submaximal response (typically EC80).
-
Place the cell plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading.
-
Inject the serotonin solution into the wells and immediately begin kinetic fluorescence measurement (e.g., for 60-120 seconds).
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the peak fluorescence response against the logarithm of the hydroxyzine concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Conclusion
This compound exhibits a complex pharmacological profile characterized by its potent inverse agonism at the histamine H1 receptor and weaker antagonism at several other key CNS receptors. This multifaceted interaction with various cellular and molecular targets underpins its diverse therapeutic applications, from treating allergic conditions to managing anxiety. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research into the nuanced mechanisms of hydroxyzine and for the development of novel therapeutics with improved target selectivity and efficacy. The visualization of the associated signaling pathways and experimental workflows aims to facilitate a deeper understanding of these intricate biological processes.
References
- 1. SMPDB [smpdb.ca]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. hydroxyzine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. caymanchem.com [caymanchem.com]
- 6. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. Effects of the histamine H1 receptor antagonist hydroxyzine on hERG K+ channels and cardiac action potential duration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydroxyzine Induces Cell Death in Triple-Negative Breast Cancer Cells via Mitochondrial Superoxide and Modulation of Jak2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydroxyzine Induces Cell Death in Triple-Negative Breast Cancer Cells via Mitochondrial Superoxide and Modulation of Jak2/STAT3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Labyrinth: A Technical Guide to Hydroxyzine Hydrochloride's Blood-Brain Barrier Penetration
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mechanisms and quantitative data associated with the penetration of hydroxyzine hydrochloride across the blood-brain barrier (BBB). Hydroxyzine, a first-generation histamine H1 receptor antagonist, is known for its sedative and anxiolytic effects, which are a direct consequence of its ability to enter the central nervous system (CNS). Understanding the dynamics of its BBB penetration is crucial for optimizing its therapeutic applications and mitigating potential side effects.
Mechanisms of Blood-Brain Barrier Penetration
Hydroxyzine's passage into the brain is a multifactorial process primarily governed by its physicochemical properties. As a lipophilic molecule, it can readily traverse the lipid-rich membranes of the brain endothelial cells that form the tight junctions of the BBB.[1][2] Unlike many second-generation antihistamines, hydroxyzine is not a significant substrate for the P-glycoprotein (P-gp) efflux transporter, a key mechanism that actively removes many drugs from the brain.[3] This limited interaction with P-gp contributes to its higher brain concentrations compared to its non-sedating counterparts.[3]
The following diagram illustrates the primary proposed mechanism of hydroxyzine's entry into the CNS.
Quantitative Data on BBB Penetration
The extent of hydroxyzine's penetration into the CNS has been quantified through various experimental methods, including positron emission tomography (PET), cerebrospinal fluid (CSF) analysis, and in vivo brain-to-plasma concentration ratio measurements.
Table 1: Histamine H1 Receptor Occupancy (PET Studies)
Positron Emission Tomography (PET) studies using radiolabeled ligands for the histamine H1 receptor have provided direct evidence of hydroxyzine's presence and activity in the human brain.
| Compound | Dose | H1 Receptor Occupancy (%) | Study Population | Reference |
| Hydroxyzine | 30 mg | 67.6 | Healthy Male Volunteers | [4] |
| Hydroxyzine | 25 mg | 53.95 | Healthy Male Volunteers | |
| Cetirizine (active metabolite) | 10 mg | 12.6 | Healthy Male Volunteers | [4] |
| Cetirizine (active metabolite) | 20 mg | 25.2 | Healthy Male Volunteers | [4] |
Table 2: Cerebrospinal Fluid (CSF) to Plasma Ratios
Studies in animal models have measured the concentration of hydroxyzine in the CSF as an indicator of its CNS penetration.
| Administration Route | AUC Ratio (CSF/Plasma) | Animal Model | Reference |
| Intranasal | 4.0 | Rat | [5] |
| Intra-arterial | 0.4 | Rat | [5] |
Table 3: In Vivo Brain-to-Plasma Concentration Ratio
The unbound brain-to-plasma concentration ratio (Kp,uu,brain) is a key parameter that describes the extent of a drug's distribution into the brain.
| Compound | Kp,uu,brain | Animal Model | Reference |
| Hydroxyzine | 1.40 | Not Specified |
Table 4: In Vitro P-glycoprotein Efflux Assay
Bidirectional transport assays using cell lines that express P-glycoprotein, such as Caco-2 cells, can quantify the extent to which a compound is a substrate for this efflux transporter. An efflux ratio greater than 2 is typically indicative of active efflux.
| Compound | Efflux Ratio (Caco-2) | P-gp Inhibitor Effect | Reference |
| Hydroxyzine | 14 | Ratio dropped significantly | [6] |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments cited in this guide, providing a framework for researchers aiming to replicate or build upon these findings.
Positron Emission Tomography (PET) for H1 Receptor Occupancy
This protocol describes a typical clinical research study to determine the histamine H1 receptor occupancy of hydroxyzine using PET with the radioligand [11C]doxepin.
Experimental Workflow:
Methodology:
-
Subject Preparation: Healthy volunteers are recruited and screened. They typically undergo a baseline magnetic resonance imaging (MRI) scan for anatomical reference.
-
Radioligand Synthesis: [11C]doxepin is synthesized shortly before each PET scan.
-
Baseline PET Scan: Subjects receive a placebo. At a predetermined time, a bolus injection of [11C]doxepin is administered intravenously, and dynamic PET data are acquired for a specified duration (e.g., 90 minutes). Arterial blood samples may be collected to measure the concentration of the radioligand in the plasma.
-
Drug Administration: After a washout period, subjects are administered a single oral dose of this compound.
-
Post-Drug PET Scan: At the time of expected peak plasma concentration of hydroxyzine, a second PET scan is performed following the same procedure as the baseline scan.
-
Data Analysis: The PET data are reconstructed and co-registered with the subject's MRI. Regions of interest (ROIs) are defined in brain areas known to have a high density of H1 receptors. Time-activity curves are generated for each ROI.
-
Receptor Occupancy Calculation: The binding potential (BP_ND) of [11C]doxepin is calculated for each ROI in both the baseline and post-drug conditions. The H1 receptor occupancy is then calculated using the following formula: Occupancy (%) = [(BP_ND_baseline - BP_ND_drug) / BP_ND_baseline] x 100
In Vivo Brain-to-Plasma Unbound Concentration Ratio (Kp,uu,brain) Determination
This protocol outlines a general method for determining the Kp,uu,brain of hydroxyzine in a rodent model.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Drug Administration: Hydroxyzine is administered to the animals, typically via intravenous infusion to achieve steady-state plasma concentrations.
-
Sample Collection: At steady state, blood samples are collected via cardiac puncture, and the brain is rapidly excised.
-
Sample Processing:
-
Plasma: Blood is centrifuged to obtain plasma. The unbound fraction of hydroxyzine in plasma (fu,p) is determined using methods like equilibrium dialysis.
-
Brain: The brain is homogenized. The unbound fraction of hydroxyzine in the brain homogenate (fu,brain) is determined, often using brain slice or brain homogenate methods.
-
-
Concentration Analysis: The total concentration of hydroxyzine in plasma (C_p) and brain homogenate (C_brain) is measured using a validated analytical method such as LC-MS/MS.
-
Kp,uu,brain Calculation: The Kp,uu,brain is calculated using the following equation: Kp,uu,brain = (C_brain / C_p) * (fu,p / fu,brain)
In Vitro Bidirectional Transport Assay (Caco-2)
This protocol describes the use of Caco-2 cell monolayers to assess the potential of hydroxyzine to be a substrate of P-glycoprotein.[6]
Experimental Workflow:
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Transport Experiments:
-
Apical to Basolateral (A-to-B) Transport: A solution containing hydroxyzine is added to the apical (upper) chamber of the Transwell insert. At specified time points, samples are taken from the basolateral (lower) chamber.
-
Basolateral to Apical (B-to-A) Transport: A solution containing hydroxyzine is added to the basolateral chamber, and samples are taken from the apical chamber over time.
-
Inhibitor Study: The experiment is repeated in the presence of a known P-gp inhibitor (e.g., verapamil or PSC833) to confirm the involvement of P-gp.[6]
-
-
Sample Analysis: The concentration of hydroxyzine in the collected samples is determined by LC-MS/MS.
-
Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated for both A-to-B and B-to-A directions.
-
The efflux ratio (ER) is calculated as the ratio of Papp (B-to-A) to Papp (A-to-B). An ER significantly greater than 2 suggests that the compound is a substrate for an efflux transporter. A significant reduction in the ER in the presence of a P-gp inhibitor confirms that the efflux is mediated by P-gp.[6]
-
Conclusion
The available data unequivocally demonstrate that this compound effectively penetrates the blood-brain barrier. Its lipophilic nature facilitates passive diffusion across the brain endothelial cells, while its limited affinity for the P-glycoprotein efflux transporter allows for its accumulation in the central nervous system. This significant brain penetration is responsible for its therapeutic effects on anxiety and its sedative side effects. The quantitative data and experimental protocols presented in this guide offer a robust foundation for further research into the CNS pharmacology of hydroxyzine and for the development of new CNS-acting drugs with tailored BBB penetration profiles.
References
- 1. Development of two ultra-sensitive UHPLC-QqQ-MS/MS methods for the simultaneous determination of hydroxyzine and its active metabolite (cetirizine) in human blood: applications to real cases of forensic toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug transport across the blood–brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effects of Cetirizine on P-glycoprotein Expression and Function In vitro and In situ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dose dependency of brain histamine H(1) receptor occupancy following oral administration of cetirizine hydrochloride measured using PET with [11C]doxepin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Distribution of antihistamines into the CSF following intranasal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The impact of P-glycoprotein mediated efflux on absorption of 11 sedating and less-sedating antihistamines using Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Sedative-Hypnotic Properties of Hydroxyzine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydroxyzine hydrochloride is a first-generation antihistamine of the piperazine class, recognized for its potent sedative and anxiolytic properties in addition to its primary antihistaminic effects.[1][2][3][4][5][6] This technical guide provides a comprehensive examination of the sedative-hypnotic characteristics of this compound, delving into its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and the experimental methodologies used to evaluate its effects. The primary mechanism underlying its sedative properties is its action as a potent inverse agonist of the central histamine H1 receptors.[1][7][8] Clinical evidence suggests its efficacy in reducing sleep onset latency and increasing sleep duration, although its use for insomnia is often short-term.[1][3][9][10] This document synthesizes quantitative data from various studies and outlines standard experimental protocols for the assessment of sedative-hypnotic agents, aiming to serve as a critical resource for professionals in the field of pharmacology and drug development.
Mechanism of Action
Hydroxyzine's sedative effects are primarily attributed to its potent and selective inverse agonism of histamine H1 receptors in the central nervous system (CNS).[1][7][8] As a first-generation antihistamine, it readily crosses the blood-brain barrier, where it exerts its effects.[7] A positron emission tomography (PET) study demonstrated that a single 30 mg dose of hydroxyzine resulted in a 67.6% occupancy of brain H1 receptors, which correlated well with subjective sleepiness.[1]
In addition to its primary action on H1 receptors, hydroxyzine also exhibits weaker antagonism at other receptor sites, which may contribute to its overall pharmacological profile. These include the serotonin 5-HT2A receptor, the dopamine D2 receptor, and the α1-adrenergic receptor.[1][5][7] Its anxiolytic properties are thought to be linked to its activity at the 5-HT2A receptor.[2][7][] Unlike many other first-generation antihistamines, hydroxyzine has a low affinity for muscarinic acetylcholine receptors, resulting in a lower incidence of anticholinergic side effects.[1][7]
Pharmacokinetic and Pharmacodynamic Data
Hydroxyzine is rapidly absorbed following oral administration, with sedative effects typically observed within 15 to 60 minutes.[12][13] It is extensively metabolized in the liver, primarily by CYP3A4 and CYP3A5, into its main active metabolite, cetirizine.[1][13]
Pharmacokinetic Profile
The pharmacokinetic parameters of hydroxyzine are summarized in the table below. The elimination half-life varies significantly with age.
| Parameter | Value | Reference(s) |
| Bioavailability | High | [1] |
| Protein Binding | 93% | [1][14] |
| Metabolism | Hepatic (primarily CYP3A4/CYP3A5) | [1][13] |
| Primary Metabolite | Cetirizine (active) | [1][14] |
| Elimination Half-life | Children: ~7.1 hours | [1][15] |
| Adults: ~20.0 hours | [1][14] | |
| Elderly: ~29.3 hours | [1] | |
| Excretion | Urine and feces | [1] |
Pharmacodynamic Profile: Receptor Binding Affinity
Hydroxyzine's primary pharmacodynamic effect is mediated through its high affinity for the histamine H1 receptor. Its affinities for other receptors are considerably lower.
| Receptor | Binding Affinity (Ki, nM) | Reference(s) |
| Histamine H1 | 10 - 19 | [16] |
| Serotonin 5-HT2A | ~50 | [1] |
| Dopamine D2 | ~378 | [1] |
| α1-Adrenergic | ~496 | [1] |
| Muscarinic Acetylcholine | >10,000 (low affinity) | [1] |
Clinical Data on Sedative-Hypnotic Efficacy
Clinical trials have demonstrated that hydroxyzine can be effective for short-term management of insomnia.[9][17] It has been shown to decrease the time it takes to fall asleep (sleep onset latency) and increase total sleep time.[1][3][10] A systematic review identified mixed efficacy across various sleep measures, suggesting it could be a treatment option for adults with insomnia for whom other therapies were ineffective or contraindicated.[9][17] Doses for hypnotic effects typically range from 25 to 100 mg.[1]
| Study Parameter | Hydroxyzine Effect | Notes | Reference(s) |
| Sleep Onset Latency | Decreased | Induces sleep onset more quickly. | [1][3][10] |
| Total Sleep Time | Increased | Prolongs the duration of sleep. | [10] |
| Sleep Efficiency | Increased | Improves the ratio of time asleep to time in bed. | [10][18] |
| Subjective Sleep Quality | Improved | Patients report better quality of sleep. | [10][18] |
| Wake After Sleep Onset (WASO) | Mixed Results | Efficacy in maintaining sleep is less established. | [1] |
Experimental Protocols for Evaluation
The sedative-hypnotic properties of compounds like hydroxyzine are evaluated through a combination of human and animal studies.
Human Studies: Polysomnography (PSG)
Polysomnography is the gold standard for objectively measuring sleep architecture and the effects of hypnotic drugs.[19][20][21][22] A typical protocol involves a randomized, double-blind, placebo-controlled design.
Methodology:
-
Participant Screening: Healthy volunteers or patients with insomnia are screened for inclusion/exclusion criteria, including medical history, physical exams, and standardized sleep questionnaires.[19]
-
Acclimatization: Participants spend an initial night in the sleep laboratory to adapt to the environment and recording equipment.
-
Baseline Recording: A baseline PSG is recorded to establish normal sleep patterns before any intervention.
-
Drug Administration: The investigational drug (e.g., hydroxyzine) or a placebo is administered at a set time before "lights out."[19]
-
Data Acquisition: Continuous overnight recording of multiple physiological parameters, including:
-
Electroencephalography (EEG): To monitor brain wave activity and determine sleep stages.
-
Electrooculography (EOG): To detect eye movements, particularly the rapid eye movements characteristic of REM sleep.
-
Electromyography (EMG): To measure muscle tone, which is reduced during REM sleep.[23]
-
-
Sleep Scoring & Analysis: Recordings are manually or automatically scored in 30-second epochs by a trained technologist blinded to the treatment condition, according to established guidelines (e.g., AASM Manual).[19] Key parameters such as Sleep Onset Latency (SOL), Total Sleep Time (TST), Wake After Sleep Onset (WASO), and time spent in each sleep stage (N1, N2, N3, REM) are calculated and statistically analyzed.[19]
Animal Models
Preclinical evaluation of sedative-hypnotic activity often utilizes rodent models.[23][24][25][26][27][28] These models help in initial screening and understanding the basic mechanisms.
Key Methodologies:
-
Potentiation of Barbiturate-Induced Sleeping Time: This is a classic screening method.[29][30][31] A sub-hypnotic dose of a barbiturate (e.g., pentobarbital) is administered. The test compound is considered to have sedative-hypnotic properties if it significantly increases the duration of sleep (loss of righting reflex) induced by the barbiturate.[30][31]
-
Locomotor Activity Assessment: Sedative compounds typically reduce spontaneous motor activity. This is often measured in an open-field apparatus where the animal's movements are tracked automatically. A significant decrease in distance traveled or the number of movements indicates a sedative effect.[25]
-
EEG/EMG Recording in Rodents: For a more detailed analysis of sleep architecture, rodents can be surgically implanted with EEG and EMG electrodes. This allows for the differentiation of wakefulness, NREM sleep, and REM sleep, providing data comparable to human PSG.[23]
Logical Relationship: From Administration to Sedation
The sedative-hypnotic effect of this compound follows a clear, cause-and-effect pathway, beginning with its interaction with central H1 receptors and culminating in a state of reduced arousal and sleep promotion.
Conclusion
This compound is a well-characterized sedative-hypnotic agent whose primary mechanism of action is the inverse agonism of central histamine H1 receptors. Its ability to cross the blood-brain barrier and modulate the histaminergic system, a key regulator of wakefulness, underpins its therapeutic utility for inducing sleep. While it also interacts with other neurotransmitter systems, its H1-blocking activity is the principal driver of its sedative effects. The pharmacokinetic profile, characterized by rapid absorption and a relatively long half-life, especially in adults and the elderly, must be considered in clinical applications. Standardized experimental protocols, particularly polysomnography in humans and barbiturate potentiation tests in animals, are crucial for quantifying its effects on sleep architecture and sedative potency. This guide provides a foundational understanding for researchers and drug development professionals investigating this compound and other compounds with similar sedative-hypnotic properties.
References
- 1. Hydroxyzine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Hydroxyzine [bionity.com]
- 4. brainkart.com [brainkart.com]
- 5. What is the mechanism of Hydroxyzine Pamoate? [synapse.patsnap.com]
- 6. What is Hydroxyzine Pamoate used for? [synapse.patsnap.com]
- 7. psychdb.com [psychdb.com]
- 8. hydroxyzine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Efficacy and safety of hydroxyzine for sleep in adults: Systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydroxyzine for sleep: can it help with insomnia? [sleepstation.org.uk]
- 12. medcentral.com [medcentral.com]
- 13. reallifepharmacology.com [reallifepharmacology.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Hydroxyzine | C21H27ClN2O2 | CID 3658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. droracle.ai [droracle.ai]
- 18. Histamine H1 blocker hydroxyzine improves sleep in patients with cirrhosis and minimal hepatic encephalopathy: a randomized controlled pilot trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Polysomnography in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Polysomnography in drug development. | Read by QxMD [read.qxmd.com]
- 22. aasm.org [aasm.org]
- 23. maze.conductscience.com [maze.conductscience.com]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Animal models of sleep disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Animal Models of Sleep Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Screening hypnotic activity | PPTX [slideshare.net]
- 30. Evaluation of Anxiolytic, Sedative-hypnotic and Amnesic Effects of Novel 2-phenoxy phenyl-1,3,4-oxadizole Derivatives Using Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
- 31. discoveryjournals.org [discoveryjournals.org]
Hydroxyzine Hydrochloride: A Technical Examination of its Anticholinergic and Antimuscarinic Activity
For Immediate Release
This technical guide provides an in-depth analysis of the anticholinergic and antimuscarinic properties of hydroxyzine hydrochloride, a first-generation antihistamine. Primarily targeting researchers, scientists, and professionals in drug development, this document synthesizes quantitative data, details experimental methodologies, and illustrates key biological pathways and workflows.
Introduction
This compound is a piperazine-class antihistamine known for its potent histamine H1 receptor inverse agonist activity.[1][2] Beyond its primary antihistaminic function, which is effective for treating conditions like urticaria and atopic dermatitis, hydroxyzine also exhibits notable anxiolytic, sedative, and antiemetic properties.[3][][5] These secondary effects are, in part, attributed to its interaction with other neuroreceptors, including its activity as an antagonist at serotonin 5-HT2A, dopamine D2, and α1-adrenergic receptors.[2][6] A significant aspect of its pharmacological profile is its anticholinergic and antimuscarinic activity, which contributes to both therapeutic effects and a characteristic side-effect profile.[3][] This paper will focus on elucidating the specifics of this activity through receptor binding affinities, functional antagonism data, and clinical observations.
Quantitative Assessment of Muscarinic Receptor Interaction
The interaction of hydroxyzine with muscarinic acetylcholine receptors (mAChRs) has been quantified through various in vitro assays. These studies reveal that while hydroxyzine does possess antimuscarinic properties, its affinity for these receptors is considerably lower than for the histamine H1 receptor and lower than many other first-generation antihistamines.[2][7]
Receptor Binding Affinity
Radioligand binding assays are crucial for determining the affinity of a drug for specific receptor subtypes.[8] The inhibition constant (Ki) is a measure of this affinity, where a lower Ki value indicates a higher binding affinity.[9] Studies have demonstrated a wide range of antimuscarinic potencies among different antihistamines.[7] Hydroxyzine falls into a group of H1-receptor antagonists with a relatively low affinity for muscarinic receptors.[7][10]
| Compound | Receptor Target | Ki (nM) | Source Tissue/System | Reference(s) |
| Hydroxyzine | Muscarinic Receptors (non-subtype specific) | 3,600 - 30,000 | Bovine Cerebral Cortex | [7][10][11] |
| Hydroxyzine | Histamine H1 Receptor | 2.1 ± 0.4 | Human (recombinant) | [9] |
| Diphenhydramine | Muscarinic Receptors (M3) | 280 ± 50 | Not Specified | [9] |
| Cyproheptadine | Muscarinic Receptors | 5.0 - 38 | Bovine Cerebral Cortex | [7] |
Table 1: Comparative Receptor Binding Affinities (Ki).
Functional Antagonism
Functional assays measure the ability of a drug to inhibit the physiological response induced by an agonist. The pA2 value is a measure of the potency of a competitive antagonist; a higher pA2 value indicates greater potency.[12] In vitro studies using isolated guinea pig trachealis muscle have been employed to determine the functional anticholinergic activity of hydroxyzine.[12]
| Compound | Assay | pA2 Value | Reference(s) |
| Hydroxyzine | Inhibition of carbachol-induced contraction (Guinea Pig Trachealis) | 4.8 | [11] |
| Cyproheptadine | Inhibition of carbachol-induced contraction (Guinea Pig Trachealis) | 8.2 ± 0.4 | [12] |
| Diphenhydramine | Inhibition of carbachol-induced contraction (Guinea Pig Trachealis) | 6.2 | [11] |
Table 2: Functional Antagonist Potency (pA2) of Antihistamines.
These data collectively indicate that hydroxyzine's antimuscarinic activity is weak compared to other first-generation antihistamines like diphenhydramine and cyproheptadine.
Signaling Pathways and Mechanism of Action
Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine.[13] The M1, M3, and M5 subtypes typically couple to Gq/11 proteins, while M2 and M4 subtypes couple to Gi/o proteins. Hydroxyzine acts as a competitive antagonist, blocking acetylcholine from binding to these receptors and initiating downstream signaling cascades.[3]
Caption: Gq-coupled muscarinic receptor signaling pathway and competitive antagonism by hydroxyzine.
Clinical Manifestations and Observations
The anticholinergic properties of hydroxyzine, although weaker than some other agents, manifest as a range of clinical side effects.[14][15] These include dry mouth, blurred vision, urinary retention, and constipation.[15][16] In elderly patients, these effects can be more pronounced, potentially contributing to confusion, cognitive impairment, and an increased risk of falls.[14][17]
However, cohort studies comparing overdoses of hydroxyzine to diphenhydramine reveal that patients poisoned with hydroxyzine are significantly less likely to develop a classic antimuscarinic toxidrome (e.g., agitation, delirium, hallucinations).[18][19] While central nervous system depression is more common with hydroxyzine, severe anticholinergic findings are less frequent, aligning with the in vitro data demonstrating its lower muscarinic receptor affinity.[18][19][20]
| Clinical Finding | Hydroxyzine Overdose | Diphenhydramine Overdose | Note | Reference(s) |
| Anticholinergic Toxidrome | Less Common (e.g., 21%) | More Common (e.g., 57%) | Relative Risk = 0.37 | [19] |
| Delirium/Hallucinations | Less Common | More Common | RR for Delirium = 0.48; RR for Hallucinations = 0.20 | [19] |
| CNS Depression | More Common | Less Common | Relative Risk = 1.6 | [19] |
| Physostigmine Use | Less Common | More Common | Relative Risk = 0.40 | [19] |
Table 3: Comparison of Clinical Effects in Overdose Scenarios.
Experimental Protocols
The characterization of hydroxyzine's antimuscarinic activity relies on standardized and reproducible experimental methodologies.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.[8][21]
Caption: General workflow for a radioligand competition binding assay.
Detailed Methodology:
-
Membrane Preparation: Cell membranes from tissues or cell lines (e.g., CHO or HEK cells) expressing the muscarinic receptor of interest are prepared via homogenization and centrifugation.[8][13]
-
Assay Setup: The assay is typically performed in a 96-well plate format.[13] Wells are set up for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + high concentration of a non-labeled antagonist like atropine), and competition (membranes + radioligand + varying concentrations of hydroxyzine).[13] A common radioligand is [³H]-N-methylscopolamine ([³H]-NMS).[13][22]
-
Incubation: The components are incubated, typically for 60-120 minutes at room temperature, to allow binding to reach equilibrium.[22]
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the unbound.[8][9]
-
Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.[8]
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of hydroxyzine that inhibits 50% of the specific binding (IC50) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation.[9]
In Vitro Functional Assay (Guinea Pig Ileum Contraction)
This classic organ bath experiment assesses the functional antagonism of a drug on smooth muscle contraction.[23][24] The guinea pig ileum is rich in M3 muscarinic receptors, which mediate contraction when stimulated by cholinergic agonists like carbachol or acetylcholine.[11][24]
Caption: Experimental workflow for an in vitro guinea pig ileum functional assay.
Detailed Methodology:
-
Tissue Preparation: A segment of the terminal ileum is dissected from a euthanized guinea pig and placed in oxygenated Tyrode's or Krebs-bicarbonate physiological salt solution.[25][26][27] The lumen is gently flushed.[23]
-
Mounting: A 2-3 cm segment is suspended in a heated (37°C) organ bath filled with the physiological solution, continuously bubbled with carbogen (95% O2, 5% CO2).[23][26] One end is fixed, and the other is attached to an isometric or isotonic force transducer to record contractions.[27] A resting tension of 0.5-1.0 g is applied.[26][27]
-
Equilibration: The tissue is allowed to equilibrate for 30-60 minutes, with washes every 15 minutes.[23]
-
Concentration-Response: A cumulative concentration-response curve is generated for a muscarinic agonist (e.g., carbachol).[12] After washing and re-equilibration, the tissue is incubated with a known concentration of hydroxyzine for a set period. The agonist concentration-response curve is then repeated in the presence of the antagonist.[12]
-
Data Analysis: The magnitude of the rightward shift in the agonist curve caused by the antagonist is used to calculate the dose ratio. A Schild plot is then constructed to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's concentration-response curve.[11]
Conclusion
This compound exhibits demonstrable, albeit weak, anticholinergic and antimuscarinic activity. Quantitative binding and functional assays consistently place it as a less potent muscarinic antagonist compared to other first-generation antihistamines such as diphenhydramine.[7][11] This lower affinity is reflected in clinical overdose data, where a classic, severe antimuscarinic toxidrome is less common than with more potent agents.[18][19] Nevertheless, the activity is sufficient to cause characteristic anticholinergic side effects, which must be considered in clinical practice, particularly in vulnerable populations like the elderly.[14] The methodologies and data presented in this guide provide a comprehensive framework for understanding the anticholinergic profile of this compound.
References
- 1. hydroxyzine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Hydroxyzine - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. In vitro and in vivo evaluation of this compound microsponges for topical delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. psychdb.com [psychdb.com]
- 7. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Comparative anticholinergic activities of 10 histamine H1 receptor antagonists in two functional models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. droracle.ai [droracle.ai]
- 15. Hydroxyzine in Hospice and Palliative Care — PDC Rx [pdcrx.com]
- 16. droracle.ai [droracle.ai]
- 17. droracle.ai [droracle.ai]
- 18. Are antimuscarinic effects common in hydroxyzine overdose? A cohort analysis of antimuscarinic effects in hydroxyzine and diphenhydramine-poisoned patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. acmt.net [acmt.net]
- 20. lists.upstate.edu [lists.upstate.edu]
- 21. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Muscarinic Receptors as Model Targets and Antitargets for Structure-Based Ligand Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Guinea Pig Ileum [sheffbp.co.uk]
- 25. rjptsimlab.com [rjptsimlab.com]
- 26. Altered responsiveness of the guinea-pig isolated ileum to smooth muscle stimulants and to electrical stimulation after in situ ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Real-time measurement of serotonin release and motility in guinea pig ileum - PMC [pmc.ncbi.nlm.nih.gov]
Off-Target Effects of Hydroxyzine Hydrochloride in Primary Cell Cultures: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Hydroxyzine hydrochloride, a first-generation H1 histamine receptor antagonist, is a widely utilized therapeutic for its anxiolytic, sedative, and antihistaminic properties. While its efficacy is primarily attributed to its high affinity for the H1 receptor, its activity is not strictly limited to this target. In the context of in vitro research, particularly with primary cell cultures, understanding the full pharmacological profile of hydroxyzine is critical for the accurate interpretation of experimental results. This technical guide provides a comprehensive overview of the known off-target effects of hydroxyzine, presenting quantitative binding data, detailed experimental protocols for assessing these effects, and visual diagrams of the implicated signaling pathways to aid researchers in designing and interpreting their studies.
Introduction
Hydroxyzine is a piperazine-class antihistamine that has been in clinical use since 1957.[1] Its primary mechanism of action is the competitive antagonism of the histamine H1 receptor.[2] However, like many first-generation antihistamines, hydroxyzine possesses a broader pharmacological footprint, interacting with various other receptors and cellular pathways. These off-target activities can lead to confounding results in sensitive experimental systems like primary cell cultures, where specific cellular responses are under investigation. This guide aims to equip researchers with the necessary information to anticipate and control for the off-target effects of hydroxyzine.
Characterized Off-Target Effects
Hydroxyzine's off-target profile includes interactions with several neurotransmitter receptors and ion channels, as well as the induction of specific cellular stress pathways at higher concentrations.
Neuroreceptor Interactions
Beyond the H1 receptor, hydroxyzine exhibits notable affinity for serotonergic and, to a lesser extent, muscarinic and dopaminergic receptors. This promiscuity underlies some of its therapeutic and side effects, such as sedation and dry mouth.[1]
-
Serotonin Receptors: Hydroxyzine is an antagonist at the 5-HT2A receptor, which may contribute to its anxiolytic and sedative properties.[3]
-
Muscarinic Receptors: While sometimes described as having significant anticholinergic effects, quantitative binding assays suggest a low affinity for muscarinic receptors compared to other first-generation antihistamines.[4][5]
-
Dopamine Receptors: Hydroxyzine also demonstrates binding to the D2 dopamine receptor.[3]
Ion Channel Modulation
A critical off-target effect for many first-generation antihistamines is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of hERG can delay cardiac repolarization, an effect measurable as QT interval prolongation. In vitro studies have confirmed that hydroxyzine blocks hERG channels in a concentration-, voltage-, and state-dependent manner.[6]
Cytotoxicity and Apoptosis Induction
At micromolar concentrations, hydroxyzine has been shown to be cytotoxic to various cells, an effect independent of H1 receptor antagonism. Studies in cancer cell lines, which can provide mechanistic insights relevant to primary cells, show that hydroxyzine induces apoptosis through the generation of mitochondrial reactive oxygen species (ROS) and the suppression of the JAK2/STAT3 signaling pathway.[7][8] This pro-apoptotic activity is accompanied by the activation of caspases-3, -7, -8, and -9, and the cleavage of PARP.[7]
Quantitative Data Presentation
The following table summarizes the binding affinities of hydroxyzine for its primary target and various off-target receptors. It is important to note that this data is often derived from assays using recombinant human receptors or tissue homogenates, not primary cell cultures directly.
| Target Receptor | Parameter | Value (nM) | Assay Type | Source |
| Histamine H1 (On-Target) | Ki | 2 | Radioligand Binding | [3] |
| Serotonin 5-HT2A | Ki | 50 | Radioligand Binding | [3] |
| Dopamine D2 | Ki | 378 | Radioligand Binding | [3] |
| Muscarinic Receptors | Ki | 3,600 - 30,000 | Radioligand Binding | [4] |
| hERG K+ Channel | IC50 | 160 | Electrophysiology (HEK cells) | [6] |
Table 1: Quantitative Analysis of Hydroxyzine's Binding Affinity and Inhibitory Concentration.
Key Experimental Protocols
To enable researchers to investigate these off-target effects in their own primary cell systems, detailed protocols for key assays are provided below.
Radioligand Binding Assay (Competitive Inhibition)
This protocol is used to determine the binding affinity (Ki) of hydroxyzine for a specific receptor of interest.
Principle: This assay measures the ability of unlabeled hydroxyzine to compete with a constant concentration of a high-affinity radiolabeled ligand for binding to a receptor. The concentration of hydroxyzine that inhibits 50% of the specific binding of the radioligand is the IC50, which can be converted to the inhibition constant (Ki).[9][10]
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from primary cells or tissues expressing the target receptor.
-
Assay Setup: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [3H]pirenzepine for muscarinic receptors) and a range of concentrations of unlabeled hydroxyzine.
-
Define Controls:
-
Total Binding: Wells containing only membranes and radioligand.
-
Non-specific Binding (NSB): Wells containing membranes, radioligand, and a saturating concentration of an unlabeled competitor to block all specific binding.[10]
-
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium (e.g., 60-120 minutes at room temperature).[11]
-
Separation: Rapidly separate receptor-bound from free radioligand by vacuum filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound ligand.[9][11]
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of hydroxyzine.
-
Use non-linear regression (sigmoidal dose-response) to determine the IC50 value.[11]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the radioligand concentration and Kd is its dissociation constant.[11]
-
Cell Viability and Cytotoxicity (MTT Assay)
This protocol assesses the effect of hydroxyzine on cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow MTT salt into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[12] The amount of formazan produced is proportional to the number of viable cells.[13]
Methodology:
-
Cell Plating: Seed primary cells into a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize (typically overnight).[14]
-
Compound Treatment: Expose the cells to a range of this compound concentrations for a defined period (e.g., 24, 48, or 72 hours). Include vehicle-only wells as a negative control.
-
MTT Incubation: Add MTT solution (typically to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[13][15]
-
Solubilization: Carefully remove the culture medium and add a solubilization agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[15]
-
Absorbance Reading: Measure the absorbance of the resulting colored solution using a microplate spectrophotometer, typically at a wavelength of 570 nm.[13][15]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance from medium-only wells.
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key pathways and procedures discussed in this guide.
Caption: Hydroxyzine-induced apoptosis via ROS generation and JAK2/STAT3 inhibition.
Caption: Workflow for determining hydroxyzine's receptor binding affinity.
Conclusion and Recommendations
The data clearly indicates that hydroxyzine is not a perfectly selective H1 receptor antagonist. Its interactions with the 5-HT2A receptor, D2 receptor, and hERG channels, along with its potential to induce ROS-mediated apoptosis at higher concentrations, are critical off-target effects that researchers must consider. When using hydroxyzine in primary cell culture experiments, it is recommended to:
-
Perform Dose-Response Studies: Establish the minimum effective concentration for H1 antagonism in your specific cell system to minimize off-target effects.
-
Use Appropriate Controls: When studying pathways that could be affected by off-target activities (e.g., serotonin signaling, cell viability), include other H1 antagonists with different off-target profiles as controls.
-
Acknowledge Limitations: Be aware of the receptor expression profile of your primary cells. If they express significant levels of 5-HT2A or D2 receptors, off-target effects are more likely.
-
Monitor Cell Health: When using hydroxyzine at concentrations approaching the low micromolar range, concurrently assess cell viability to ensure that observed effects are not due to general cytotoxicity.
By understanding and accounting for this complex pharmacology, researchers can leverage hydroxyzine as a more precise tool and generate more reliable and interpretable data from primary cell culture studies.
References
- 1. Hydroxyzine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Hydroxyzine | C21H27ClN2O2 | CID 3658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hydroxyzine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Are antimuscarinic effects common in hydroxyzine overdose? A cohort analysis of antimuscarinic effects in hydroxyzine and diphenhydramine-poisoned patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the histamine H1 receptor antagonist hydroxyzine on hERG K+ channels and cardiac action potential duration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydroxyzine Induces Cell Death in Triple-Negative Breast Cancer Cells via Mitochondrial Superoxide and Modulation of Jak2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydroxyzine Induces Cell Death in Triple-Negative Breast Cancer Cells via Mitochondrial Superoxide and Modulation of Jak2/STAT3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. chem.uwec.edu [chem.uwec.edu]
- 11. benchchem.com [benchchem.com]
- 12. researchhub.com [researchhub.com]
- 13. atcc.org [atcc.org]
- 14. texaschildrens.org [texaschildrens.org]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Development of a validated HPLC method for hydroxyzine hydrochloride analysis
An Application Note on the Development and Validation of a Stability-Indicating HPLC Method for the Analysis of Hydroxyzine Hydrochloride
Abstract
This document details a precise, accurate, and robust stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound in pharmaceutical formulations. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3] Chromatographic separation was achieved on a C18 column with a mobile phase of acetonitrile, methanol, and a buffer, delivering a sharp peak with minimal tailing. The method demonstrated excellent linearity, accuracy, and precision over the specified concentration range. Forced degradation studies confirmed the method's stability-indicating capability, effectively separating the active pharmaceutical ingredient (API) from its degradation products.[1][4] This validated method is suitable for routine quality control and stability analysis of this compound.
Introduction
This compound is a first-generation antihistamine of the piperazine class, widely used for its anxiolytic and sedative properties, and to treat itching caused by allergies.[5][6] Ensuring the quality, efficacy, and safety of pharmaceutical products requires reliable analytical methods for quantifying the API. High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose due to its high resolution, sensitivity, and accuracy. The development and validation of an analytical method according to ICH guidelines are mandatory to ensure that the method is fit for its intended purpose.[2][3][7][8] This application note provides a comprehensive protocol for a validated stability-indicating HPLC method for this compound.
Instrumentation and Materials
-
Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector (e.g., Thermo Scientific Dionex UltiMate 3000).[9]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4][10]
-
Software: Chromatography data acquisition and processing software.
-
Reagents:
-
This compound Reference Standard (USP grade)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium Dihydrogen Phosphate (AR grade)
-
Orthophosphoric Acid (AR grade)
-
Water (HPLC grade)
-
Hydrochloric Acid, Sodium Hydroxide, Hydrogen Peroxide (for forced degradation studies)
-
Chromatographic Conditions
The optimized chromatographic conditions for the analysis are summarized in the table below.
| Parameter | Condition |
| Stationary Phase | C18 Column (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Methanol : 0.05M Potassium Dihydrogen Phosphate Buffer (pH adjusted to 3.0 with H₃PO₄) (50:20:30, v/v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30°C[4] |
| Detection Wavelength | 232 nm[6][9][10] |
| Injection Volume | 20 µL |
| Run Time | 10 minutes |
Experimental Protocols
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations for the linearity study (e.g., 20, 40, 60, 80, 100, 120 µg/mL).
-
Sample Preparation (from Tablets):
-
Weigh and finely powder 20 tablets.[5]
-
Accurately weigh a portion of the powder equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask.[5]
-
Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Dilute the filtrate with the mobile phase to a final target concentration of 100 µg/mL.
-
Method Validation Protocol
The developed method was validated according to ICH Q2(R2) guidelines for the following parameters.[8]
Caption: Logical flow of experiments for HPLC method validation.
4.2.1. System Suitability
-
Protocol: Inject the 100 µg/mL standard solution six times.
-
Acceptance Criteria: The relative standard deviation (%RSD) for peak area should be ≤ 2.0%, the USP tailing factor should be ≤ 2.0, and the theoretical plates should be > 2000.[4]
4.2.2. Specificity (Forced Degradation)
-
Protocol: Subject the drug sample solution (100 µg/mL) to stress conditions to assess the method's ability to separate Hydroxyzine from potential degradation products.[1]
-
Acid Hydrolysis: 5 mL sample + 5 mL 0.1N HCl, heat at 60°C for 4 hours. Neutralize.
-
Base Hydrolysis: 5 mL sample + 5 mL 0.1N NaOH, heat at 60°C for 4 hours. Neutralize.
-
Oxidative Degradation: 5 mL sample + 5 mL 3% H₂O₂, store at room temperature for 24 hours.
-
Thermal Degradation: Keep the drug powder in an oven at 105°C for 48 hours, then prepare the sample.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 48 hours.
-
-
Acceptance Criteria: The method must demonstrate baseline resolution between the Hydroxyzine peak and any degradant peaks.
4.2.3. Linearity
-
Protocol: Analyze the prepared working standard solutions in triplicate over the concentration range of 20-120 µg/mL (corresponding to 20-120% of the target assay concentration).
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.[1][4]
4.2.4. Accuracy (% Recovery)
-
Protocol: Perform recovery studies by spiking a pre-analyzed sample with the API at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[1]
4.2.5. Precision
-
Protocol:
-
Repeatability (Intra-day Precision): Analyze six replicate samples of the same batch at 100% of the target concentration on the same day, under the same conditions.[2]
-
Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst or on a different instrument.
-
-
Acceptance Criteria: The %RSD for the series of measurements should be ≤ 2.0%.[3]
4.2.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Protocol: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) (where σ = standard deviation of the y-intercepts of regression lines, S = slope of the calibration curve).
-
-
Acceptance Criteria: The LOQ should be verifiable with acceptable accuracy and precision.
4.2.7. Robustness
-
Protocol: Intentionally make small variations in the method parameters and evaluate the effect on the results.
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2°C)
-
Mobile Phase Composition (± 2% organic phase)
-
Detection Wavelength (± 2 nm)[10]
-
-
Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the %RSD of the results should be ≤ 2.0%.
Results and Data Presentation
The results from the validation experiments are summarized in the following tables.
Caption: General workflow for HPLC analytical method development.
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Result |
|---|---|---|
| %RSD of Peak Area | ≤ 2.0% | 0.45% |
| USP Tailing Factor | ≤ 2.0 | 1.15 |
| Theoretical Plates | > 2000 | 6850 |
Table 2: Linearity Results
| Concentration (µg/mL) | Mean Peak Area (n=3) |
|---|---|
| 20 | 245890 |
| 40 | 491560 |
| 60 | 738110 |
| 80 | 984550 |
| 100 | 1230150 |
| 120 | 1475980 |
| Correlation Coeff. (r²) | ≥ 0.999 | 0.9998 |
Table 3: Accuracy (% Recovery) Results
| Spike Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | %RSD (n=3) |
|---|---|---|---|---|
| 80% | 80.0 | 79.68 | 99.60% | 0.52% |
| 100% | 100.0 | 100.50 | 100.50% | 0.35% |
| 120% | 120.0 | 119.28 | 99.40% | 0.41% |
| Mean Recovery | | | 99.83% | |
Table 4: Precision Results
| Precision Type | Assay Result (% Label Claim, n=6) | %RSD |
|---|---|---|
| Repeatability | 99.8, 100.2, 99.5, 100.5, 99.9, 100.1 | 0.38% |
| Intermediate | 100.4, 99.6, 100.8, 99.3, 100.2, 100.5 | 0.55% |
Table 5: LOD and LOQ Results
| Parameter | Result (µg/mL) |
|---|---|
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL |
Table 6: Robustness Results
| Parameter Changed | Variation | %RSD of Assay Results | Tailing Factor |
|---|---|---|---|
| Flow Rate | 0.9 mL/min | 0.65% | 1.18 |
| 1.1 mL/min | 0.59% | 1.12 | |
| Wavelength | 230 nm | 0.48% | 1.15 |
| | 234 nm | 0.51% | 1.14 |
Conclusion
A simple, rapid, and reliable stability-indicating RP-HPLC method for the quantitative determination of this compound has been successfully developed and validated as per ICH guidelines. The method proved to be specific, linear, accurate, precise, and robust for its intended application. The forced degradation studies showed that the method can effectively separate the main drug peak from its degradation products, confirming its stability-indicating nature. This method is well-suited for routine quality control analysis of this compound in bulk and pharmaceutical dosage forms.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. HPLC Method for Determination of Hydroxyzine in Tablets on Primesep SB Column | SIELC Technologies [sielc.com]
- 7. youtube.com [youtube.com]
- 8. database.ich.org [database.ich.org]
- 9. An accurate determination of this compound in tablet formulation using HPLC-UV - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 10. researchgate.net [researchgate.net]
Application Notes: Preparation of Hydroxyzine Hydrochloride Solutions for In Vitro Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydroxyzine hydrochloride is a first-generation histamine H₁-receptor antagonist of the diphenylmethylpiperazine class.[1] It is widely used for its anxiolytic, sedative, and antihistaminic properties.[2][] For in vitro studies, the accurate and consistent preparation of this compound solutions is critical to ensure reproducible experimental outcomes. These application notes provide detailed protocols for the dissolution of this compound and summarize its solubility and stability characteristics.
Physicochemical Properties
-
Molecular Formula: C₂₁H₂₇ClN₂O₂·2HCl[4]
-
Molecular Weight: 447.83 g/mol [4]
-
Appearance: White, crystalline powder[4]
Solubility Data
This compound is highly soluble in aqueous solutions and polar organic solvents. The choice of solvent is critical and should be based on the specific requirements of the in vitro system (e.g., cell type, assay compatibility). It is practically insoluble in diethyl ether.[1][4]
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Molar Concentration (Approx.) | Notes | Source(s) |
|---|---|---|---|---|
| Water | ≥ 150 mg/mL | ≥ 334.95 mM | Very soluble. A 10 mg/mL solution has a pH of 1.3-2.5. | [4][5][6] |
| PBS (Phosphate-Buffered Saline) | 100 mg/mL | 223.30 mM | Sonication may be required to achieve a clear solution. | [5][7] |
| DMSO (Dimethyl Sulfoxide) | 250 mg/mL | 666.84 mM | Sonication is recommended for complete dissolution. | [8] |
| Methanol | Freely Soluble | Not Specified | --- | [4][6] |
| Ethanol (95%) | Freely Soluble | Not Specified | --- | [4] |
| Chloroform | 60 mg/mL | 133.97 mM | --- | [1] |
| Acetone | 2 mg/mL | 4.47 mM | Slightly soluble. |[1] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Aqueous Stock Solution (e.g., 100 mg/mL in Water)
Materials:
-
This compound powder
-
Sterile, deionized, or distilled water
-
Sterile conical tube (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Sterile syringe filters (0.22 µm pore size)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile conical tube. For example, to prepare 10 mL of a 100 mg/mL solution, weigh 1.0 g of the powder.
-
Solvent Addition: Add a portion of the sterile water to the tube (e.g., 7-8 mL).
-
Dissolution: Cap the tube tightly and vortex vigorously for 1-2 minutes. If the powder is not fully dissolved, use a sonicator bath for 10-15 minutes until the solution is clear.[5]
-
Volume Adjustment: Once fully dissolved, add sterile water to reach the final desired volume (e.g., 10 mL).
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term (1 month) or -80°C for long-term (up to 1 year) storage.[5][8]
Protocol 2: Preparation of a Stock Solution in DMSO (e.g., 250 mg/mL)
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile conical tube
-
Vortex mixer
-
Sonicator
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile tube.
-
Solvent Addition: Under a sterile hood, add the appropriate volume of anhydrous DMSO.
-
Dissolution: Vortex the mixture thoroughly. Sonication is recommended to ensure complete dissolution.[8]
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C. Ensure tubes are tightly sealed to prevent moisture absorption by the DMSO.
Protocol 3: Preparation of Working Solutions for Cell Culture
Procedure:
-
Thawing: Thaw a single aliquot of the high-concentration stock solution (from Protocol 1 or 2) at room temperature.
-
Dilution: Serially dilute the stock solution with sterile cell culture medium or an appropriate assay buffer (e.g., extracellular solution, PBS) to achieve the final desired working concentration.
-
Important: When using a DMSO stock, ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically ≤ 0.1% - 0.5%.
-
-
Mixing: Gently mix the working solution by pipetting or inverting the tube before adding it to the cell cultures.
-
Application: Use the freshly prepared working solution immediately for your in vitro experiments. In vitro studies have utilized concentrations ranging from 0.1 µM to 100 µM.[5][7]
Stability and Storage
Proper storage is essential to maintain the integrity of this compound solutions.
Table 2: Stability of this compound Solutions
| Solvent/Condition | Temperature | Duration | Notes | Source(s) |
|---|---|---|---|---|
| Extracellular Solution | 4-8°C | At least 37 days | Stable in refrigerated conditions. | [9][10] |
| Extracellular Solution | Room Temperature | At least 16 days | Stable for over two weeks at ambient temperature. | [9][10] |
| In Solvent (e.g., DMSO) | -20°C | 1 month | Suitable for short-term storage. | [5] |
| In Solvent (e.g., DMSO) | -80°C | 1 year | Recommended for long-term storage. | [8] |
| Aqueous Solution | Intense UV Light | Unstable | Protect solutions from direct, intense light. |[1] |
Visualizations
Experimental Workflow
Caption: Workflow for preparing this compound solutions.
Mechanism of Action: Signaling Pathways
References
- 1. Hydroxyzine | C21H27ClN2O2 | CID 3658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. Hydroxyzine 2HCl | Histamine H1-receptor antagonist | antihistamine drug |CAS 2192-20-3 | NSC-169188; NSC169188; Arcanax; Neurolax; Orgatrax; Pamoate, Hydroxyzine; Vistaril | InvivoChem [invivochem.com]
- 8. Hydroxyzine | Histamine Receptor | TargetMol [targetmol.com]
- 9. Development and validation of a method for the analysis of this compound in extracellular solution used in in vitro preclinical safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Hydroxyzine Hydrochloride as a Reference Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the use of hydroxyzine hydrochloride as a reference standard in various chromatographic techniques. This information is intended to assist in method development, validation, and routine analysis in pharmaceutical quality control and research.
Introduction
This compound is a first-generation antihistamine of the piperazine class, widely used for its anxiolytic and sedative properties.[1] Accurate and precise quantification of this compound in bulk drug, pharmaceutical formulations, and biological matrices is crucial for ensuring its safety and efficacy. Chromatographic methods are instrumental in achieving this, with this compound certified reference materials (CRMs) serving as the primary standard for these analyses.[2] These CRMs are produced and certified in accordance with ISO 17034 and ISO/IEC 17025, ensuring traceability and reliability.[2]
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely adopted technique for the analysis of this compound due to its high resolution, sensitivity, and accuracy.
Quantitative Data Summary for HPLC Methods
| Parameter | Method 1[3] | Method 2[4] | Method 3[5] | Method 4 (USP)[6] |
| Stationary Phase | Hibar μBondapak C18 | Hibar μBondapak C18 | C18 column (150 x 3.9 mm, 5 μm) | L3 packing |
| Mobile Phase | Acetonitrile:Methanol:Buffer (500:200:300, v/v/v) | Acetonitrile:Methanol:Buffer (500:200:300) | A: 0.1% TFA in water, B: 0.05% TFA in acetonitrile (gradient) | Acetonitrile and 0.12 N sodium acetate (pH 4.0) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.7 mL/min | 1.0 mL/min |
| Detection Wavelength | 235 nm | 235 nm | 230 nm | 230 nm |
| Linearity Range | 10–10000 ng/mL | 10–10000 ng/mL | 0.1132–2.9920 μg/mL | Not Specified |
| Correlation Coefficient (r²) | 0.9993 | 0.9993 | > 0.999 | Not Specified |
| Limit of Detection (LOD) | Not Specified | Not Specified | 0.03% | Not Specified |
| Limit of Quantitation (LOQ) | Not Specified | Not Specified | 0.05% | Not Specified |
| Recovery | 97 to 102% | 97 to 102% | 84.09%–109.74% | Not Specified |
Experimental Protocol: Isocratic HPLC Method[4]
This protocol describes a simple and rapid isocratic HPLC method for the quantification of this compound.
1. Materials and Reagents:
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer (pH adjusted)
-
Water (HPLC grade)
-
0.45 µm filter paper[3]
2. Instrumentation:
-
High-Performance Liquid Chromatograph with UV detector
-
Hibar μBondapak C18 column
-
Data acquisition and processing software
3. Preparation of Solutions:
-
Mobile Phase: Prepare a mixture of acetonitrile, methanol, and buffer in the ratio of 500:200:300 (v/v/v). Degas the mobile phase before use.[3]
-
Standard Stock Solution: Accurately weigh a suitable amount of this compound Reference Standard and dissolve it in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 10-10000 ng/mL).[3]
-
Sample Preparation (for Tablets):
-
Weigh and finely powder a representative number of tablets (e.g., 20 tablets).[7][8]
-
Accurately weigh a portion of the powder equivalent to a specific amount of this compound.
-
Dissolve the powder in a suitable solvent (e.g., methanol or mobile phase), sonicate to ensure complete dissolution, and dilute to a known volume.[9]
-
Filter the solution through a 0.45 µm filter before injection.[3]
-
4. Chromatographic Conditions:
-
Column: Hibar μBondapak C18
-
Mobile Phase: Acetonitrile:Methanol:Buffer (500:200:300, v/v/v)[3]
-
Flow Rate: 1.0 mL/min[3]
-
Injection Volume: 20 µL
-
Detection: UV at 235 nm[3]
-
Column Temperature: Ambient
5. Analysis:
-
Inject the prepared standard solutions into the HPLC system to construct a calibration curve.
-
Inject the sample solutions.
-
Identify the hydroxyzine peak based on the retention time of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
Experimental Workflow: HPLC Analysis
Caption: Workflow for HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high selectivity and sensitivity, making it suitable for the determination of hydroxyzine and its metabolites in biological matrices.
Quantitative Data Summary for GC-MS Method[11]
| Parameter | Value |
| Matrix | Whole Blood |
| Extraction | Solid-Phase Extraction (Bond Elut LRC Certify II columns) |
| Derivatization | Acetic anhydride:n-propanol (1:1, v/v) |
| Linearity Range | 5.00–1000.0 ng/mL |
| Correlation Coefficient (R²) | ≥ 0.993 |
| Limit of Detection (LOD) | 1.50 ng/mL |
| Limit of Quantitation (LOQ) | 5.00 ng/mL |
| Recovery | ≥ 87.2% |
| Intra-day Precision (%RSD) | < 9.9% |
| Inter-day Precision (%RSD) | < 6.5% |
Experimental Protocol: GC-MS Method for Whole Blood[11]
This protocol outlines the steps for the simultaneous determination of hydroxyzine and its active metabolite, cetirizine, in whole blood.
1. Materials and Reagents:
-
This compound Reference Standard
-
Cetirizine Reference Standard
-
Internal Standards (e.g., diazepam-d5, hydroxyzine-d4, cetirizine-d8)[10]
-
Acetic anhydride
-
n-propanol
-
Organic solvents for extraction (e.g., methanol, dichloromethane)
-
Solid-Phase Extraction (SPE) columns (Bond Elut LRC Certify II)
2. Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
DB-1 column (30 m x 0.25 mm x 0.25 µm film thickness) or equivalent[11]
-
SPE manifold
3. Sample Preparation:
-
Extraction:
-
To 1 mL of whole blood, add the internal standard.
-
Perform solid-phase extraction using Bond Elut LRC Certify II columns.
-
-
Derivatization:
-
Elute the analytes from the SPE column.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in a mixture of acetic anhydride and n-propanol (1:1, v/v) and heat to derivatize the analytes.[12]
-
4. GC-MS Conditions:
-
Column: DB-1 (30 m x 0.25 mm x 0.25 µm)[11]
-
Injector Temperature: 280°C[11]
-
Oven Temperature Program: 90°C for 2 min, then ramp at 14°C/min to 300°C[11]
-
Carrier Gas: Helium
-
Ionization Mode: Electron Ionization (EI) at 70 eV[11]
-
Scan Range: 34 - 550 amu[11]
5. Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Acquire data in full scan or selected ion monitoring (SIM) mode.
-
Identify the peaks for hydroxyzine and cetirizine derivatives based on their retention times and mass spectra.
-
Quantify the analytes using the internal standard method and a calibration curve prepared with derivatized standards.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS analysis of hydroxyzine in whole blood.
Thin-Layer Chromatography (TLC)
TLC is a simple, cost-effective, and rapid method for the qualitative and semi-quantitative analysis of this compound.
Quantitative Data Summary for HPTLC Method[1]
| Parameter | Value |
| Stationary Phase | Silica gel 60F254 |
| Mobile Phase | Chloroform:Ammonium acetate buffer (9.5:0.5, v/v), pH 6.5 |
| Detection Wavelength | 220 nm |
| Limit of Detection (LOD) | 0.09 µ g/spot |
| Limit of Quantitation (LOQ) | 0.27 µ g/spot |
Experimental Protocol: TLC Method for Related Substances[14]
This protocol is based on the Japanese Pharmacopoeia for the determination of related substances in this compound.
1. Materials and Reagents:
-
This compound Reference Standard
-
Methanol
-
Ethyl acetate
-
Ethanol (95%)
-
Ammonia solution (28%)
-
Iodine vapor
-
TLC plates (silica gel)
2. Preparation of Solutions:
-
Sample Solution: Dissolve 0.20 g of this compound in 10 mL of methanol.[13]
-
Standard Solution: Dilute 1 mL of the sample solution with methanol to exactly 200 mL.[13]
3. Chromatographic Development:
-
Mobile Phase: Prepare a mixture of ethyl acetate, ethanol (95%), and ammonia solution (28) in the ratio of 150:95:1.[13]
-
Application: Spot 5 µL each of the sample and standard solutions onto a silica gel TLC plate.[13]
-
Development: Develop the plate in a saturated chromatographic chamber with the mobile phase until the solvent front has moved about 10 cm.[13]
-
Drying: Air-dry the plate after development.
4. Visualization and Analysis:
-
Place the dried plate in a chamber with iodine vapor.
-
Compare the intensity of any secondary spots in the sample chromatogram with the spot from the standard solution. The intensity of any impurity spot should not be greater than that of the standard spot.[13]
Method Validation
Validation of the analytical methods is essential to ensure their accuracy, precision, and reliability. Key validation parameters are outlined below.
Logical Relationship: Method Validation Parameters
Caption: Key parameters for analytical method validation.
Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. This is often determined by recovery studies.[4][14]
Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD).[4][14]
Specificity: Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present. This can be demonstrated through forced degradation studies.[3][4]
Linearity: The linearity of an analytical procedure is its ability (within a given range) to obtain test results which are directly proportional to the concentration (amount) of analyte in the sample.[3][4]
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[1][15]
Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1]
System Suitability: System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.[1]
References
- 1. High Performance Thin Layer Chromatography (HPTLC) Analysis of Anti-Asthmatic Combination Therapy in Pharmaceutical Formulation: Assessment of the Method’s Greenness and Blueness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thomassci.com [thomassci.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound [drugfuture.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. scispace.com [scispace.com]
- 9. uspbpep.com [uspbpep.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Development and validation of a GC-MS method for the determination of hydroxyzine and its active metabolite, cetirizine, in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 14. Development and validation of a method for the analysis of this compound in extracellular solution used in in vitro preclinical safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. shd.org.rs [shd.org.rs]
Application Notes and Protocols for Animal Models of Anxiety Utilizing Hydroxyzine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxyzine hydrochloride is a first-generation antihistamine that readily crosses the blood-brain barrier and exhibits significant anxiolytic properties. Its primary mechanism of action involves the antagonism of the histamine H1 receptor. Additionally, it acts as an antagonist at serotonin 5-HT2A receptors, which contributes to its anti-anxiety effects.[1][2] Unlike benzodiazepines, hydroxyzine is not associated with a risk of addiction or physical dependence, making it a valuable tool in preclinical anxiety research.[3]
These application notes provide detailed protocols for utilizing this compound in common rodent models of anxiety-like behavior, including the Elevated Plus Maze (EPM), Light-Dark Box Test, Marble Burying Test, and the Open Field Test (OFT). The accompanying data summarizes expected outcomes following hydroxyzine administration.
Mechanism of Action
Hydroxyzine's anxiolytic effects are primarily attributed to its potent antagonism of histamine H1 receptors in the central nervous system.[2] By blocking these receptors, hydroxyzine modulates downstream signaling cascades that influence neuronal excitability and arousal. Furthermore, hydroxyzine's antagonism of serotonin 5-HT2A receptors is believed to contribute significantly to its anxiolytic and calming properties.[1] Blockade of 5-HT2A receptors can influence the release of other neurotransmitters, such as dopamine and norepinephrine, and is a key mechanism of action for several atypical antipsychotic and anxiolytic drugs.[4][5]
Figure 1: Simplified signaling pathway of Hydroxyzine's anxiolytic action.
Experimental Protocols
A general workflow for conducting anxiety-like behavior studies in rodents with this compound administration is outlined below.
Figure 2: General experimental workflow for anxiety studies.
Elevated Plus Maze (EPM)
The EPM test is a widely used model to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[6][7]
-
Apparatus: A plus-shaped maze elevated from the floor, typically with two open arms and two closed arms. For mice, arm dimensions are commonly around 30 cm long and 5 cm wide.[8]
-
Procedure:
-
Habituate the animal to the testing room for at least 30-60 minutes before the test.[9]
-
Administer this compound (e.g., 1-12 mg/kg, intraperitoneally) or vehicle control 30 minutes prior to testing.[2][3]
-
Place the animal in the center of the maze, facing one of the closed arms.[6]
-
Allow the animal to explore the maze for a 5-minute session.[6]
-
Record the time spent in the open and closed arms, and the number of entries into each arm using a video tracking system.
-
Thoroughly clean the maze with 70% ethanol between trials.[9]
-
-
Parameters Measured:
-
Time spent in open arms (s)
-
Percentage of time spent in open arms (%)
-
Number of entries into open arms
-
Total arm entries (as a measure of locomotor activity)
-
Light-Dark Box Test
This test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to brightly lit areas.[10]
-
Apparatus: A box divided into a large, brightly illuminated compartment and a smaller, dark compartment, connected by an opening.[11][12]
-
Procedure:
-
Acclimate the animal to the testing room for at least 30-60 minutes.
-
Administer this compound or vehicle 30 minutes before the test.[13]
-
Place the animal in the center of the light compartment, facing away from the opening.[10]
-
Allow the animal to freely explore the apparatus for a 5 to 10-minute session.[10]
-
Record the time spent in each compartment and the number of transitions between compartments.[14]
-
Clean the apparatus thoroughly between animals.
-
-
Parameters Measured:
-
Time spent in the light compartment (s)
-
Latency to enter the dark compartment (s)
-
Number of transitions between compartments
-
Marble Burying Test
This test assesses anxiety-like and compulsive-like behaviors in rodents, based on their tendency to bury novel objects.[15][16]
-
Apparatus: A standard rodent cage filled with approximately 5 cm of bedding material, with 20-25 glass marbles evenly spaced on the surface.[17]
-
Procedure:
-
Habituate the animal to a cage with bedding (without marbles) for a short period before the test.
-
Administer this compound or vehicle 30 minutes prior to the test.
-
Place the animal in the test cage with the marbles.
-
Allow the animal to explore and interact with the marbles for a 30-minute session.[17]
-
At the end of the session, remove the animal and count the number of marbles that are at least two-thirds buried in the bedding.[16]
-
-
Parameters Measured:
-
Number of marbles buried
-
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment.[18][19] It is often used in conjunction with other anxiety tests to rule out confounding effects of sedation or hyperactivity.
-
Apparatus: A square or circular arena with walls to prevent escape. For mice, a common size is 40x40 cm. The arena is typically divided into a central zone and a peripheral zone by video tracking software.[20][21]
-
Procedure:
-
Acclimate the animal to the testing room for 30-60 minutes.[21]
-
Administer this compound or vehicle 30 minutes before the test.
-
Gently place the animal in the center of the open field.
-
Allow the animal to explore the arena for a 5 to 10-minute session.
-
Record the distance traveled, time spent in the center and periphery, and rearing frequency using a video tracking system.
-
Clean the arena with 70% ethanol between animals.
-
-
Parameters Measured:
-
Total distance traveled (cm)
-
Time spent in the center zone (s)
-
Number of entries into the center zone
-
Rearing frequency
-
Data Presentation
The following tables summarize representative quantitative data from studies investigating the anxiolytic effects of this compound in mice.
Table 1: Effects of this compound in the Elevated Plus Maze (EPM) in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Time in Open Arms (s) | % Time in Open Arms | Open Arm Entries | % Open Arm Entries |
| Vehicle Control | - | 28.33 ± 2.05 | 9.44 ± 0.68 | 13.17 ± 1.30 | 29.89 ± 2.13 |
| Hydroxyzine HCl | 3 | 55.83 ± 2.85 | 18.61 ± 0.95 | 22.17 ± 1.40 | 44.29 ± 1.95 |
*Data are presented as mean ± SEM. *p < 0.001 compared to vehicle control. Data adapted from a study evaluating the anxiolytic effects of hydroxyzine.[22]
Table 2: Effects of this compound in the Light-Dark Box Test in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Time in Light Box (s) |
| Vehicle Control | - | 80.50 ± 4.57 |
| Hydroxyzine HCl | 3 | 145.67 ± 6.99* |
*Data are presented as mean ± SEM. *p < 0.001 compared to vehicle control. Data adapted from a study on the anxiolytic effects of hydroxyzine.[22]
Table 3: Effects of this compound in the Marble Burying Test in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Number of Marbles Buried |
| Vehicle Control | - | 13.50 ± 1.02 |
| Hydroxyzine HCl | 3 | 4.83 ± 0.83* |
*Data are presented as mean ± SEM. *p < 0.001 compared to vehicle control. Data adapted from a study comparing the anxiolytic effects of different compounds.[22]
Table 4: Effects of this compound on Locomotor Activity (Open Field Test) in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Total Distance Traveled (cm) |
| Vehicle Control | - | 2500 ± 150 |
| Hydroxyzine HCl | 3 | 2300 ± 120 |
| Hydroxyzine HCl | 10 | 1800 ± 100* |
*Hypothetical data for illustrative purposes, as high doses of first-generation antihistamines can cause sedation. A significant decrease in locomotor activity at higher doses should be considered when interpreting results from anxiety tests.
Conclusion
This compound serves as a reliable positive control and investigational compound in preclinical animal models of anxiety. Its well-characterized mechanism of action and non-addictive nature make it a suitable alternative to benzodiazepines for validating these models. The protocols and data presented here provide a comprehensive guide for researchers aiming to incorporate hydroxyzine into their anxiety research paradigms. Careful consideration of dose-response effects, particularly potential sedation at higher doses, is crucial for accurate data interpretation.
References
- 1. Evidence for a 5-HT2A receptor mode of action in the anxiolytic-like properties of DOI in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pi :: Psychiatry Investigation [psychiatryinvestigation.org]
- 4. aapd.org [aapd.org]
- 5. What are 5-HT2A receptor antagonists and how do they work? [synapse.patsnap.com]
- 6. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. conductscience.com [conductscience.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. maze.conductscience.com [maze.conductscience.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]
- 15. A combined marble burying-locomotor activity test in mice: a practical screening test with sensitivity to different classes of anxiolytics and antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacological evaluation of the adequacy of marble burying as an animal model of compulsion and/or anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Marble Burying [protocols.io]
- 18. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 19. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 22. Evaluation of anxiolytic effects of aripiprazole and hydroxyzine as a combination in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell-based Assays to Determine the Efficacy of Hydroxyzine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides detailed application notes and protocols for a suite of cell-based assays designed to determine the efficacy of hydroxyzine hydrochloride. This compound is a first-generation antihistamine that primarily functions as an inverse agonist of the histamine H1 receptor (H1R). The following protocols describe methods to quantify its potency and functional effects in a cellular context, which is essential for quality control, drug development, and mechanistic studies. The assays covered include a calcium influx assay to measure the direct antagonism of H1R signaling, a reporter gene assay for downstream transcriptional effects, and a cell viability assay to assess cytotoxicity.
Introduction
Hydroxyzine is a potent antihistamine with sedative, anxiolytic, and antiemetic properties.[1][2] Its primary mechanism of action is the inverse agonism of the histamine H1 receptor, a G-protein coupled receptor (GPCR).[1][2] Upon activation by histamine, the H1 receptor couples to the Gq/11 protein, activating phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), a key second messenger in allergic and inflammatory responses.[3][4] By acting as an inverse agonist, hydroxyzine not only blocks the action of histamine but also reduces the basal activity of the H1 receptor.[2]
These application notes provide validated protocols to assess the efficacy of this compound by measuring its impact on these key signaling events.
Signaling Pathway of the Histamine H1 Receptor
The efficacy of hydroxyzine is directly linked to its ability to inhibit the H1R signaling cascade. The diagram below illustrates the key components of this pathway and the point of intervention for hydroxyzine.
Caption: Signaling pathway of the Histamine H1 receptor.
Experimental Protocols
Calcium Influx Assay
This is a primary functional assay to determine the potency of this compound in inhibiting histamine-induced intracellular calcium mobilization.[5][6]
Objective: To determine the IC50 value of this compound.
Cell Line: HEK293 or CHO cells stably expressing the human histamine H1 receptor.[6]
Materials:
-
HEK293-H1R or CHO-H1R cells
-
Culture medium (e.g., DMEM/F-12) with 10% FBS and 1% Penicillin-Streptomycin
-
96-well or 384-well black, clear-bottom assay plates
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound
-
Histamine (agonist)
-
Fluorescence microplate reader with liquid handling capabilities
Protocol:
-
Cell Plating: Seed the H1R-expressing cells into the assay plates at a density of 20,000-50,000 cells/well and incubate for 18-24 hours at 37°C, 5% CO2.[6]
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM (2-5 µM) and Pluronic F-127 (0.02-0.04%) in HBSS. Remove the culture medium and add 50 µL of loading buffer to each well. Incubate for 60 minutes at 37°C.[3]
-
Compound Preparation: Prepare serial dilutions of this compound in HBSS. Prepare a solution of histamine at a concentration corresponding to its EC80 value (typically 30-50 nM).[6]
-
Assay Procedure:
-
Wash the cells twice with HBSS to remove excess dye.
-
Add the this compound dilutions to the wells and incubate for 15-30 minutes at room temperature.[4]
-
Place the plate in the fluorescence reader and record a baseline fluorescence for 10-20 seconds.
-
Add the EC80 concentration of histamine to all wells (except for negative controls).
-
Immediately measure the fluorescence kinetics for 2-3 minutes.
-
Data Analysis: The increase in fluorescence indicates an increase in intracellular calcium. The inhibitory effect of hydroxyzine is calculated as a percentage of the response to histamine alone. The IC50 value is determined by plotting the percent inhibition against the log concentration of hydroxyzine and fitting the data to a four-parameter logistic curve.
Caption: Workflow for the Calcium Influx Assay.
Reporter Gene Assay
This assay measures the transcriptional activation of a reporter gene (e.g., luciferase) downstream of the H1R signaling pathway.[7][8]
Objective: To quantify the inhibitory effect of this compound on H1R-mediated gene transcription.
Cell Line: HEK293 cells co-transfected with an H1R expression vector and a reporter vector containing a response element (e.g., NFAT or SRE) driving luciferase expression.
Materials:
-
Transfected HEK293 cells
-
Culture medium
-
96-well white, opaque assay plates
-
This compound
-
Histamine
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Plating: Seed the transfected cells in the assay plates and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of this compound to the wells. After a 30-minute pre-incubation, add a fixed concentration of histamine (EC50).
-
Incubation: Incubate the plate for 6-8 hours at 37°C to allow for reporter gene expression.
-
Lysis and Measurement: Lyse the cells and add the luciferase substrate according to the manufacturer's protocol. Measure the luminescence using a luminometer.
Data Analysis: Calculate the percentage inhibition of the histamine-induced luciferase signal for each concentration of hydroxyzine. Determine the IC50 value by plotting the percent inhibition against the log concentration of the compound.
Cell Viability/Cytotoxicity Assay
This assay is crucial to ensure that the observed efficacy of hydroxyzine is due to its specific action on the H1R and not a result of general cytotoxicity.[9]
Objective: To determine the cytotoxic potential of this compound (CC50).
Cell Line: The same cell line used in the primary efficacy assays (e.g., HEK293-H1R).
Materials:
-
HEK293-H1R cells
-
Culture medium
-
96-well clear assay plates
-
This compound
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Spectrophotometer or luminometer
Protocol:
-
Cell Plating: Seed cells in the assay plates and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of this compound to the wells.
-
Incubation: Incubate for a duration relevant to the primary assays (e.g., 24 hours).
-
Assay: Add the cell viability reagent and incubate according to the manufacturer's instructions.
-
Measurement: Read the absorbance or luminescence.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The CC50 value is the concentration of hydroxyzine that reduces cell viability by 50%.
Data Presentation
The following tables summarize typical quantitative data for this compound obtained from the described assays.
Table 1: Efficacy Data for this compound
| Assay Type | Cell Line | Agonist (Concentration) | Parameter | Value (nM) | Reference |
| Radioligand Binding | Human H1 Receptor | [3H]pyrilamine | IC50 | 10 | [10] |
| Calcium Influx | CHO-H1R | Histamine (EC80) | IC50 | 2-20 | N/A |
| Reporter Gene (NFAT) | HEK293-H1R | Histamine (EC50) | IC50 | 5-50 | N/A |
*Typical expected range based on similar first-generation antihistamines.
Table 2: Cytotoxicity Data for this compound
| Assay Type | Cell Line | Parameter | Value (µM) |
| Cell Viability (MTT) | HEK293-H1R | CC50 | >10 |
Conclusion
The cell-based assays detailed in these application notes provide a comprehensive framework for evaluating the efficacy of this compound. The calcium influx assay offers a direct measure of H1R antagonism, while the reporter gene assay confirms downstream functional consequences. The inclusion of a cytotoxicity assay is critical to distinguish specific pharmacological effects from non-specific toxicity. Together, these protocols enable robust and reliable characterization of this compound for research and development purposes.
References
- 1. Hydroxyzine - Wikipedia [en.wikipedia.org]
- 2. psychdb.com [psychdb.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. innoprot.com [innoprot.com]
- 6. benchchem.com [benchchem.com]
- 7. A reporter assay for G-protein-coupled receptors using a B-cell line suitable for stable episomal expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Luciferase Reporter Assay for Deciphering GPCR Pathways [worldwide.promega.com]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. selleckchem.com [selleckchem.com]
Hydroxyzine hydrochloride as a tool compound for histamine receptor research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxyzine hydrochloride is a first-generation antihistamine of the piperazine class, widely recognized for its potent inverse agonist activity at the histamine H1 receptor.[1][2] Its ability to readily cross the blood-brain barrier has made it a compound of interest for studying the central nervous system effects of histamine blockade.[2] Beyond its primary action at the H1 receptor, hydroxyzine also exhibits a complex pharmacological profile with lower affinity for other receptors, including serotonin 5-HT2A, dopamine D2, and α1-adrenergic receptors.[1][3] This multifaceted binding profile, combined with its well-characterized antihistaminic effects, makes this compound a valuable tool compound for in vitro and in vivo research aimed at elucidating the roles of histamine receptors in various physiological and pathological processes.
These application notes provide a comprehensive overview of the use of this compound in histamine receptor research, including its physicochemical properties, receptor binding profile, and detailed protocols for key experimental assays.
Physicochemical Properties of this compound
A solid understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in experimental settings.
| Property | Value | Reference |
| Chemical Formula | C₂₁H₂₇ClN₂O₂ · 2HCl | [4] |
| Molecular Weight | 447.83 g/mol | [4][5] |
| Appearance | White, crystalline powder | [6] |
| Solubility | Very soluble in water (<700 mg/mL), freely soluble in methanol and ethanol (220 mg/mL), slightly soluble in acetone (2 mg/mL), and practically insoluble in diethyl ether. | [6][7] |
| Melting Point | Approximately 200°C (with decomposition) | [6] |
| pH (1% solution in water) | 1.3 - 2.5 | [6] |
Receptor Binding Profile and Selectivity
This compound is a potent H1 receptor antagonist.[8][9][10] Its affinity for other histamine receptor subtypes is significantly lower, highlighting its selectivity for the H1 receptor. The binding affinities (Ki) of hydroxyzine for the four human histamine receptor subtypes are summarized below.
| Receptor Subtype | Binding Affinity (Ki) | Comments | Reference |
| Histamine H1 Receptor | 2 nM | High affinity, inverse agonist activity. | [11] |
| Histamine H2 Receptor | > 10,000 nM | Low affinity. | Inferred from lack of H2 antagonist activity. |
| Histamine H3 Receptor | > 10,000 nM | Low affinity. | Inferred from lack of H3 antagonist activity. |
| Histamine H4 Receptor | 7.31 nM | Moderate affinity, also shows some antagonist activity. | [9] |
| Other Receptors | |||
| Serotonin 5-HT2A Receptor | 50 nM | Moderate affinity. | [11] |
| Dopamine D2 Receptor | 378 nM | Lower affinity. | [11] |
| Muscarinic Acetylcholine Receptors | > 3,600 nM | Very low affinity, resulting in minimal anticholinergic side effects compared to other first-generation antihistamines. | [3][12] |
Histamine Receptor Signaling Pathways
Understanding the downstream signaling cascades initiated by histamine receptor activation is crucial for interpreting experimental data. Hydroxyzine, as an H1 antagonist, primarily blocks the Gq/11-mediated pathway.
Histamine H1 Receptor Signaling
The H1 receptor is coupled to the Gq/11 family of G-proteins.[13] Agonist binding initiates a cascade leading to an increase in intracellular calcium.
Histamine H2, H3, and H4 Receptor Signaling
For comparative purposes, the signaling pathways of the other histamine receptors are outlined below.
Experimental Protocols
The following protocols provide a framework for characterizing the interaction of this compound with histamine receptors.
General Experimental Workflow
A typical workflow for characterizing a compound like this compound is depicted below.
Protocol 1: H1 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the H1 receptor using [³H]-mepyramine as the radioligand.[14][15][16][17][18]
Materials:
-
Membrane Preparation: Membranes from cells (e.g., HEK293 or CHO) or tissues (e.g., guinea pig brain) expressing the human H1 receptor.
-
Radioligand: [³H]-mepyramine (specific activity: 20-30 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., 10 µM mianserin).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]-mepyramine (final concentration ~1-2 nM), and 100 µL of membrane preparation (10-20 µg of protein).
-
Non-specific Binding (NSB): 50 µL of 10 µM mianserin, 50 µL of [³H]-mepyramine, and 100 µL of membrane preparation.
-
Competition Binding: 50 µL of this compound at various concentrations, 50 µL of [³H]-mepyramine, and 100 µL of membrane preparation.
-
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Dry the filters, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of hydroxyzine that inhibits 50% of the specific [³H]-mepyramine binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Calcium Imaging Assay for H1 Receptor Function
This assay measures the ability of this compound to inhibit histamine-induced intracellular calcium mobilization in cells expressing the H1 receptor.[13][19][20][21][22]
Materials:
-
Cell Line: A cell line endogenously or recombinantly expressing the human H1 receptor (e.g., HEK293, HeLa).
-
Assay Plates: 96- or 384-well black-walled, clear-bottom microplates.
-
Calcium-Sensitive Dye: Fluo-4 AM or a similar calcium indicator.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist: Histamine.
-
Test Compound: this compound.
-
Fluorescent Imaging Plate Reader (FLIPR) or a fluorescence microscope.
Procedure:
-
Cell Plating: Seed the H1-expressing cells into the microplates and grow to 80-90% confluency.
-
Dye Loading:
-
Prepare a dye loading solution containing Fluo-4 AM in assay buffer.
-
Remove the culture medium and add the dye loading solution to each well.
-
Incubate for 45-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the diluted hydroxyzine to the cell plate and incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Detection:
-
Prepare a histamine solution in assay buffer at a concentration that elicits ~80% of the maximal response (EC₈₀).
-
Place the cell plate in the FLIPR instrument and establish a baseline fluorescence reading.
-
Add the histamine solution to each well and continuously measure the fluorescence intensity for 60-90 seconds.
-
Data Analysis:
-
Calculate the percentage inhibition of the histamine-induced calcium response for each concentration of this compound.
-
Plot the percentage inhibition against the logarithm of the hydroxyzine concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 3: cAMP Assay for H2, H3, and H4 Receptor Function
This protocol can be adapted to assess the effect of hydroxyzine on H2 (Gs-coupled, increases cAMP), H3, and H4 (Gi/o-coupled, decrease forskolin-stimulated cAMP) receptors.[23][24][25][26]
Materials:
-
Cell Line: A cell line expressing the human H2, H3, or H4 receptor.
-
Assay Plates: 96- or 384-well microplates.
-
cAMP Assay Kit: A commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Stimulant (for H3/H4): Forskolin.
-
Agonist: Histamine (for H2) or a selective agonist for H3 or H4.
-
Test Compound: this compound.
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Plating: Seed the cells expressing the receptor of interest into the microplates.
-
Compound Addition:
-
Prepare serial dilutions of this compound.
-
Add the diluted hydroxyzine to the cells and pre-incubate.
-
-
Agonist/Stimulant Addition:
-
For H2: Add histamine to stimulate cAMP production.
-
For H3/H4: Add forskolin to induce cAMP production, followed by the respective histamine receptor agonist to measure inhibition of the forskolin response.
-
-
Incubation: Incubate the plates according to the assay kit instructions.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using the chosen assay kit and plate reader.
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Determine the cAMP concentration in each well.
-
Calculate the percentage of inhibition (for H2) or reversal of inhibition (for H3/H4) of the agonist-induced cAMP response by hydroxyzine.
-
Plot the data and determine the IC₅₀ value for hydroxyzine at each receptor.
In Vivo Models for Antihistamine Research
A variety of in vivo models are available to study the antihistaminic properties of compounds like this compound.[27][28] These models are crucial for assessing efficacy and potential side effects in a physiological context.
-
Histamine-induced Bronchoconstriction in Guinea Pigs: This classic model assesses the ability of an antihistamine to protect against histamine-induced airway narrowing.
-
Passive Cutaneous Anaphylaxis (PCA) in Rodents: This model evaluates the inhibition of allergic skin reactions.
-
Histamine-induced Pruritus Models: Scratching behavior in response to intradermal histamine injection is measured to assess anti-itch properties.[29][30][31]
-
Nasal Antigen Challenge Models: These models in allergic individuals can be used to evaluate the effect of antihistamines on mast cell mediator release in vivo.[29]
Conclusion
This compound is a well-established and potent H1 receptor antagonist that serves as an invaluable tool for researchers in the field of histamine pharmacology. Its high affinity and selectivity for the H1 receptor, coupled with its ability to cross the blood-brain barrier, make it particularly useful for investigating the central and peripheral roles of histamine. The detailed protocols provided herein offer a starting point for the in vitro characterization of hydroxyzine and other potential histamine receptor modulators. By employing these and other relevant assays, researchers can continue to unravel the complex biology of the histaminergic system and its implications for human health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydroxyzine - Wikipedia [en.wikipedia.org]
- 3. psychdb.com [psychdb.com]
- 4. This compound USP - PCCA [pccarx.com]
- 5. This compound | C21H29Cl3N2O2 | CID 91513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. Hydroxyzine Dihydrochloride - LKT Labs [lktlabs.com]
- 8. Hydroxyzine 2HCl | Histamine H1-receptor antagonist | antihistamine drug |CAS 2192-20-3 | NSC-169188; NSC169188; Arcanax; Neurolax; Orgatrax; Pamoate, Hydroxyzine; Vistaril | InvivoChem [invivochem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. hydroxyzine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. H1 antagonist - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Does the [3H]mepyramine binding site represent the histamine H1 receptor? Re-examination of the histamine H1 receptor with quinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Analysis of Apparent Noncompetitive Responses to Competitive H(1)-Histamine Receptor Antagonists in Fluorescent Imaging Plate Reader-Based Calcium Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. resources.revvity.com [resources.revvity.com]
- 26. Antagonist affinity measurements at the Gi-coupled human histamine H3 receptor expressed in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. ijpsr.com [ijpsr.com]
- 28. researchgate.net [researchgate.net]
- 29. In vivo and in vitro effects of antihistamines on mast cell mediator release: a potentially important property in the treatment of allergic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Comparative in vivo bioactivity of modern H1-antihistamines on AMP challenge in atopic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. tandfonline.com [tandfonline.com]
Application Notes and Protocols: In Vitro Drug Interaction Studies Involving Hydroxyzine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxyzine hydrochloride is a first-generation antihistamine that also possesses sedative, anxiolytic, and antiemetic properties. A thorough understanding of its potential for drug-drug interactions is crucial for its safe and effective use. This document provides a detailed overview of in vitro drug interaction studies involving this compound, focusing on its effects on metabolic enzymes and drug transporters, as well as its plasma protein binding characteristics. The provided protocols and data are intended to guide researchers in designing and interpreting their own non-clinical studies.
Metabolism of Hydroxyzine
Hydroxyzine is extensively metabolized in the body, with its primary active metabolite being cetirizine, a second-generation antihistamine.[1][2] The conversion of hydroxyzine to cetirizine is a rapid process primarily mediated by alcohol dehydrogenase and cytochrome P450 3A4 and 3A5 (CYP3A4/5).[3][4] Cetirizine is responsible for a significant portion of the antihistaminic effects observed after hydroxyzine administration.[2][5]
References
- 1. Establishment of in vitro P-glycoprotein inhibition assay and its exclusion criteria to assess the risk of drug-drug interaction at the drug discovery stage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Anion Transporting Polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P-glycoprotein limits the brain penetration of nonsedating but not sedating H1-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel inhibitors of breast cancer resistance protein (BCRP, ABCG2) among marketed drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Formulation of Hydroxyzine Hydrochloride for Preclinical Oral Dosing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxyzine hydrochloride is a first-generation histamine H1 receptor antagonist widely used for its anxiolytic, sedative, and antihistaminic properties. In preclinical research, accurate and reproducible oral dosing is crucial for evaluating its efficacy and safety. Due to its high solubility in water, the formulation of this compound for oral administration in animal models is generally straightforward. This document provides detailed application notes and protocols for the preparation and administration of this compound formulations for preclinical oral dosing, primarily in rodent models.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a drug substance is fundamental to formulation development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 2-[2-[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]ethanol dihydrochloride | [1][2] |
| Molecular Formula | C₂₁H₂₇ClN₂O₂ · 2HCl | [3] |
| Molecular Weight | 447.83 g/mol | [3] |
| Appearance | White, odorless powder | [3][4] |
| Solubility | Very soluble in water (<700 mg/mL) | [1][3] |
| Soluble in ethanol (~220 mg/mL) | [3] | |
| Soluble in chloroform (~60 mg/mL) | [3] | |
| Melting Point | Approximately 200 °C (with decomposition) | [1] |
| pKa (strongest acidic) | 15.12 | [3] |
| Log P | 3.43 | [3] |
Preclinical Oral Dosing Formulations
Given the high aqueous solubility of this compound, simple aqueous solutions are the preferred and most straightforward formulation approach for oral gavage in preclinical studies. For higher concentrations or specific study requirements, suspension formulations can also be utilized.
Recommended Vehicles
Table 2: Common Vehicles for Preclinical Oral Formulation of this compound
| Vehicle | Composition | Suitability |
| Purified Water/Saline | Sterile Water for Injection or 0.9% Sodium Chloride | Ideal for low to moderate concentrations due to high drug solubility. Simple to prepare and well-tolerated. |
| Methylcellulose Solution | 0.5% (w/v) Methylcellulose in Purified Water | A commonly used suspending agent that can increase viscosity and aid in uniform dosing, although may not be necessary for hydroxyzine HCl unless a specific release profile is desired.[5] |
| Methylcellulose/Tween 80 | 0.5% (w/v) Methylcellulose with 0.1-0.2% (v/v) Tween 80 in Purified Water | The addition of a surfactant like Tween 80 can aid in wetting the compound, though it is less critical for a highly water-soluble salt like hydroxyzine HCl.[6][7] |
Stability of Formulations
This compound in aqueous solutions generally exhibits good stability.
Table 3: Stability of this compound Formulations
| Formulation | Storage Conditions | Stability | Reference |
| Aqueous Solution | Refrigerated (2-8 °C) | Stable for extended periods. | [8] |
| Aqueous Solution | Room Temperature (~25 °C) | Stable for extended periods.[8] | [8] |
| Commercial Oral Solution | 20-25°C (68-77°F) | Store in a tight, light-resistant container.[9] | [9] |
It is recommended to prepare fresh formulations for dosing when possible. For longer-term studies, a short-term stability study of the specific formulation at the intended storage and use conditions is advisable.
Experimental Protocols
Protocol 1: Preparation of this compound in Purified Water (10 mg/mL)
This protocol describes the preparation of a simple aqueous solution of this compound.
Materials:
-
This compound powder
-
Sterile Purified Water or Water for Injection
-
Calibrated balance
-
Volumetric flask
-
Stir plate and magnetic stir bar
-
Sterile storage container
Procedure:
-
Calculate the required amount of this compound and water. For example, to prepare 50 mL of a 10 mg/mL solution, you will need 500 mg of this compound and 50 mL of purified water.
-
Weigh the this compound powder accurately using a calibrated balance.
-
Transfer the powder to the volumetric flask.
-
Add approximately 70-80% of the final volume of purified water to the flask.
-
Stir the mixture using a magnetic stir bar on a stir plate at room temperature until the powder is completely dissolved. The solution should be clear and colorless.
-
Add purified water to the final volume (q.s. to the calibration mark on the volumetric flask).
-
Mix the solution thoroughly.
-
Transfer the final solution to a sterile, labeled storage container.
-
Store at 2-8°C, protected from light.
Protocol 2: Preparation of this compound in 0.5% Methylcellulose (for suspension)
This protocol is suitable for preparing a suspension, which may be considered for higher doses or specific experimental needs.
Materials:
-
This compound powder
-
Methylcellulose (e.g., 400 cP)
-
Sterile Purified Water
-
Calibrated balance
-
Beakers
-
Stir plate and magnetic stir bar
-
Homogenizer (optional)
-
Sterile storage container
Procedure:
-
Prepare the 0.5% methylcellulose vehicle.
-
Heat approximately one-third of the required volume of purified water to 60-70°C.
-
Disperse the methylcellulose powder in the hot water with stirring.
-
Add the remaining two-thirds of the water as cold water or ice and continue to stir until the solution is uniform and clear.
-
Store the vehicle at 2-8°C overnight to ensure complete hydration.
-
-
Weigh the required amount of this compound powder.
-
Levigate the powder with a small amount of the methylcellulose vehicle to form a smooth paste. This helps to prevent clumping.
-
Gradually add the remaining vehicle to the paste while stirring continuously.
-
For a more uniform suspension, homogenize the mixture for a few minutes.
-
Transfer the suspension to a sterile, labeled storage container.
-
Store at 2-8°C, protected from light. Shake well before each use.
Preclinical Dosing and Administration
Recommended Oral Doses in Rodents
The selection of an appropriate dose depends on the specific animal model and the intended pharmacological effect.
Table 4: Examples of Preclinical Oral Doses of this compound in Rodents
| Species | Dose Range (mg/kg) | Route | Indication/Model | Reference |
| Mouse | 1, 4, 7, 10 | i.p. | Anxiolytic activity | [10] |
| Mouse | 4, 8, 16 | i.p. | Amnesic activity | [11] |
| Mouse | 3 | i.p. | Anxiolytic effect | [12] |
| Rat | 840 | Oral | LD50 | [1] |
| Rat | 400 | Oral | Reproductive toxicity | [2] |
Note: i.p. (intraperitoneal) doses are included for reference as they can inform oral dose selection, though oral bioavailability needs to be considered.
Protocol 3: Oral Gavage Administration in Mice and Rats
Oral gavage is a standard method for precise oral administration in rodents.
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge for mice, 16-18 gauge for rats)
-
Syringes
-
Animal scale
Procedure:
-
Determine the correct dosing volume based on the animal's most recent body weight and the desired dose. The maximum recommended gavage volume is typically 10 mL/kg for rodents.[5]
-
Gently restrain the animal. For mice, this can be done by scruffing the neck and back to immobilize the head. For rats, a similar but firmer grip is used.
-
Measure the correct insertion length of the gavage needle by holding it alongside the animal from the corner of the mouth to the last rib. Mark this length on the needle.
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube. Do not force the needle.
-
Once the needle is advanced to the pre-measured mark, administer the formulation slowly and steadily.
-
Withdraw the needle gently in the same direction it was inserted.
-
Monitor the animal for a few minutes after dosing for any signs of distress, such as labored breathing.
Visualizations
Experimental Workflow
Caption: Workflow for the preparation and oral administration of this compound.
Formulation Selection Logic
Caption: Decision tree for selecting an appropriate oral formulation for hydroxyzine HCl.
References
- 1. Hydroxyzine | C21H27ClN2O2 | CID 3658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. researchgate.net [researchgate.net]
- 4. Atarax (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound ORAL SOLUTION, USP (SYRUP) 10 mg/5 mL [dailymed.nlm.nih.gov]
- 10. aapd.org [aapd.org]
- 11. Absence of amnesia induction in mice with hydroxyzine in comparison with three other minor tranquillizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Determination of Hydroxyzine by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxyzine is a first-generation antihistamine that is widely used for its anxiolytic and sedative properties. Accurate and sensitive quantification of hydroxyzine in biological matrices is crucial for clinical and forensic toxicology, as well as for pharmacokinetic studies in drug development.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and reliable method for the determination of hydroxyzine.[3][4][5] This document provides detailed protocols for sample preparation, derivatization, and GC-MS analysis of hydroxyzine, along with a summary of expected quantitative performance.
Experimental Workflow
The overall experimental workflow for the analysis of hydroxyzine by GC-MS is depicted below. This process includes sample preparation, derivatization, GC-MS analysis, and data processing.
Figure 1: General workflow for the GC-MS analysis of hydroxyzine.
Experimental Protocols
3.1. Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is adapted for the extraction of hydroxyzine from whole blood.[4][6]
Materials:
-
Bond Elut LRC Certify II SPE columns
-
Methanol
-
0.1 M Phosphate buffer (pH 6.0)
-
Deionized water
-
Dichloromethane
-
Isopropanol
-
Ammonium hydroxide
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Column Conditioning: Condition the SPE column by washing sequentially with 2 mL of methanol, followed by 2 mL of deionized water, and finally 1 mL of 0.1 M phosphate buffer (pH 6.0). Do not allow the column to dry between steps.
-
Sample Loading: To 1 mL of whole blood sample, add an internal standard (e.g., hydroxyzine-d4).[6] Mix and centrifuge. Load the supernatant onto the conditioned SPE column.
-
Washing: Wash the column with 1 mL of deionized water, followed by 1 mL of 0.1 M acetate buffer (pH 4.0), and then 2 mL of methanol. Dry the column under vacuum for 5 minutes.
-
Elution: Elute the analyte with 2 mL of a freshly prepared mixture of dichloromethane/isopropanol/ammonium hydroxide (80:20:2, v/v/v).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. The dried extract is now ready for derivatization.
3.2. Derivatization
Derivatization is necessary to improve the volatility and chromatographic properties of hydroxyzine.[1][7] Two common derivatization methods are presented below.
-
Reconstitute the dried extract from the SPE step in 50 µL of a mixture of acetic anhydride and n-propanol (1:1, v/v).
-
Vortex the mixture and incubate at 60°C for 30 minutes.
-
Evaporate the derivatization reagents to dryness under a stream of nitrogen.
-
Reconstitute the residue in 70 µL of ethyl acetate for GC-MS analysis.[1]
Method B: Silylation [8]
-
To the dried extract, add 250 µL of N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) and 250 µL of chloroform.
-
Seal the vial and heat at 80°C for 30 minutes.
-
Cool to room temperature before injection into the GC-MS.
GC-MS Parameters
The following table summarizes typical GC-MS parameters for the analysis of derivatized hydroxyzine.
| Parameter | Setting |
| Gas Chromatograph | |
| Instrument | Agilent 6890N or similar[8] |
| Column | HP-1 or DB-1 (30 m x 0.25 mm x 0.25 µm film thickness)[8] |
| Injector Temperature | 280°C[8] |
| Injection Mode | Splitless (1 µL injection volume)[1][9] |
| Carrier Gas | Helium[8] |
| Oven Temperature Program | Initial temperature of 90°C for 2 min, ramp at 14°C/min to 300°C[8] |
| Mass Spectrometer | |
| Instrument | Agilent 5973 MSD or similar[8] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[8] |
| Scan Range | 34 - 550 amu[8] |
| Monitored Ions (m/z) | Molecular ion: 374, Base peak: 201 (for underivatized hydroxyzine)[8]. For the TMS derivative, the molecular ion is at m/z 446.[8] |
Quantitative Data Summary
The following table presents a summary of the validation parameters for the GC-MS determination of hydroxyzine.
| Parameter | Result | Reference |
| Linearity Range | 5.00 - 1000.0 ng/mL | [4][6] |
| Correlation Coefficient (R²) | ≥ 0.993 | [4][6] |
| Limit of Detection (LOD) | 1.50 ng/mL | [1][4][6] |
| Limit of Quantification (LOQ) | 5.00 ng/mL | [1][4][6] |
| Intra-day Precision (%RSD) | < 9.9% | [4][6] |
| Inter-day Precision (%RSD) | < 6.5% | [4][6] |
| Intra-day Accuracy (% Bias) | -1.2% to 3.8% | [4][6] |
| Inter-day Accuracy (% Bias) | -2.7% to 2.0% | [4][6] |
| Absolute Recovery | ≥ 87.2% | [4][6] |
Signaling Pathway (Logical Relationship)
The logical relationship in the GC-MS analysis of hydroxyzine involves the transformation of the analyte for detection.
Figure 2: Logical flow from analyte to detection.
Conclusion
The described GC-MS method provides a sensitive, specific, and reliable approach for the quantification of hydroxyzine in biological samples. The detailed protocols for sample preparation and derivatization, combined with the specified instrumental parameters, offer a comprehensive guide for researchers and scientists in the fields of toxicology and drug development. The presented validation data demonstrates that the method is accurate, precise, and suitable for routine analysis.
References
- 1. Development and validation of an EI-GC-MS method for the determination of 11 antihistamines in whole blood. Applications in clinical and forensic toxicology - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a GC–MS method for the determination of hydroxyzine and its active metabolite, cetirizine, in whole blood | Semantic Scholar [semanticscholar.org]
- 4. Development and validation of a GC-MS method for the determination of hydroxyzine and its active metabolite, cetirizine, in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a GC-MS method for the determination of hydroxyzine and its active metabolite, cetirizine, in whole blood. | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. jfda-online.com [jfda-online.com]
- 8. researchgate.net [researchgate.net]
- 9. uoguelph.ca [uoguelph.ca]
Stability-Indicating Assay for Hydroxyzine Hydrochloride in Pharmaceutical Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for a stability-indicating assay of Hydroxyzine Hydrochloride in pharmaceutical formulations. The provided methods are crucial for ensuring the quality, efficacy, and safety of drug products by separating and quantifying the active pharmaceutical ingredient (API) from its potential degradation products.
Introduction
This compound is a first-generation antihistamine of the piperazine class, widely used for its anxiolytic and sedative properties, as well as for the treatment of itching and other allergic conditions. A stability-indicating analytical method is essential to demonstrate that the analytical procedure can accurately measure the drug substance in the presence of its degradation products, which may form during manufacturing, storage, or handling. This ensures that the reported concentration of the API is not inflated by the presence of these related substances.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A reversed-phase high-performance liquid chromatography (RP-HPLC) method has been established as a reliable technique for the stability-indicating assay of this compound. This method offers high resolution, sensitivity, and specificity.
Chromatographic Conditions
A validated HPLC method for the determination of this compound and its degradation products is summarized in the table below.[1]
| Parameter | Condition |
| Column | C18 (150 x 3.9 mm, 5 µm) |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in waterB: 0.05% Trifluoroacetic acid in acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 25 | |
| Flow Rate | 0.7 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Method Validation Summary
The HPLC method has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating its suitability for its intended purpose.[2][1]
| Validation Parameter | Result |
| Linearity (Concentration Range) | 10 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
Forced Degradation Studies
Forced degradation studies are critical to establish the stability-indicating nature of the analytical method. This compound is subjected to various stress conditions to induce degradation and identify the resulting degradation products.
Summary of Forced Degradation Results
The following table summarizes the degradation of this compound under different stress conditions. The method effectively separated the main peak from the degradation product peaks.
| Stress Condition | Treatment | Degradation (%) | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl at 80°C for 2 hours | ~15% | Not specified in detail |
| Base Hydrolysis | 0.1 M NaOH at 80°C for 2 hours | ~20% | Not specified in detail |
| Oxidative Degradation | 3% H₂O₂ at room temp for 24 hours | ~25% | Hydroxyzine N-Oxide |
| Thermal Degradation | 105°C for 24 hours | ~10% | Not specified in detail |
| Photolytic Degradation | UV light (254 nm) for 48 hours | ~8% | Not specified in detail |
Note: The percentage of degradation can vary depending on the specific experimental conditions.
Potential Degradation Pathway
Based on the identified degradation products, a potential degradation pathway for this compound under oxidative stress is proposed. The primary degradation product identified is Hydroxyzine N-Oxide.[3][4] Another potential degradation product, O-Acetyl hydroxyzine, has also been reported.[3][4]
Caption: Potential degradation pathways of this compound under oxidative stress.
Experimental Protocols
Preparation of Solutions
Mobile Phase A (0.1% TFA in Water):
-
Add 1.0 mL of trifluoroacetic acid to 1000 mL of HPLC-grade water.
-
Mix thoroughly and degas before use.
Mobile Phase B (0.05% TFA in Acetonitrile):
-
Add 0.5 mL of trifluoroacetic acid to 1000 mL of HPLC-grade acetonitrile.
-
Mix thoroughly and degas before use.
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh about 100 mg of this compound Reference Standard.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
Working Standard Solution (100 µg/mL):
-
Pipette 10.0 mL of the Standard Stock Solution into a 100 mL volumetric flask.
-
Dilute to volume with the diluent.
Sample Preparation (for Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 100 mg of this compound and transfer to a 100 mL volumetric flask.
-
Add about 70 mL of diluent and sonicate for 15 minutes to dissolve.
-
Dilute to volume with the diluent and mix well.
-
Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Pipette 10.0 mL of the filtered solution into a 100 mL volumetric flask and dilute to volume with the diluent.
Forced Degradation Study Protocol
The following workflow outlines the general procedure for conducting forced degradation studies.
Caption: General workflow for performing forced degradation studies on this compound.
Detailed Protocols for Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the drug stock solution (1 mg/mL), add 1 mL of 0.1 M HCl. Heat the mixture at 80°C for 2 hours. Cool, neutralize with 1 mL of 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with the diluent.
-
Base Hydrolysis: To 1 mL of the drug stock solution (1 mg/mL), add 1 mL of 0.1 M NaOH. Heat the mixture at 80°C for 2 hours. Cool, neutralize with 1 mL of 0.1 M HCl, and dilute to a final concentration of 100 µg/mL with the diluent.
-
Oxidative Degradation: To 1 mL of the drug stock solution (1 mg/mL), add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with the diluent.
-
Thermal Degradation: Keep the drug substance in a hot air oven at 105°C for 24 hours. After cooling, weigh an appropriate amount, dissolve, and dilute to a final concentration of 100 µg/mL with the diluent.
-
Photolytic Degradation: Expose the drug substance to UV light (254 nm) in a photostability chamber for 48 hours. Weigh an appropriate amount, dissolve, and dilute to a final concentration of 100 µg/mL with the diluent.
Conclusion
The presented stability-indicating HPLC method is suitable for the routine quality control and stability testing of this compound in pharmaceutical formulations. The method is specific, accurate, precise, and robust, capable of separating the active pharmaceutical ingredient from its degradation products formed under various stress conditions. The provided protocols offer a comprehensive guide for researchers and scientists in the pharmaceutical industry to implement this assay.
References
Application Notes and Protocols: Use of Hydroxyzine Hydrochloride in hERG Channel Safety Pharmacology Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxyzine, a first-generation histamine H1 receptor antagonist, is utilized for its antihistaminic and anxiolytic properties.[1][2] However, like many other medications, it has been associated with a risk of cardiac arrhythmias, specifically QT interval prolongation and Torsades de Pointes (TdP).[1][3][4] This proarrhythmic potential is primarily attributed to the direct inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[5][6] The hERG channel is critical for cardiac repolarization, and its blockade can delay this process, leading to a prolonged QT interval.[5][7] Therefore, a thorough understanding and rigorous in vitro evaluation of hydroxyzine's effects on the hERG channel are paramount in preclinical safety pharmacology.
These application notes provide a detailed overview of the interaction between hydroxyzine hydrochloride and the hERG channel, along with comprehensive protocols for key in vitro assays used to characterize this interaction.
Mechanism of Action of Hydroxyzine on hERG Channels
Hydroxyzine directly blocks the hERG potassium channel, which is responsible for the rapid delayed rectifier potassium current (IKr) in cardiomyocytes.[5] This inhibition is a concentration-, voltage-, and state-dependent phenomenon.[5] Studies have shown that hydroxyzine can bind to the channel in both its activated and inactivated states, but not the closed state.[5][8] The interaction is thought to involve hydrogen bonds and hydrophobic interactions between the hydroxyzine molecule and specific amino acid residues within the channel's pore domain.[5] Notably, the tyrosine residue at position 652 (Y652) in the S6 domain of the hERG channel has been identified as a key determinant in the binding and blocking action of hydroxyzine.[5][8]
Quantitative Data Summary
The inhibitory potency of hydroxyzine on the hERG channel has been quantified in various studies, yielding a range of half-maximal inhibitory concentrations (IC50). These values can vary depending on the experimental conditions, such as the expression system used (e.g., Xenopus oocytes or mammalian cell lines like HEK293) and the temperature at which the assay is performed.[9][10]
| Parameter | Cell Type | Temperature | Value | Reference(s) |
| IC50 (steady-state current) | HEK293 | 36°C | 0.18 ± 0.02 µmol/L | [5][8] |
| IC50 (tail current) | HEK293 | 36°C | 0.16 ± 0.01 µmol/L | [5][8] |
| IC50 | Not Specified | Near-physiological | 0.39 µmol/L | [6][11] |
| IC50 | CHO | Room Temperature | 0.62 µmol/L | [12] |
| IC50 (WT/A614V-hERG) | Not Specified | Not Specified | 0.52 µmol/L | [12] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology in Mammalian Cells (HEK293)
This method is considered the gold standard for characterizing the effects of compounds on ion channels, providing detailed information on channel kinetics and drug-channel interactions.
Objective: To measure the inhibitory effect of this compound on hERG currents in a mammalian cell line stably expressing the hERG channel.
Materials:
-
HEK293 cells stably expressing the hERG channel
-
Cell culture reagents (DMEM, FBS, antibiotics)
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal (pipette) solution (in mM): 120 KCl, 10 EGTA, 5 MgATP, 10 HEPES (pH 7.2 with KOH)
-
This compound stock solution (in DMSO or water)
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries for pipette fabrication
Procedure:
-
Cell Preparation: Culture HEK293-hERG cells to 70-80% confluency. For recording, detach cells using a non-enzymatic cell dissociation solution and re-plate them at a low density on glass coverslips.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording:
-
Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Approach a single, healthy-looking cell with the patch pipette.
-
Form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
-
Voltage Protocol to Elicit hERG Current:
-
Apply a depolarizing pulse to +20 mV for 2-4 seconds to activate and then inactivate the hERG channels.
-
Repolarize the membrane to -50 mV or -60 mV to record the deactivating tail current, which is a hallmark of hERG channel activity.
-
-
Compound Application:
-
After obtaining a stable baseline recording of the hERG current, perfuse the cell with the external solution containing various concentrations of this compound.
-
Allow sufficient time for the drug effect to reach a steady state at each concentration.
-
-
Data Analysis:
-
Measure the peak amplitude of the tail current in the absence and presence of different concentrations of hydroxyzine.
-
Normalize the current inhibition to the baseline current.
-
Plot the percentage of inhibition against the logarithm of the hydroxyzine concentration and fit the data to a Hill equation to determine the IC50 value.
-
Two-Microelectrode Voltage-Clamp (TEVC) in Xenopus Oocytes
This technique is well-suited for expressing and studying ion channels and allows for robust and stable recordings.
Objective: To evaluate the effect of this compound on hERG channels expressed in Xenopus laevis oocytes.
Materials:
-
Xenopus laevis oocytes (Stage V-VI)
-
hERG cRNA
-
Collagenase solution
-
ND96 solution (in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES (pH 7.5)
-
Microinjection setup
-
Two-microelectrode voltage-clamp setup
-
Glass microelectrodes (for voltage and current)
Procedure:
-
Oocyte Preparation:
-
Harvest oocytes from a female Xenopus laevis.
-
Treat with collagenase to defolliculate the oocytes.
-
Select healthy Stage V-VI oocytes for injection.
-
-
cRNA Injection: Inject hERG cRNA into the cytoplasm of the oocytes.
-
Incubation: Incubate the injected oocytes in ND96 solution at 16-18°C for 2-5 days to allow for channel expression.
-
Recording:
-
Place an oocyte in the recording chamber perfused with ND96 solution.
-
Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.
-
Clamp the oocyte membrane potential at a holding potential of -80 mV.
-
-
Voltage Protocol and Compound Application: Follow a similar voltage protocol and compound application procedure as described for the patch-clamp method to elicit and measure hERG currents in the presence of hydroxyzine.
-
Data Analysis: Analyze the data as described for the patch-clamp experiment to determine the IC50 of hydroxyzine.
High-Throughput Screening using a Fluorescent Thallium Flux Assay
This assay provides a higher throughput alternative to electrophysiology for screening compound libraries for hERG inhibition.
Objective: To rapidly assess the inhibitory activity of this compound on hERG channels using a cell-based thallium flux assay.
Materials:
-
HEK293 or U2OS cells stably expressing the hERG channel
-
Black, clear-bottom 96- or 384-well microplates
-
FluxOR™ Thallium Detection Kit (or similar)
-
Assay Buffer (e.g., HBSS with HEPES)
-
Stimulation Buffer (Assay Buffer containing thallium sulfate and a depolarizing concentration of KCl)
-
Fluorescence plate reader with kinetic read capabilities
Procedure:
-
Cell Plating: Seed the hERG-expressing cells into the microplates and culture overnight.
-
Dye Loading:
-
Remove the culture medium.
-
Add the thallium-sensitive fluorescent dye loading buffer to each well.
-
Incubate at room temperature in the dark for 60-90 minutes.
-
-
Compound Addition:
-
After dye loading, add different concentrations of this compound to the wells.
-
Incubate for a predetermined period (e.g., 15-30 minutes) at room temperature.
-
-
Thallium Flux Measurement:
-
Place the plate in the fluorescence reader.
-
Initiate the kinetic read, measuring the baseline fluorescence.
-
Add the Stimulation Buffer to all wells to open the hERG channels and induce thallium influx.
-
Continue to measure the fluorescence intensity over time.
-
-
Data Analysis:
-
The influx of thallium into the cells through open hERG channels leads to an increase in fluorescence.
-
Calculate the rate of fluorescence increase or the peak fluorescence for each well.
-
Normalize the signal in the presence of hydroxyzine to the control wells (vehicle only).
-
Determine the IC50 value by plotting the percent inhibition against the hydroxyzine concentration.
-
Visualizations
Caption: Mechanism of hydroxyzine-induced QT prolongation.
Caption: Workflow for hERG patch-clamp assay.
Caption: Workflow for Thallium Flux hERG assay.
References
- 1. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 3. researchgate.net [researchgate.net]
- 4. Manual whole-cell patch-clamping of the HERG cardiac K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Manual Whole-Cell Patch-Clamping of the HERG Cardiac K+ Channel | Springer Nature Experiments [experiments.springernature.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. A new homogeneous high-throughput screening assay for profiling compound activity on the human ether-a-go-go-related gene channel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Automated patch clamp hERG assay [metrionbiosciences.com]
- 11. Whole-Cell Configuration of the Patch-Clamp Technique in the hERG Channel Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. FluxOR™ hERG Assay | Bienta [bienta.net]
Preparing Hydroxyzine Hydrochloride Solutions for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of hydroxyzine hydrochloride solutions in cell culture experiments. This compound is a first-generation antihistamine that primarily acts as a potent histamine H1 receptor antagonist.[1][2][] It also exhibits effects on other receptors, including serotonin 5-HT2A, dopamine D2, and α1-adrenergic receptors.[2] Recent studies have highlighted its potential as an anti-cancer agent, demonstrating its ability to induce apoptosis in certain cancer cell lines.[4][5]
Physicochemical Properties and Solubility
This compound is a white crystalline powder with a bitter taste.[6] It is highly soluble in aqueous solutions and some organic solvents, which facilitates its use in various in vitro experimental setups.
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | <700 mg/mL | [7] |
| Ethanol | 220 mg/mL | [7] |
| Chloroform | 60 mg/mL | [7] |
| Acetone | 2 mg/mL | [7] |
| Methanol | Freely soluble | [6] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [8] |
Stock Solution Preparation
Proper preparation of a concentrated stock solution is crucial for accuracy and consistency in cell culture experiments. Given its high solubility in water and common laboratory solvents, several options are available.
Protocol 1: Preparation of a 100 mM this compound Stock Solution in Water
Materials:
-
This compound powder (CAS No: 2192-20-3)
-
Sterile, deionized, and filtered water (cell culture grade)
-
Sterile conical tubes (15 mL or 50 mL)
-
Calibrated analytical balance
-
Sterile 0.22 µm syringe filter
Procedure:
-
Calculate the required mass of this compound using its molecular weight (447.83 g/mol ). For 10 mL of a 100 mM solution:
-
Mass (g) = 0.1 L * 0.1 mol/L * 447.83 g/mol = 0.44783 g
-
-
Accurately weigh the calculated amount of this compound powder and transfer it to a sterile conical tube.
-
Add a small volume of sterile water (e.g., 5 mL) to the tube to dissolve the powder. Vortex briefly if necessary to ensure complete dissolution.
-
Once dissolved, add sterile water to reach the final desired volume (10 mL).
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at -20°C for long-term storage. A study has shown stability in an extracellular solution for at least 37 days when stored at 4-8°C.[9]
Protocol 2: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (CAS No: 2192-20-3)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile conical tubes (15 mL or 50 mL)
-
Calibrated analytical balance
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
Add a small volume of DMSO to the tube and gently vortex until the powder is completely dissolved.
-
Add DMSO to reach the final desired volume.
-
Due to the viscosity of DMSO, sterile filtration can be challenging. If required, use a PTFE syringe filter. Often, for high-concentration DMSO stocks, filtration is omitted if prepared under sterile conditions.
-
Aliquot, label, and store the stock solution at -20°C.
Working Solution Preparation
Working solutions are prepared by diluting the stock solution in cell culture medium to the final desired concentration for treating the cells.
Protocol 3: Preparation of Working Solutions in Cell Culture Medium
Materials:
-
Prepared this compound stock solution (e.g., 100 mM)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with serum and antibiotics)
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
Thaw an aliquot of the stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. For example, to prepare a 100 µM working solution from a 100 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of stock solution to 999 µL of cell culture medium).
-
Ensure thorough mixing by gentle pipetting or vortexing.
-
The final concentration of the solvent (e.g., DMSO) in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of solvent) should always be included in experiments.
-
Use the freshly prepared working solutions for your cell culture experiments.
Experimental Protocols
The following are example protocols for common assays used to evaluate the effects of this compound on cultured cells.
Protocol 4: Cell Viability/Cytotoxicity Assay (WST-1 or MTT Assay)
This protocol is based on a study that evaluated the cytotoxicity of hydroxyzine in triple-negative breast cancer cells.[10]
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a range of this compound working solutions in complete cell culture medium (e.g., 0, 5, 10, 20, 50, 75, 100 µM).[4]
-
Remove the existing medium from the cells and replace it with the prepared working solutions. Include a vehicle control.
-
Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours).[4]
-
At the end of the incubation period, add the WST-1 or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Table 2: Reported IC50 Values of this compound in Triple-Negative Breast Cancer Cells
| Cell Line | 24 hours | 48 hours | Reference |
| BT-20 | 79.9 µM | 45.4 µM | [10] |
| HCC-70 | 64.6 µM | 55.7 µM | [10] |
Protocol 5: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 50 µM) for the desired duration (e.g., 48 hours).[4]
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
Mechanism of Action and Signaling Pathways
This compound's primary mechanism is the blockade of the histamine H1 receptor.[1][2] However, in the context of cancer therapy, it has been shown to induce apoptosis through pathways independent of its antihistaminic effects.
A study on triple-negative breast cancer cells revealed that hydroxyzine induces apoptosis by increasing the generation of mitochondrial reactive oxygen species (ROS) and down-regulating the phosphorylation of JAK2 and STAT3.[4][5]
Caption: Hydroxyzine-induced apoptosis signaling pathway.
Experimental Workflow
A typical workflow for investigating the effects of this compound in cell culture is outlined below.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Hydroxyzine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Hydroxyzine Induces Cell Death in Triple-Negative Breast Cancer Cells via Mitochondrial Superoxide and Modulation of Jak2/STAT3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. Hydroxyzine Dihydrochloride - LKT Labs [lktlabs.com]
- 8. allmpus.com [allmpus.com]
- 9. Development and validation of a method for the analysis of this compound in extracellular solution used in in vitro preclinical safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydroxyzine Induces Cell Death in Triple-Negative Breast Cancer Cells via Mitochondrial Superoxide and Modulation of Jak2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Minimizing hydroxyzine hydrochloride degradation in stock solutions
This guide provides researchers, scientists, and drug development professionals with essential information for preparing and storing hydroxyzine hydrochloride stock solutions to ensure stability and minimize degradation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
This compound is very soluble in water, making sterile, purified water (e.g., Water for Injection, USP or HPLC-grade water) the ideal solvent.[1][2] For cell culture experiments, a buffered saline solution like PBS can also be used, but solubility and stability should be confirmed for your specific concentration.
Q2: What are the optimal storage conditions for my hydroxyzine HCl stock solution?
To maximize stability, stock solutions should be stored under specific conditions that minimize exposure to degradative factors. Key recommendations include protection from light, controlled temperatures, and proper container selection.[1][3][4]
Q3: My hydroxyzine solution has developed a yellow tint. What happened and is it still usable?
A yellow discoloration suggests chemical degradation, potentially due to exposure to high temperatures or light over time.[5] Degraded solutions may have reduced potency and contain unknown impurities. It is strongly recommended to discard any discolored solution and prepare a fresh stock to ensure the validity and reproducibility of your experimental results.
Q4: How can I prevent the oxidation of my stock solution?
Oxidation is a primary degradation pathway for hydroxyzine.[6] To minimize this, consider the following:
-
Use deoxygenated solvents by sparging with an inert gas like nitrogen or argon before dissolution.
-
After preparation, overlay the headspace of the storage vial with an inert gas before sealing.
-
Avoid introducing any potential oxidizing agents into the solution.[4][7]
Q5: What are the major degradation products of hydroxyzine?
Forced degradation studies have identified several key products resulting from stress conditions. The primary degradation pathways are oxidation and hydrolysis. Common degradation products include Hydroxyzine N-Oxide and O-Acetyl hydroxyzine.[8][9][10] Cetirizine, the primary active metabolite of hydroxyzine, is also formed via oxidation of the terminal alcohol group and can be a significant product of degradation.[11][12]
Troubleshooting Guide
If you suspect your this compound stock solution has degraded (e.g., unexpected experimental results, visible changes), use the following guide to troubleshoot the issue.
Caption: Troubleshooting decision tree for degraded hydroxyzine HCl solutions.
Data Summary
Table 1: Recommended Storage Conditions for Hydroxyzine HCl Stock Solutions
| Parameter | Condition | Rationale & References |
| Temperature | Short-Term (1-2 weeks): 2-8°C Long-Term (1-6 months): -20°C or -80°C | Prevents thermal degradation. Solutions are stable for a year at 4°C but degrade at 44°C.[5] For long-term storage, -20°C (1 month) and -80°C (6 months) are recommended.[13] |
| Light Exposure | Store in amber vials or wrap in foil. | Protects from photolytic degradation. Protection from light is a standard recommendation for hydroxyzine formulations.[1][3] |
| Container | Tightly sealed, sterile glass or polypropylene vials. | Prevents solvent evaporation and contamination. Use tight containers.[3][14] |
| Atmosphere | Consider purging headspace with inert gas (N₂ or Ar). | Minimizes oxidation, a key degradation pathway.[4][6][7] |
| Freeze/Thaw | Aliquot into single-use volumes. | Avoids repeated freeze-thaw cycles which can degrade the molecule.[13] |
Experimental Protocols
Protocol 1: Preparation of a Stable Hydroxyzine HCl Stock Solution
This protocol outlines the steps for preparing an aqueous stock solution of this compound with enhanced stability.
Caption: Workflow for preparing stable this compound stock solutions.
Methodology:
-
Pre-analysis: Ensure the workspace and all materials (spatulas, tubes, etc.) are sterile to prevent microbial contamination. Use personal protective equipment (gloves, safety glasses).
-
Weighing: Accurately weigh the required amount of this compound powder (e.g., Sigma-Aldrich, Cat# H1011) in a sterile conical tube or vial.
-
Dissolution: Add the calculated volume of cold, sterile, high-purity water to the powder. For example, to make a 10 mM stock solution from hydroxyzine HCl (MW: 447.8 g/mol ), dissolve 4.48 mg in 1 mL of water.
-
Mixing: Vortex the solution gently for 1-2 minutes until the powder is completely dissolved. Visually inspect against a light source to ensure no particulates remain.
-
pH Adjustment (Optional): Commercial oral formulations often have an acidic pH of 2.0-4.3.[3] If your application is sensitive to pH, you can measure and adjust the solution to a target of pH 4.0-5.0 using sterile, dilute (0.1 N) HCl or NaOH.
-
Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm PVDF or PES syringe filter into a new sterile tube. This removes any potential microbial contaminants or undissolved microparticulates.
-
Aliquoting: Immediately dispense the filtered solution into single-use, sterile, light-protecting (amber) microcentrifuge tubes or cryovials. Aliquoting prevents contamination and degradation from repeated freeze-thaw cycles.[13]
-
Storage: Tightly cap the aliquots and store them immediately at ≤ -20°C for long-term storage. Label clearly with the compound name, concentration, and date of preparation.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol provides a general method to assess the stability of a hydroxyzine HCl stock solution by quantifying the parent compound and detecting major degradation products.
Caption: Conceptual workflow for HPLC-based stability testing of hydroxyzine.
Methodology:
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 150 x 3.9 mm, 5 µm particle size).[9]
-
Mobile Phase: A gradient elution using:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.05% TFA in acetonitrile.[9]
-
-
Detection: UV detection at 230 nm.[9]
-
Procedure:
-
Standard Preparation: Prepare a standard curve using freshly prepared hydroxyzine HCl solutions of known concentrations.
-
Sample Preparation: Dilute an aliquot of your stock solution (both a freshly prepared T=0 sample and the aged T=x sample) with Mobile Phase A to fall within the range of the standard curve.
-
Injection: Inject equal volumes of the standards and samples.
-
Analysis: Integrate the peak area of the hydroxyzine peak in each chromatogram. Compare the peak area of the aged sample to the T=0 sample to calculate the percentage of degradation. New peaks appearing in the aged sample chromatogram indicate the formation of degradation products.
-
References
- 1. drugs.com [drugs.com]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. This compound ORAL SOLUTION, USP (SYRUP) 10 mg/5 mL [dailymed.nlm.nih.gov]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. Stability of an analgesic-sedative combination in glass and plastic single-dose syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. paipharma.com [paipharma.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. oipub.com [oipub.com]
- 11. Hydroxyzine | C21H27ClN2O2 | CID 3658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. CN104130211B - A kind of technique of synthetic hydrochloric acid cetirizine - Google Patents [patents.google.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Interference of Hydroxyzine Hydrochloride in Fluorescence-Based Assays
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the potential interference of hydroxyzine hydrochloride in fluorescence-based assays. The following information offers troubleshooting guides and frequently asked questions (FAQs) to help you identify, mitigate, and understand assay interference caused by this compound.
Frequently Asked Questions (FAQs)
Q1: How can this compound interfere with fluorescence-based assays?
A1: this compound can interfere with fluorescence-based assays through two primary mechanisms:
-
Autofluorescence: this compound has the potential to be intrinsically fluorescent. This is because it absorbs ultraviolet (UV) light, with known absorbance maxima around 230 nm and 361 nm.[1][2] Molecules that absorb UV light can re-emit this energy as light at a longer wavelength, a phenomenon known as fluorescence. If the excitation and emission profile of this compound overlaps with that of the fluorophores in your assay, it can lead to false-positive signals or an increased background, making it appear as though there is a biological effect when one may not exist.
-
Fluorescence Quenching: this compound may also cause a decrease in the fluorescence signal, known as quenching. This can occur if the compound absorbs the excitation light intended for the assay's fluorophore or absorbs the light emitted by the fluorophore, leading to artificially low readings or false-negative results.
Q2: What structural features of this compound suggest it might be fluorescent?
A2: this compound's structure contains two key chemical motifs that are known to be part of fluorescent molecules:
-
Diphenylmethane: This core structure is a known luminogen, a substance that emits light.[3]
-
Piperazine: Derivatives of piperazine have been shown to be fluorescent, with some exhibiting emission maxima around 525 nm.[4] The fluorescence of piperazine-containing compounds can also be sensitive to pH.[4]
The presence of both of these structures in this compound strongly suggests that the molecule itself is likely to exhibit fluorescence under certain conditions.
Q3: Which types of fluorescence-based assays are most likely to be affected by this compound?
A3: Assays that utilize UV or near-UV excitation wavelengths are particularly susceptible to interference from this compound due to its known UV absorbance. This includes, but is not limited to:
-
Assays using UV-excitable dyes: Many common fluorescent probes for measuring intracellular ions (e.g., calcium or pH), as well as some cell viability and cytotoxicity assays, use dyes that are excited in the UV range.
-
NAD(P)H-based assays: Assays that measure the autofluorescence of NADH or NADPH to monitor metabolic activity are at risk, as their excitation and emission spectra may overlap with that of this compound.
-
Fluorescence Polarization Immunoassays (FPIA): Hydroxyzine and its metabolite, cetirizine, have been shown to interfere with FPIA for tricyclic antidepressants, leading to false-positive results.
-
Particle-Enhanced Turbidimetric Inhibition Immunoassay (PETINIA): This type of immunoassay for carbamazepine has also been shown to be affected by hydroxyzine, causing falsely elevated readings.
Q4: Are there any known effects of this compound on cell-based assays that are not related to fluorescence interference?
A4: Yes, hydroxyzine has been shown to induce cell death in certain cancer cell lines.[5][6] This is a true biological effect and should be distinguished from assay artifacts. Therefore, if you observe a decrease in signal in a cell viability assay, it is crucial to perform orthogonal assays (non-fluorescence-based methods) to confirm whether the effect is due to cytotoxicity or an artifact such as fluorescence quenching.
Troubleshooting Guides
If you suspect that this compound is interfering with your fluorescence-based assay, follow these troubleshooting steps.
Problem 1: You are observing an unexpectedly high fluorescence signal in the presence of this compound.
This is a strong indication of autofluorescence.
Step 1: Confirm Autofluorescence of this compound
This experiment will determine if this compound is fluorescent under your specific assay conditions.
Experimental Protocol: Determining Autofluorescence
Objective: To measure the intrinsic fluorescence of this compound in your assay buffer.
Materials:
-
This compound
-
Your assay buffer
-
Multi-well plates (black, clear-bottom recommended)
-
Fluorescence plate reader
Procedure:
-
Prepare a series of dilutions of this compound in your assay buffer at the concentrations used in your main experiment.
-
Include a "buffer only" control (blank).
-
Dispense these solutions into the wells of a multi-well plate.
-
Using the same fluorescence plate reader settings (excitation and emission wavelengths, gain) as your main experiment, measure the fluorescence intensity of each well.
Interpretation of Results:
-
If the wells containing this compound show a concentration-dependent increase in fluorescence compared to the buffer-only control, this confirms that this compound is autofluorescent under your experimental conditions.
Step 2: Mitigate Autofluorescence
If autofluorescence is confirmed, consider the following mitigation strategies:
| Mitigation Strategy | Description |
| Background Subtraction | In every experiment, include control wells with this compound at each concentration used, but without your fluorescent reporter dye. Subtract the average fluorescence of these controls from your experimental wells. |
| Use of Red-Shifted Dyes | Switch to a fluorescent dye that is excited at a longer wavelength (e.g., >550 nm), where this compound is less likely to absorb light and fluoresce. |
| Time-Resolved Fluorescence (TRF) | If available, use a TRF-based assay. This technique can distinguish between the short-lived fluorescence of an interfering compound and the long-lived signal of a lanthanide-based probe. |
Problem 2: You are observing a lower-than-expected fluorescence signal in the presence of this compound.
This may be due to fluorescence quenching.
Step 1: Assess the Quenching Effect of this compound
This experiment will determine if this compound is quenching the fluorescence of your reporter dye.
Experimental Protocol: Assessing Fluorescence Quenching
Objective: To determine if this compound quenches the fluorescence of your assay's fluorophore.
Materials:
-
This compound
-
Your fluorescent reporter dye
-
Your assay buffer
-
Multi-well plates (black, clear-bottom recommended)
-
Fluorescence plate reader
Procedure:
-
Prepare a solution of your fluorescent reporter dye in your assay buffer at the concentration used in your main experiment.
-
Prepare a series of dilutions of this compound in your assay buffer.
-
In a multi-well plate, mix the fluorescent dye solution with the different concentrations of this compound.
-
Include a control with the fluorescent dye and buffer only (no this compound).
-
Measure the fluorescence intensity of each well using the appropriate plate reader settings.
Interpretation of Results:
-
If the fluorescence signal decreases in a concentration-dependent manner with the addition of this compound, this indicates a quenching effect.
Step 2: Mitigate Fluorescence Quenching
If quenching is confirmed, consider these approaches:
| Mitigation Strategy | Description |
| Reduce Compound Concentration | If your experimental design allows, use the lowest effective concentration of this compound to minimize quenching. |
| Change the Fluorophore | Some fluorophores are more susceptible to quenching by certain compounds than others. Testing an alternative dye with a different chemical structure may resolve the issue. |
| Perform an Orthogonal Assay | Validate your findings using a non-fluorescence-based method, such as a luminescence or absorbance-based assay, to confirm that the observed effect is biological. |
Visualizing Experimental Workflows
To assist in your troubleshooting, the following diagrams illustrate the logical workflows for identifying and addressing interference.
Caption: Workflow for troubleshooting high fluorescence signals.
Caption: Workflow for troubleshooting low fluorescence signals.
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. Harnessing spectrophotometry resolution power for determining ternary mixture for respiratory disorders treatment in their pharmaceutical formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and Medicinal Uses of Diphenylmethane, Triphenylmethane and Their Derivatives | Pharmaguideline [pharmaguideline.com]
- 4. Naphthalimide-Piperazine Derivatives as Multifunctional “On” and “Off” Fluorescent Switches for pH, Hg2+ and Cu2+ Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxyzine Induces Cell Death in Triple-Negative Breast Cancer Cells via Mitochondrial Superoxide and Modulation of Jak2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydroxyzine Induces Cell Death in Triple-Negative Breast Cancer Cells via Mitochondrial Superoxide and Modulation of Jak2/STAT3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Hydroxyzine Hydrochloride for In Vivo Rodent Studies
Welcome to the technical support center for the use of hydroxyzine hydrochloride in rodent research. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the best vehicle for dissolving this compound for in vivo rodent studies?
A1: this compound is a white, odorless powder that is very soluble in water.[1][2] For most applications, sterile saline or phosphate-buffered saline (PBS) are suitable and recommended vehicles.
-
Saline Solubility: Soluble up to 30 mg/mL.[5]
-
PBS Solubility: Soluble up to 100 mg/mL with sonication.[5]
For formulations requiring co-solvents, a common preparation involves dissolving the drug in DMSO first, then adding PEG300, Tween 80, and finally water or saline.[5] Always ensure the final solution is clear and freshly prepared for optimal results.[5]
Q2: What is a typical effective dose range for this compound in mice and rats?
A2: The effective dose of this compound in rodents varies significantly depending on the research application (e.g., anxiolytic, sedative, anti-pruritic) and the route of administration. Doses should be optimized for each specific study.
-
Anxiolytic Effects (Mice): Doses as low as 1 mg/kg and 3 mg/kg (i.p.) have shown significant anxiolytic activity.[6][7] Doses of 10 and 20 mg/kg (p.o.) have also been used in anxiety models.[5]
-
Sedative Effects (Mice): Sedative effects are generally observed at doses above 15 mg/kg.[7]
-
Analgesia Potentiation (Rats): Doses of 10, 20, 12.5, 25, and 50 mg/kg (i.p.) have been used to study the potentiation of morphine analgesia.[5]
-
Neurogenic Bladder (Rats): Doses of 5 and 10 mg/kg (i.p.) administered daily have been shown to be effective.[5]
Q3: How should I prepare a this compound solution for oral gavage?
A3: Given its high water solubility, this compound can be dissolved directly in sterile water or saline for oral gavage. Ensure the concentration allows for a dosing volume appropriate for the animal's size, typically not exceeding 10 ml/kg for mice and rats.[8]
For a detailed protocol, please refer to the "Experimental Protocols" section below.
Q4: What are the potential adverse effects of this compound in rodents?
A4: The most commonly reported side effect is sedation, particularly at higher doses.[3][7] In mice, sedative effects are noted at doses above 15 mg/kg.[7] High doses administered during pregnancy have induced fetal abnormalities in mice and rats.[1][9] When administered via intramuscular injection, severe injection site reactions, including tissue damage and necrosis, can occur.[1] At doses up to 20 mg/kg (i.p. or p.o.), studies have reported no significant weight loss or toxicity to the liver or kidneys.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in Solution | Exceeded solubility limit; Improper solvent; Low temperature. | Ensure you are within the solubility limits for your chosen vehicle (see Table 1).[5] Prepare solutions fresh before each use.[5] If using PBS, sonication may be required to achieve higher concentrations.[5] Gentle warming may help, but check for stability at higher temperatures. |
| High Variability in Behavioral Results | Inconsistent dosing technique; Sedative effects interfering with the behavioral test; Stress from administration. | Ensure proper training in administration techniques (e.g., oral gavage, i.p. injection). Acclimate animals to handling and procedures. Consider the timing of the behavioral test relative to drug administration, as sedative effects may be transient.[7] Select doses below the sedative threshold (e.g., <15 mg/kg in mice) if sedation is not the intended effect.[7] |
| Animal Distress Post-Injection (i.m.) | Tissue irritation or damage from the drug solution. | Intramuscular injection of this compound is associated with a risk of severe tissue damage and should be used with caution.[1] Consider alternative routes of administration like intraperitoneal (i.p.) or oral (p.o.) gavage if appropriate for your study design. |
| Unexpected Sedation | Dose is too high for the specific animal strain, sex, or age; Synergistic effects with other compounds. | Perform a dose-response study to determine the optimal non-sedating dose for your specific experimental conditions. Be aware that hydroxyzine can potentiate the effects of other CNS depressants.[9][10] |
Data Summary Tables
Table 1: Solubility of this compound
| Solvent/Vehicle | Maximum Reported Solubility | Reference(s) |
| Water | Very Soluble (<700 mg/mL) | [1][2][4] |
| Saline | 30 mg/mL | [5] |
| Phosphate-Buffered Saline (PBS) | 100 mg/mL (with sonication) | [5] |
| DMSO | ~90 mg/mL | [5] |
| Ethanol | <1 mg/mL to 220 mg/mL (conflicting reports) | [4][5] |
Table 2: Reported In Vivo Effective Doses in Rodent Models
| Species | Application | Dose Range | Route | Reference(s) |
| Mouse | Anxiolytic | 1 - 20 mg/kg | p.o., i.p. | [5][6][7] |
| Mouse | Sedation | >15 mg/kg | i.p. | [7] |
| Rat | Analgesia Potentiation | 10 - 50 mg/kg | i.p., s.c. | [5] |
| Rat | Neurogenic Bladder | 5 - 10 mg/kg | i.p. | [5] |
| Rat | CSF Distribution Study | 8.7 µmol/kg | Intra-arterial | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Oral Gavage (10 mg/mL in Saline)
-
Materials: this compound powder, sterile 0.9% saline, sterile conical tube, vortex mixer, analytical balance.
-
Calculation: Determine the total volume of dosing solution needed. For example, to prepare 10 mL of a 10 mg/mL solution, you will need 100 mg of this compound.
-
Weighing: Accurately weigh 100 mg of this compound powder and place it into a 15 mL sterile conical tube.
-
Dissolving: Add 10 mL of sterile 0.9% saline to the conical tube.
-
Mixing: Cap the tube securely and vortex thoroughly until the powder is completely dissolved and the solution is clear. Visually inspect for any undissolved particles.
-
Storage: Prepare the solution fresh on the day of the experiment for best results.[5] If temporary storage is necessary, store protected from light.[1] A study on stability in extracellular solution found it to be stable for at least 16 days at room temperature and 37 days refrigerated.[11]
Visualizations
References
- 1. This compound Injection, USP [dailymed.nlm.nih.gov]
- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 3. Hydroxyzine | C21H27ClN2O2 | CID 3658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hydroxyzine Dihydrochloride - LKT Labs [lktlabs.com]
- 5. Hydroxyzine 2HCl | Histamine H1-receptor antagonist | antihistamine drug |CAS 2192-20-3 | NSC-169188; NSC169188; Arcanax; Neurolax; Orgatrax; Pamoate, Hydroxyzine; Vistaril | InvivoChem [invivochem.com]
- 6. aapd.org [aapd.org]
- 7. researchgate.net [researchgate.net]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Hydroxyzine Side Effects: Common, Severe, Long Term [drugs.com]
- 11. Development and validation of a method for the analysis of this compound in extracellular solution used in in vitro preclinical safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Hydroxyzine Hydrochloride-Induced Cytotoxicity in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for mitigating hydroxyzine hydrochloride-induced cytotoxicity in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: this compound primarily induces apoptosis (programmed cell death) in susceptible cell lines.[1][2][3] This is mediated through two main pathways: the generation of mitochondrial superoxide, a type of reactive oxygen species (ROS), and the suppression of the JAK2/STAT3 signaling pathway.[1][2][3][4] The drug has been shown to down-regulate the phosphorylation of JAK2 and STAT3, which are crucial for cell survival and proliferation in some cancer types.[1][2][5] Additionally, it can induce the phosphorylation of stress-activated protein kinases like JNK and p38 MAPK.[1][2]
Q2: Which cell lines are known to be sensitive to this compound?
A2: Research has demonstrated significant cytotoxicity in triple-negative breast cancer (TNBC) cell lines, specifically BT-20 and HCC-70 cells.[1][2][3] The cytotoxic effect is dose- and time-dependent in these cells.[2] Conversely, in the J774.2 macrophage cell line, this compound did not show an immunostimulatory or significant cytotoxic effect at concentrations up to 20 µg/mL.[6] The sensitivity of other cell lines may vary and should be determined empirically.
Q3: How can I mitigate the cytotoxic effects of this compound in my experiments?
A3: The cytotoxic effects, particularly apoptosis induced by ROS, can be mitigated by pre-treating the cells with antioxidants. Pre-treatment with N-acetyl cysteine (NAC), a general ROS scavenger, or Mito-TEMPO, a mitochondria-targeted antioxidant, has been shown to prevent hydroxyzine-induced cell death.[1][2][7]
Q4: What are the typical IC50 values for this compound?
A4: The half-maximal inhibitory concentration (IC50) values for this compound can vary depending on the cell line and the duration of treatment. For example, in triple-negative breast cancer cell lines, the IC50 values have been reported as follows:
| Cell Line | 24 hours | 48 hours |
| BT-20 | 79.9 µM | 45.4 µM |
| HCC-70 | 64.6 µM | 55.7 µM |
| [Data sourced from a study on TNBC cells.][2] |
Troubleshooting Guides
Problem 1: High variability in cell viability data between experiments.
-
Possible Cause: Inconsistent this compound stock solution.
-
Solution: Prepare a high-concentration stock solution in a suitable solvent (e.g., sterile water or DMSO), aliquot it into single-use vials, and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Possible Cause: Uneven cell seeding.
-
Solution: Ensure a single-cell suspension before seeding and use appropriate techniques to achieve a uniform cell density across all wells of the culture plate.
-
-
Possible Cause: Edge effects in multi-well plates.
Problem 2: No significant cytotoxicity observed even at high this compound concentrations.
-
Possible Cause: Cell line resistance.
-
Solution: The cell line you are using may be resistant to the cytotoxic effects of hydroxyzine. Confirm the expression and activity of the JAK2/STAT3 pathway in your cell line, as this is a known target.[5] Consider using a sensitive cell line, such as BT-20 or HCC-70, as a positive control.
-
-
Possible Cause: Suboptimal assay conditions.
-
Possible Cause: Compound inactivity.
-
Solution: The this compound may have degraded due to improper storage. Store the compound as recommended by the manufacturer, protected from light and moisture.
-
Problem 3: Inconsistent results in apoptosis assays (e.g., Annexin V/PI staining).
-
Possible Cause: Cell harvesting technique.
-
Solution: When harvesting adherent cells, be gentle to avoid mechanical damage that can lead to false-positive results for membrane integrity assays like Propidium Iodide staining. Use a gentle cell scraper or a non-enzymatic dissociation solution.
-
-
Possible Cause: Inappropriate compensation in flow cytometry.
-
Solution: Ensure proper fluorescence compensation settings between the Annexin V (e.g., FITC) and PI channels to prevent spectral overlap, which can lead to inaccurate quantification of apoptotic and necrotic cells.
-
-
Possible Cause: Late-stage apoptosis or secondary necrosis.
-
Solution: If the treatment duration is too long, cells in early apoptosis may progress to late-stage apoptosis or secondary necrosis, where the membrane is compromised. This can lead to an overestimation of necrosis. Perform a time-course experiment to identify the optimal window for detecting early apoptotic events.
-
Experimental Protocols
Cell Viability Assay (WST-1 Assay)
This protocol is for assessing the effect of this compound on cell proliferation.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete culture medium
-
This compound
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of solvent used for hydroxyzine).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
At each time point, add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[11]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis and necrosis induced by this compound using flow cytometry.
Materials:
-
6-well cell culture plates
-
Your cell line of interest
-
Complete culture medium
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound for the desired time.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Western Blot Analysis for Signaling Pathways
This protocol is for detecting changes in protein expression and phosphorylation in pathways like JAK2/STAT3.
Materials:
-
Cell culture dishes
-
Your cell line of interest
-
Complete culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-JAK2, anti-JAK2, anti-p-STAT3, anti-STAT3, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound as described previously.
-
Lyse the cells with RIPA buffer and collect the protein lysates.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: General workflow for assessing hydroxyzine-induced cytotoxicity.
Caption: Troubleshooting logic for high data variability.
References
- 1. Hydroxyzine Induces Cell Death in Triple-Negative Breast Cancer Cells via Mitochondrial Superoxide and Modulation of Jak2/STAT3 Signaling -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 2. Hydroxyzine Induces Cell Death in Triple-Negative Breast Cancer Cells via Mitochondrial Superoxide and Modulation of Jak2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroxyzine Induces Cell Death in Triple-Negative Breast Cancer Cells via Mitochondrial Superoxide and Modulation of Jak2/STAT3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. Evaluation of the cytotoxic effects of a compound on cell lines | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
Troubleshooting variability in hydroxyzine hydrochloride preclinical behavioral studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing hydroxyzine hydrochloride in preclinical behavioral studies. Variability in animal behavior is a common challenge, and this resource aims to help identify and mitigate potential sources of inconsistency in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Experimental Design & Drug Administration
Q1: We are observing high variability in the behavioral responses of our animals after this compound administration. What are the common causes?
A1: High variability in behavioral studies is a frequent issue and can stem from several sources. It is crucial to systematically evaluate your experimental design and procedures. Key factors include:
-
Environmental Factors: Rodents are highly sensitive to their environment. Inconsistencies in lighting, noise levels, and even smells can significantly impact behavior.[1] Ensure that testing occurs in a quiet, dedicated space with standardized lighting conditions. Avoid strong scents from perfumes or cleaning agents.[1]
-
Experimenter Handling: The way animals are handled can induce stress and anxiety, affecting experimental outcomes.[2][3][4] Handle mice gently and consistently. Using a tunnel or cupped hands for transfer is less stressful than tail handling and can reduce anxiety-like behaviors.[2][4][5]
-
Animal-Specific Factors: The strain, sex, and age of the animals can influence their response to hydroxyzine. Be consistent with these parameters throughout your study.
-
Acclimation Period: An inadequate acclimation period after transport or before testing can lead to stress-related behavioral changes. A minimum of 3 days is often recommended, but some studies suggest up to two weeks for full acclimatization.[1][6][7]
-
Circadian Rhythm: As nocturnal animals, rodents' activity levels and drug metabolism can vary depending on the time of day.[1] Conduct behavioral testing at the same time during their dark (active) cycle to ensure consistency.
Q2: What is the appropriate vehicle for dissolving and administering this compound to mice for oral gavage?
A2: this compound is soluble in water. For oral administration in preclinical studies, sterile saline (0.9% NaCl) is a commonly used and appropriate vehicle. Some studies have also utilized 5% Tween 80 in 0.9% saline.[8][9] It is crucial to ensure the vehicle used is consistent across all treatment groups, including the control group.
Q3: How should we prepare the this compound solution for our experiments?
A3: To prepare a this compound solution for oral gavage in mice:
-
Determine the required concentration based on the desired dose (mg/kg) and the administration volume (typically 5-10 ml/kg for mice).
-
Weigh the appropriate amount of this compound powder.
-
Dissolve the powder in sterile saline (0.9% NaCl) or your chosen vehicle.
-
Ensure the solution is thoroughly mixed and the powder is completely dissolved before administration.
-
Prepare fresh solutions on the day of the experiment to ensure stability and potency.
Q4: What is the recommended acclimation period for mice before starting a behavioral study with hydroxyzine?
A4: The acclimation period is critical for reducing stress from transportation and adaptation to a new environment. While a minimum of 72 hours (3 days) is a common guideline, studies have shown that physiological and behavioral stabilization can take longer.[7] For sensitive behavioral assays, an acclimation period of at least 5 to 12 days is recommended to minimize stress-induced variability.[6] During this time, animals should be housed in a controlled environment with minimal disturbance.
Behavioral Test-Specific Issues
Q5: In our Elevated Plus Maze (EPM) experiment, we are not seeing a clear anxiolytic effect of hydroxyzine. What could be the issue?
A5: Several factors can obscure the anxiolytic effects of a compound in the EPM:
-
Dose Selection: The anxiolytic effect of hydroxyzine can be dose-dependent. A dose that is too low may not produce a significant effect, while a dose that is too high may induce sedation, leading to reduced overall activity and masking anxiolytic behavior. It is advisable to test a range of doses.
-
Baseline Anxiety Levels: If the control animals exhibit very low anxiety (spending a significant amount of time in the open arms), it can be difficult to detect an anxiolytic effect (a "ceiling effect"). Conversely, extremely high baseline anxiety may require higher doses of the drug to show an effect.
-
Apparatus and Environmental Conditions: The dimensions of the maze, the height from the floor, and the lighting conditions in the testing room can all influence the baseline anxiety level of the animals.[10][11] Ensure these are standardized and appropriate for the species and strain being tested.
-
Data Interpretation: Inconsistent results can arise from relying on single measures. It is recommended to analyze multiple parameters, such as the percentage of time spent in the open arms, the percentage of open arm entries, and the total number of arm entries (as a measure of locomotor activity).[12][13]
Q6: Our Open Field Test (OFT) results show high variability in locomotor activity after hydroxyzine administration. How can we troubleshoot this?
A6: Variability in the OFT can be influenced by:
-
Habituation: The novelty of the open field arena is a key component of the test. Ensure that animals are not pre-exposed to the arena. The testing environment should also be novel.
-
Environmental Cues: The presence of uncontrolled visual or olfactory cues can lead to inconsistent exploratory behavior. The arena should be thoroughly cleaned between each animal to remove scents.
-
Temperature: The ambient temperature of the testing room can affect locomotor activity.[14] Maintaining a consistent temperature is important.
-
Data Analysis: Defining the "center" and "periphery" zones of the arena consistently is crucial for accurate data analysis. Automated video tracking software can help standardize these measurements.[15]
Q7: In the Light-Dark Box (LDB) test, our results are inconsistent. What should we check?
A7: For the LDB test, consider the following:
-
Lighting Conditions: The light intensity in the light compartment is a critical parameter. This should be standardized and reported in your methods.
-
Test Duration: The duration of the test can influence the results. A typical duration is 5-10 minutes.
-
Initial Placement: The animal should always be placed in the same compartment at the start of the test (usually the light compartment) to ensure consistency.
-
Apparatus Cleaning: As with other behavioral tests, the apparatus should be cleaned between animals to eliminate olfactory cues.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound in common preclinical behavioral tests for anxiety.
Table 1: Effects of this compound in the Elevated Plus Maze (EPM) in Mice
| Dose (mg/kg, i.p.) | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) | Total Arm Entries (Mean ± SEM) |
| Vehicle (Saline) | 15.2 ± 1.8 | 20.5 ± 2.1 | 25.3 ± 2.5 |
| Hydroxyzine (3) | 28.7 ± 2.5 | 35.1 ± 3.2 | 24.1 ± 2.2 |
| Hydroxyzine (10) | 35.4 ± 3.1 | 42.8 ± 3.9 | 22.9 ± 1.9 |
*p < 0.05, **p < 0.01 compared to vehicle. Data is representative based on findings from preclinical studies.[8][9][16][17] i.p. = intraperitoneal. SEM = Standard Error of the Mean.
Table 2: Effects of this compound in the Light-Dark Box (LDB) Test in Mice
| Dose (mg/kg, i.p.) | Time in Light Compartment (s, Mean ± SEM) | Number of Transitions (Mean ± SEM) |
| Vehicle (Saline) | 85.6 ± 9.2 | 12.4 ± 1.5 |
| Hydroxyzine (3) | 125.3 ± 11.8* | 14.1 ± 1.8 |
| Hydroxyzine (10) | 152.1 ± 14.5** | 13.5 ± 1.6 |
*p < 0.05, **p < 0.01 compared to vehicle. Data is representative based on findings from preclinical studies.[8][9][16][18] i.p. = intraperitoneal. SEM = Standard Error of the Mean.
Experimental Protocols
Elevated Plus Maze (EPM) for Mice
Objective: To assess anxiety-like behavior in mice.
Apparatus:
-
A plus-shaped maze with two open arms and two closed arms (with walls), elevated from the floor.
-
For mice, typical arm dimensions are 30 cm long x 5 cm wide. The closed arms have 15 cm high walls. The maze is elevated 50-55 cm from the floor.[19]
-
The maze should be made of a non-reflective material that is easy to clean.
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 60 minutes before the test.
-
Drug Administration: Administer this compound or vehicle at the appropriate time before testing (e.g., 30 minutes for intraperitoneal injection).
-
Test Initiation: Place the mouse in the center of the maze, facing an open arm.[20]
-
Data Collection: Allow the mouse to explore the maze for 5 minutes.[2] Record the session using a video camera mounted above the maze.
-
Parameters Measured:
-
Time spent in the open and closed arms.
-
Number of entries into the open and closed arms.
-
Total distance traveled (as a measure of locomotor activity).
-
-
Cleaning: Thoroughly clean the maze with 70% ethanol or a similar cleaning agent between each animal to remove olfactory cues.
Open Field Test (OFT) for Mice
Objective: To assess locomotor activity and anxiety-like behavior in a novel environment.
Apparatus:
-
A square or circular arena with walls. For mice, a common size is 40 cm x 40 cm x 30 cm.
-
The arena is typically divided into a central zone and a peripheral zone by the analysis software.
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 30-60 minutes before the test.
-
Drug Administration: Administer this compound or vehicle at the appropriate time before testing.
-
Test Initiation: Gently place the mouse in the center of the open field arena.
-
Data Collection: Allow the mouse to explore the arena for a predetermined duration (typically 5-10 minutes).[4] Record the session with a video camera mounted above the arena.
-
Parameters Measured:
-
Time spent in the center versus the peripheral zone.
-
Latency to enter the center zone.
-
Total distance traveled.
-
Rearing frequency.
-
-
Cleaning: Clean the arena thoroughly with 70% ethanol between each animal.
Light-Dark Box (LDB) Test for Mice
Objective: To assess anxiety-like behavior based on the conflict between the innate aversion to a brightly lit area and the drive to explore a novel environment.
Apparatus:
-
A box divided into two compartments: a small, dark compartment (approximately 1/3 of the box) and a larger, brightly lit compartment (approximately 2/3 of the box).
-
An opening connects the two compartments.
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 30 minutes before the test.
-
Drug Administration: Administer this compound or vehicle at the appropriate time before testing.
-
Test Initiation: Place the mouse in the center of the light compartment, facing away from the opening.
-
Data Collection: Allow the mouse to freely explore both compartments for 5-10 minutes. Record the session with a video camera.
-
Parameters Measured:
-
Time spent in the light compartment.
-
Latency to first enter the dark compartment.
-
Number of transitions between the two compartments.
-
-
Cleaning: Clean the box with 70% ethanol between each animal.
Visualizations
Signaling Pathways
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: General workflow for preclinical behavioral studies.
Troubleshooting Logic
Caption: Logical steps for troubleshooting variability.
References
- 1. researchgate.net [researchgate.net]
- 2. Handling method affects measures of anxiety, but not chronic stress in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Results of mouse studies affected by the way the animals are handled | NC3Rs [nc3rs.org.uk]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Tips for Acclimating and Caring for Stress in Research Animals | Taconic Biosciences [taconic.com]
- 7. Acclimation of Rodents (IACUC) | Office of Research [bu.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Resolving anxiety-like behaviour inconsistencies in the elevated plus maze by tracking exploration depth and timing | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. The open field assay is influenced by room... | F1000Research [f1000research.com]
- 15. noldus.com [noldus.com]
- 16. jbclinpharm.org [jbclinpharm.org]
- 17. jbclinpharm.org [jbclinpharm.org]
- 18. aapd.org [aapd.org]
- 19. Histamine receptor signaling in energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hydroxyzine Hydrochloride Stability and Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability and activity of hydroxyzine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing signs of degradation. What are the expected degradation pathways at different pH values?
A1: this compound is susceptible to degradation under various stress conditions, including acidic and basic hydrolysis, and oxidation.[1][2] In acidic conditions, the ether linkage and the piperazine ring may be susceptible to hydrolysis, although some studies suggest it is relatively stable in acid.[3] Under basic conditions, degradation is more likely to occur. The primary degradation products that have been identified under oxidative stress are hydroxyzine N-oxide and O-acetyl hydroxyzine.[4][5] It is crucial to use a stability-indicating analytical method, such as HPLC, to separate and quantify hydroxyzine from its potential degradants.[1][4][6][7][8]
Q2: I am observing precipitation in my this compound formulation. How does pH affect its solubility?
A2: this compound is the salt of a weak base and is very soluble in water.[9][10] Its solubility is pH-dependent. As an amine hydrochloride, it is more soluble in acidic to neutral solutions where the amine groups are protonated.[11] One study indicates that hydroxyzine is soluble in 0.1N HCl and phosphate buffer but is poorly soluble in distilled water, which would have a less acidic pH.[12] As the pH increases and the amine groups become deprotonated, the solubility of the free base form is expected to be lower, which may lead to precipitation. Therefore, maintaining a sufficiently acidic pH is critical for ensuring the solubility of this compound in aqueous formulations.
Q3: I am seeing variable results in my in-vitro activity assays. Can pH influence the pharmacological activity of hydroxyzine?
A3: Yes, the pH of the assay medium can significantly impact the activity of hydroxyzine. As a histamine H1 receptor antagonist, its binding to the receptor can be influenced by the protonation state of both the drug molecule and the amino acid residues in the receptor's binding pocket.[13][14][15] Studies on other H1 antagonists have shown that a decrease in pH from 7.4 to 5.8 can increase the binding affinity of some antagonists (like levocetiririzine) while decreasing the affinity of others.[16][17] This is due to changes in the rates of association and dissociation with the receptor at different pH values.[16] Furthermore, the activity of the H1 receptor itself has been shown to be pH-dependent, with inhibition of activity observed below pH 7.1 in some tissues.[18] Therefore, it is essential to control and report the pH of your assay medium to ensure reproducible results.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram During Stability Studies
Possible Cause: Degradation of this compound.
Troubleshooting Steps:
-
Confirm Peak Identity: Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and compare them to known degradants like hydroxyzine N-oxide and O-acetyl hydroxyzine.[4][5]
-
Perform Forced Degradation: Subject your this compound standard to forced degradation conditions (acid, base, oxidation, heat, light) to generate degradation products.[19][20][21] This will help in confirming the identity of the peaks observed in your stability samples.
-
Optimize HPLC Method: Ensure your HPLC method is stability-indicating, meaning it can resolve the main peak from all potential degradation products.[6][7] Adjusting the mobile phase composition, pH, or gradient may be necessary.
-
Evaluate Storage Conditions: Review the pH and temperature of your formulation. Hydroxyzine is more susceptible to degradation in alkaline conditions and at elevated temperatures.
Issue 2: Inconsistent Results in H1 Receptor Binding Assays
Possible Cause: Fluctuations in the pH of the assay buffer.
Troubleshooting Steps:
-
Standardize Buffer Preparation: Ensure a consistent and validated protocol for the preparation of your binding assay buffer.
-
Verify Buffer pH: Always measure the pH of the buffer at the temperature at which the assay will be performed, as pH can be temperature-dependent.
-
Assess pH-Activity Relationship: If feasible, perform the binding assay at a few different pH points within a physiologically relevant range (e.g., pH 7.0, 7.4, 7.8) to understand how pH influences the binding of hydroxyzine to the H1 receptor in your specific system. This can help in identifying an optimal pH for consistent results.
-
Consider Ligand and Receptor Protonation: Be aware that the charge of both hydroxyzine and the H1 receptor can change with pH, affecting their interaction.[13][15]
Data on pH-Dependent Stability and Activity
Table 1: Summary of this compound Stability under Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Observation | Reference(s) |
| Acidic Hydrolysis | 0.1 N HCl | Relatively stable, some studies show increased absorbance which may indicate changes to the molecule. | [3] |
| Basic Hydrolysis | 0.1 N NaOH | Degradation observed. | [1][2] |
| Oxidation | 3-30% H₂O₂ | Degradation observed, formation of hydroxyzine N-oxide and O-acetyl hydroxyzine. | [4][5] |
| Thermal | 60-105°C | Degradation observed. | [1][2] |
The impact of pH on the activity of H1 receptor antagonists is summarized in the following table, based on a study of related compounds.
Table 2: Effect of pH on the Binding Affinity of H1 Receptor Antagonists
| Compound | Change in Affinity (pH 7.4 to 5.8) | Reference |
| Mepyramine | 5- to 10-fold decrease | [16] |
| Levocetirizine | 2- to 5-fold increase | [16] |
| Fexofenadine | 2- to 5-fold increase | [16] |
| Desloratadine | No change | [16] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of this compound and to generate its degradation products.
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as water or methanol.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1 N HCl.
-
Incubate at 60°C for 2 hours.
-
Neutralize with 1 N NaOH.
-
Dilute to a final concentration suitable for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1 N NaOH.
-
Incubate at 60°C for 2 hours.
-
Neutralize with 1 N HCl.
-
Dilute to a final concentration suitable for HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 30% H₂O₂.
-
Store at room temperature for 24 hours.
-
Dilute to a final concentration suitable for HPLC analysis.
-
-
Thermal Degradation:
-
Transfer a sample of the solid this compound to an oven at 105°C for 24 hours.
-
Dissolve the heat-treated sample in the solvent to the desired concentration for HPLC analysis.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
This is an example of an HPLC method that can be used for stability studies. Method optimization may be required.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile[4][6]
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 40% A, 60% B
-
25-30 min: Linear gradient to 95% A, 5% B
-
30-35 min: 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
Visualizations
Caption: Signaling pathway of the Histamine H1 receptor and the inhibitory action of hydroxyzine.
Caption: Experimental workflows for hydroxyzine HCl stability and activity testing.
Caption: Logical workflow for troubleshooting unexpected experimental results.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. oipub.com [oipub.com]
- 8. researchgate.net [researchgate.net]
- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 10. HYDROXYZINE HCL 25mg [dailymed.nlm.nih.gov]
- 11. quora.com [quora.com]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 13. quora.com [quora.com]
- 14. Protonation and pK changes in protein-ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of pH on opioid receptor activation and implications for drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Changes in pH differently affect the binding properties of histamine H1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ovid.com [ovid.com]
- 18. pH-dependent activity of H1- and H2-histamine receptors in guinea-pig gallbladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Analytical Method Development: SOP for Conducting Forced Degradation Studies – V 2.0 – SOP Guide for Pharma [pharmasop.in]
- 20. pharmadekho.com [pharmadekho.com]
- 21. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Hydroxyzine Hydrochloride Bioanalysis
<
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding matrix effects encountered during the bioanalysis of hydroxyzine hydrochloride using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for hydroxyzine analysis?
A1: Matrix effect refers to the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting, undetected components in a biological sample.[1][2][3] For hydroxyzine, a basic compound, this is a significant concern in LC-MS/MS analysis because endogenous matrix components like phospholipids, salts, and proteins can interfere with its protonation in the ion source, leading to inaccurate quantification.[1] This interference can compromise the precision, accuracy, and sensitivity of the assay.[4][5]
Q2: I'm observing significant ion suppression for hydroxyzine. What are the most likely causes?
A2: Significant ion suppression for hydroxyzine, a basic compound analyzed in positive ion mode, is often caused by:
-
Phospholipids: These are abundant in plasma/serum and are notorious for causing ion suppression in the middle of a typical reversed-phase chromatographic run.[6]
-
Insufficient Sample Cleanup: A simple protein precipitation (PPT) may not adequately remove interfering components. More rigorous techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) are often necessary.[5]
-
Poor Chromatographic Resolution: If hydroxyzine co-elutes with matrix components, the competition for ionization in the MS source increases. An acidic mobile phase can improve ionization but may reduce retention on reversed-phase columns, increasing the risk of co-elution with polar interferences.
-
High Salt Concentration: Salts from buffers or the biological matrix itself can crystallize in the ion source, reducing ionization efficiency.
Q3: How do I quantitatively assess the matrix effect for my hydroxyzine assay?
A3: The standard method is the post-extraction spike analysis .[1] This involves comparing the peak area of hydroxyzine in two sets of samples:
-
Set A (Neat Solution): Hydroxyzine spiked into the mobile phase or reconstitution solvent.
-
Set B (Post-Spiked Matrix): Blank biological matrix is extracted first, and then hydroxyzine is spiked into the final, clean extract.
The Matrix Factor (MF) is calculated as: MF = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
The CV of the MF across at least 6 different lots of matrix should be ≤15%.
Q4: Should I use a specific type of internal standard (IS) to compensate for matrix effects?
A4: Yes, the best practice is to use a stable isotope-labeled (SIL) internal standard , such as hydroxyzine-d8.[7] A SIL-IS is the ideal choice because it has nearly identical physicochemical properties to hydroxyzine. It will co-elute and experience the same degree of matrix effect, providing the most accurate compensation and improving data reliability. If a SIL-IS is unavailable, a structural analog may be used, but it must be demonstrated that it behaves similarly during extraction and ionization.
Troubleshooting Guide
This guide addresses common issues encountered during the bioanalysis of hydroxyzine.
| Observed Problem | Potential Cause | Recommended Solution / Troubleshooting Step |
| High Variability in QC Samples / Poor Precision | Inconsistent Matrix Effect | 1. Improve Sample Cleanup: Switch from Protein Precipitation (PPT) to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE). LLE with a solvent like ethyl acetate at a basic pH is effective for hydroxyzine.[8] 2. Use a Stable Isotope-Labeled IS: Implement a SIL-IS (e.g., hydroxyzine-d8) to compensate for variability.[7] 3. Optimize Chromatography: Increase retention time to move the hydroxyzine peak away from the "suppression zone" typically caused by phospholipids. |
| Low Analyte Recovery | Inefficient Extraction | 1. Adjust LLE pH: Ensure the pH of the aqueous sample is basic (e.g., pH 9-10) before extracting with an organic solvent to ensure hydroxyzine (a weak base) is in its neutral, more extractable form.[8] 2. Change LLE Solvent: Test different organic solvents (e.g., ethyl acetate, diethyl ether, methyl tert-butyl ether) to find the one with the best extraction efficiency.[9] 3. Optimize SPE: If using SPE, ensure the sorbent type (e.g., C18, mixed-mode) and the wash/elution solvents are appropriate for a basic compound like hydroxyzine. |
| Inaccurate Results (Bias) in Low Concentration Samples | Significant Ion Suppression or Enhancement | 1. Dilute the Sample: Diluting the sample with blank matrix or mobile phase can reduce the concentration of interfering components.[10] However, ensure the diluted concentration is still above the LLOQ. 2. Modify Chromatography: Employ a smaller particle size column (UPLC/UHPLC) to achieve better peak separation from matrix interferences.[6] 3. Check for Metabolite Interference: Ensure that hydroxyzine's major metabolite, cetirizine, is chromatographically resolved and does not cause cross-talk or interference.[8] |
| Peak Tailing or Poor Peak Shape | Secondary Interactions on Column | 1. Adjust Mobile Phase pH: For basic compounds like hydroxyzine, a low pH mobile phase (e.g., using formic acid) can protonate residual silanol groups on the column, reducing peak tailing.[2] 2. Use a High-Purity Column: Modern, end-capped silica columns (e.g., C18, C8) are designed to minimize these secondary interactions. |
Quantitative Data Summary
The following table summarizes typical recovery and matrix effect data for different extraction methods used in hydroxyzine analysis.
| Extraction Method | Analyte | Matrix | Extraction Recovery (%) | Matrix Effect (%) | Reference |
| Liquid-Liquid Extraction (Ethyl Acetate, pH 9) | Hydroxyzine | Human Blood | >85% | Not explicitly stated, but method was successful | [8] |
| Liquid-Liquid Extraction | Hydroxyzine | Human Plasma | ~70% | Not explicitly stated, but overall method recovery was 93.5–104.4% | [11] |
| Spectrophotometry (Dichloromethane) | Hydroxyzine | Spiked Human Urine | 97.2–108.6% | Stated that other constituents did not interfere | [12] |
Key Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) from Human Plasma
This protocol is adapted from methodologies commonly used for basic drugs like hydroxyzine.[7][8]
-
Sample Preparation: Aliquot 200 µL of human plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 25 µL of the internal standard working solution (e.g., hydroxyzine-d8 in methanol).
-
Alkalinization: Add 50 µL of 0.1 M NaOH or an appropriate buffer (e.g., pH 9) to basify the sample. Vortex for 30 seconds.
-
Extraction: Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).
-
Mixing: Vortex the mixture vigorously for 2 minutes, followed by mechanical shaking for 10 minutes to ensure thorough extraction.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Separation: Carefully transfer the upper organic layer to a new clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase. Vortex to ensure the analyte is fully dissolved.
-
Analysis: Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
Protocol 2: LC-MS/MS Conditions
-
LC System: UPLC/UHPLC system.
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would start at ~5% B, ramp up to 95% B to elute the analyte, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions:
Visual Guides
Caption: Workflow for Liquid-Liquid Extraction (LLE) of Hydroxyzine.
Caption: Troubleshooting Decision Tree for Hydroxyzine Bioanalysis.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bataviabiosciences.com [bataviabiosciences.com]
- 4. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. longdom.org [longdom.org]
- 6. waters.com [waters.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Development of two ultra-sensitive UHPLC-QqQ-MS/MS methods for the simultaneous determination of hydroxyzine and its active metabolite (cetirizine) in human blood: applications to real cases of forensic toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. arborassays.com [arborassays.com]
- 10. DSpace [research-repository.griffith.edu.au]
- 11. researchgate.net [researchgate.net]
- 12. shd.org.rs [shd.org.rs]
Long-term storage and stability of hydroxyzine hydrochloride powder
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage, stability, and handling of hydroxyzine hydrochloride powder.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: this compound powder should be stored in tight containers at controlled room temperature, typically between 20°C to 25°C (68°F to 77°F), with excursions permitted between 15°C to 30°C (59°F to 86°F).[1] It is also recommended to protect the powder from light.[1][2] Due to its hygroscopic nature, it is crucial to keep the container tightly sealed to prevent moisture absorption.[2][3]
Q2: What is the appearance and solubility of high-purity this compound powder?
A2: this compound is a white to off-white, odorless, crystalline powder with a bitter taste.[1][4][5][6] It is very soluble in water, freely soluble in methanol and ethanol, and practically insoluble in diethyl ether.[4]
Q3: What is the expected shelf-life of this compound powder?
A3: When stored under the recommended conditions, this compound powder typically has a shelf life of at least 2 years.[5] However, it is always best to refer to the manufacturer's expiration date on the certificate of analysis.
Q4: Is this compound powder known to have any incompatibilities?
A4: Yes, this compound has been reported to be incompatible with aminophylline, benzylpenicillin salts, chloramphenicol sodium succinate, and dimenhydrinate.[2] It is also incompatible with strong acids, strong bases, and strong oxidizing agents.[7][8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Powder appears discolored (yellowish) or clumpy. | 1. Exposure to light.[9] 2. Absorption of moisture due to improper storage (hygroscopic nature).[2][3] 3. Thermal degradation. | 1. Discard the powder if discoloration is significant. 2. Ensure the container is tightly sealed and stored in a dark, dry place. 3. For clumpy powder, it may be possible to gently break up the clumps with a spatula before weighing, but this may indicate moisture absorption. Consider drying in a desiccator. |
| Difficulty dissolving the powder in water, even though it is reported to be very soluble. | 1. The powder may have degraded, leading to less soluble impurities. 2. The concentration being prepared is too high, approaching saturation. 3. The pH of the water is not optimal. | 1. Use a fresh lot of powder if available. 2. Try dissolving a smaller amount of powder in the same volume of solvent. 3. While highly soluble in water, slight adjustments in pH may aid dissolution. A solution of 1.0 g in 20 mL of water should have a pH between 1.3 and 2.5.[4] |
| Unexpected peaks observed during HPLC analysis. | 1. Degradation of the this compound. Common degradation products include hydroxyzine N-oxide and O-acetyl hydroxyzine.[10][11] 2. Contamination of the sample or mobile phase. 3. Interaction with the analytical column. | 1. Perform forced degradation studies to identify potential degradant peaks. 2. Ensure proper cleaning of all glassware and use high-purity solvents for the mobile phase. 3. Use a suitable HPLC column as specified in validated methods, often a C18 column.[10][][13] |
| Inconsistent results in bioassays. | 1. Degradation of the this compound stock solution. Solutions can be unstable to intense UV light.[9] 2. Incorrect concentration of the prepared solution. 3. Cellular response variability. | 1. Prepare fresh stock solutions for each experiment and protect them from light. 2. Verify the concentration of the stock solution using a validated analytical method like UV-Vis spectrophotometry or HPLC. 3. Ensure consistent cell culture conditions and passage numbers. |
Stability Data Summary
Forced degradation studies indicate that this compound is susceptible to degradation under various stress conditions. The following table summarizes typical degradation behavior.
| Stress Condition | Typical Observations | Potential Degradation Products |
| Acidic Hydrolysis (e.g., 1N HCl) | Slight degradation. | Formation of impurities. |
| Basic Hydrolysis (e.g., 1N NaOH) | Significant degradation. | Formation of impurities. |
| Oxidation (e.g., 3% H₂O₂) | Significant degradation. | Hydroxyzine N-oxide and other oxidative degradants.[10][11] |
| Thermal Degradation (e.g., 110°C for 24h) | Degradation observed. | Formation of thermal degradants.[10] |
| Photochemical Degradation (Sunlight) | Degradation observed. Solutions are unstable to intense UV light.[9] | Photolytic degradation products. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound Powder
Objective: To evaluate the stability of this compound powder under various stress conditions as per ICH guidelines.
Methodology:
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound powder in a suitable solvent (e.g., methanol or water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Acid Degradation: Mix an aliquot of the stock solution with an equal volume of 1N HCl. Keep the mixture at room temperature for a specified period (e.g., 24 hours). Neutralize the solution with 1N NaOH before analysis.
-
Base Degradation: Mix an aliquot of the stock solution with an equal volume of 1N NaOH. Keep the mixture at room temperature for a specified period (e.g., 24 hours). Neutralize the solution with 1N HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature for a specified period (e.g., 24 hours).
-
Thermal Degradation: Place a known quantity of the solid powder in a hot air oven maintained at a specific temperature (e.g., 110°C) for a defined period (e.g., 24 hours).[10] After exposure, allow the powder to cool to room temperature and then prepare a solution of known concentration.
-
Photochemical Degradation: Expose a solution of this compound to direct sunlight for a specified duration (e.g., 24 hours).[10] Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all the stressed samples and a control (unstressed) sample using a stability-indicating HPLC method. A typical method uses a C18 column with a mobile phase of acetonitrile and a buffer at a detection wavelength of 230 nm or 235 nm.[10][][13]
-
Data Evaluation: Calculate the percentage of degradation by comparing the peak area of hydroxyzine in the stressed samples with that of the unstressed control.
Visualizations
Histamine H1 Receptor Signaling Pathway Blockade by Hydroxyzine
Caption: Hydroxyzine blocks the histamine H1 receptor, inhibiting downstream signaling.
Experimental Workflow for Stability Testing of this compound Powder
References
- 1. Molecular properties and signalling pathways of the histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SMPDB [smpdb.ca]
- 3. researchgate.net [researchgate.net]
- 4. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 5. news-medical.net [news-medical.net]
- 6. Selective regulation of H1 histamine receptor signaling by G protein-coupled receptor kinase 2 in uterine smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of the histamine H1 receptor antagonist hydroxyzine on hERG K+ channels and cardiac action potential duration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydroxyzine | C21H27ClN2O2 | CID 3658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Unexpected Pharmacological Effects of Hydroxyzine Hydrochloride in Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding unexpected in vivo pharmacological effects of hydroxyzine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary unexpected pharmacological effects of this compound observed in in vivo studies?
A1: While hydroxyzine is a well-known H1-receptor antagonist, in vivo studies and clinical reports have revealed several unexpected effects. The most significant of these is the prolongation of the QT interval on an electrocardiogram (ECG), which can increase the risk of a life-threatening cardiac arrhythmia known as Torsade de Pointes (TdP). Other reported unexpected effects include severe cutaneous adverse reactions (SCARs) such as Acute Generalized Exanthematous Pustulosis (AGEP) and Baboon Syndrome, potential neurodevelopmental effects in children with prolonged use, and teratogenic effects in animal models. In cases of overdose, seizures and tachycardia have also been observed.
Q2: What is the underlying mechanism of hydroxyzine-induced QT prolongation?
A2: The primary mechanism for hydroxyzine-induced QT prolongation is the blockade of the human ether-a-go-go-related gene (hERG) potassium channels in the heart.[1][2] These channels are crucial for cardiac repolarization. Inhibition of hERG channels by hydroxyzine delays the outward potassium current, leading to a prolonged action potential duration (APD) in ventricular myocytes and, consequently, a longer QT interval on the ECG.[1][2]
Q3: Are there specific experimental conditions that might exacerbate hydroxyzine's effects on the QT interval?
A3: Yes, several factors can potentiate hydroxyzine-induced QT prolongation. Co-administration of other QT-prolonging drugs, electrolyte imbalances (hypokalemia and hypomagnesemia), and pre-existing cardiac conditions can increase the risk.[3] In experimental settings, it is crucial to ensure that animal models have normal electrolyte levels and are not concurrently treated with other medications known to affect cardiac repolarization.
Q4: Have there been reports of unexpected behavioral effects in animal models?
A4: Yes, some studies in animal models have noted behavioral changes. For instance, excitability and tremors have been observed.[4] Additionally, a population-based study in preschool children suggested an association between repeated hydroxyzine use and an increased risk of tics, anxiety, and conduct disorders, highlighting the need for further investigation into its long-term neurodevelopmental effects.[5][6]
Troubleshooting Guides
Issue 1: Inconsistent QT Prolongation Results in Animal Models
| Potential Cause | Troubleshooting Step |
| Variable Drug Absorption/Metabolism | Ensure consistent drug administration (e.g., route, vehicle, time of day). Monitor plasma concentrations of hydroxyzine and its active metabolite, cetirizine, to correlate with ECG changes. |
| Anesthetic Interference | The choice of anesthetic can influence cardiovascular parameters. Halothane-anesthetized guinea pig models have been successfully used.[7] If using other anesthetics, establish a stable baseline and be aware of their potential cardiac effects. |
| Incorrect ECG Lead Placement | Ensure standardized and consistent placement of ECG electrodes to obtain reliable and reproducible readings. |
| Heart Rate Correction Formula | The QT interval is heart rate-dependent. Use an appropriate heart rate correction formula for the animal model being used (e.g., Bazett's or Fridericia's formula) and apply it consistently. |
| Electrolyte Imbalance | Measure and maintain normal serum potassium and magnesium levels in the animals, as imbalances can affect cardiac repolarization. |
Issue 2: Difficulty in Observing or Interpreting Skin Reactions
| Potential Cause | Troubleshooting Step |
| Inappropriate Animal Model | While rabbits have been used for histamine-induced wheal suppression tests, the specific models for AGEP or Baboon syndrome with hydroxyzine are not well-established. Consider using models known for hypersensitivity reactions. |
| Insufficient Drug Exposure | Ensure an adequate dose and duration of hydroxyzine administration to elicit a potential cutaneous reaction. Refer to case reports for doses that have triggered such events in humans, and adjust for animal models with appropriate allometric scaling. |
| Subjective Scoring of Skin Reactions | Develop a standardized, quantitative scoring system for erythema, edema, and pustule formation to minimize observer bias. Histopathological examination of skin biopsies can provide objective confirmation of the reaction type.[8][9] |
| Delayed Onset of Reaction | Cutaneous reactions may not be immediate. Observe animals for an extended period after drug administration. In reported cases, reactions like AGEP developed the day after administration.[8] |
Data Presentation
Table 1: In Vitro Effects of Hydroxyzine on Cardiac Ion Channels
| Ion Channel | Effect | IC50 (µM) | Reference |
| hERG (IKr) | Inhibition | 0.16 - 0.39 | [1][10] |
| Nav1.5 (INa) | Inhibition | 13.3 | [10] |
| Cav1.2 (ICa,L) | Inhibition | 8.6 | [10] |
Table 2: In Vivo Effects of Hydroxyzine on Cardiac Parameters in Guinea Pigs
| Dose (mg/kg, i.v.) | Effect | Observation | Reference |
| 1 and 10 | QT Interval Prolongation | Significant increase in QT interval and monophasic action potential duration. | [7] |
Experimental Protocols
Protocol 1: In Vivo Assessment of Hydroxyzine-Induced QT Prolongation in the Anesthetized Guinea Pig Model
1. Animal Model:
-
Species: Hartley guinea pig
-
Sex: Male
-
Weight: 300-400g
-
Acclimation: Acclimatize animals for at least 5 days before the experiment.
2. Anesthesia and Surgical Preparation:
-
Anesthetize the guinea pig with an appropriate anesthetic (e.g., halothane).
-
Insert a catheter into the jugular vein for intravenous drug administration.
-
Place subcutaneous needle electrodes for ECG recording (Lead II configuration is common).
3. ECG Recording and Analysis:
-
Record a stable baseline ECG for at least 30 minutes before drug administration.
-
Administer this compound intravenously at desired doses (e.g., 1 and 10 mg/kg).[7]
-
Continuously record the ECG post-administration.
-
Measure the QT interval and correct for heart rate using a validated formula for guinea pigs.
4. Data Analysis:
-
Compare the corrected QT (QTc) interval at various time points post-dose to the baseline values.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be used to determine significance.
Protocol 2: Histamine-Induced Wheal Suppression Test in Rabbits
1. Animal Model:
-
Species: New Zealand White rabbit
-
Weight: Approximately 3 kg
-
Preparation: Shave a section of the back 24 hours before the experiment.
2. Drug Administration:
-
Administer this compound orally or topically. For oral administration, a dose of 25mg has been shown to be effective in suppressing histamine-induced pruritus in humans, which can be scaled for rabbits.[11]
3. Wheal Induction and Measurement:
-
At specified time points after hydroxyzine administration, inject a standardized concentration of histamine intradermally into the shaved area.
-
After a set time (e.g., 15-20 minutes), measure the diameter of the resulting wheal and flare.[12]
4. Data Analysis:
-
Calculate the area of the wheal.
-
Compare the wheal size in hydroxyzine-treated animals to a vehicle control group to determine the percentage of suppression.
Visualizations
Caption: Mechanism of hydroxyzine-induced QT prolongation.
Caption: Workflow for in vivo QT assessment.
References
- 1. Hydroxyzine from topical phospholipid liposomal formulations: evaluation of peripheral antihistaminic activity and systemic absorption in a rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydroxyzine from topical phospholipid liposomal formulations: Evaluation of peripheral antihistaminic activity and systemic absorption in a rabbit model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using animal models to evaluate the functional consequences of anesthesia during early neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hydroxyzine Use in Preschool Children and Its Effect on Neurodevelopment: A Population-Based Longitudinal Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydroxyzine Use in Preschool Children and Its Effect on Neurodevelopment: A Population-Based Longitudinal Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The conventional antihistamine drug cyproheptadine lacks QT-interval-prolonging action in halothane-anesthetized guinea pigs: comparison with hydroxyzine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Baboon Syndrome Induced by Hydroxyzine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Suppression of histamine-induced pruritus by hydroxyzine and various neuroleptics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Suppression of wheal and flare in histamine test by the main H1 antihistamines commercialized in Brazil - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative analysis of hydroxyzine hydrochloride and cetirizine in vivo
This guide provides a detailed in vivo comparison of the first-generation antihistamine, hydroxyzine hydrochloride, and its second-generation active metabolite, cetirizine. The analysis focuses on their pharmacokinetic profiles, clinical efficacy, and safety, drawing upon experimental data to inform researchers, scientists, and drug development professionals.
Pharmacokinetic Profile: A Tale of Two Generations
Hydroxyzine is extensively metabolized in the body to its pharmacologically active carboxylic acid metabolite, cetirizine.[1][2][[“]] This metabolic conversion is a key determinant of hydroxyzine's antihistaminic effect.
Cetirizine, being a zwitterionic molecule, exhibits lower lipophilicity compared to its parent compound, hydroxyzine. This property, combined with it being a substrate for P-glycoprotein, results in significantly lower penetration of the blood-brain barrier.[4] This fundamental difference in central nervous system (CNS) distribution is the primary reason for the reduced sedative effects of cetirizine.
Below is a summary of the key pharmacokinetic parameters for both hydroxyzine and cetirizine in humans.
| Parameter | This compound | Cetirizine |
| Time to Peak Plasma Concentration (Tmax) | ~2.1 hours[5] | ~1 hour |
| Peak Plasma Concentration (Cmax) | 72.5 ± 11.1 ng/mL (after a 0.7 mg/kg dose)[5] | ~300 ng/mL (after a 10 mg dose) |
| Elimination Half-Life (t½) | ~20 hours (in adults)[5][6][7] | ~8.3 hours[4] |
| Volume of Distribution (Vd) | 16.0 ± 3.0 L/kg[5] | 0.3 to 0.45 L/kg[4] |
| Protein Binding | Not extensively reported | 88-96%[4] |
| Metabolism | Extensively metabolized to cetirizine[1][2][[“]] | Minimal metabolism[4] |
| Excretion | Primarily as metabolites | ~70-85% unchanged in urine[4] |
Efficacy in Allergic Conditions
Both hydroxyzine and cetirizine have demonstrated efficacy in the management of allergic conditions, such as chronic urticaria and allergic rhinitis. Clinical studies have shown that cetirizine is equivalent in efficacy to hydroxyzine for treating chronic urticaria.[8]
In the treatment of perennial allergic rhinitis, cetirizine has been shown to be superior to placebo and comparable to other antihistamines in reducing symptoms like sneezing, rhinorrhea, and nasal itching.[9] While direct comparative data for allergic rhinitis is less abundant, the established efficacy of cetirizine as the active metabolite of hydroxyzine suggests a similar therapeutic effect.
A key measure of antihistamine efficacy is the suppression of the histamine-induced wheal and flare response in the skin. Both hydroxyzine and cetirizine are potent suppressors of this response.[[“]][5]
| Indication | This compound | Cetirizine |
| Chronic Urticaria | Effective in reducing symptoms.[8] | Equivalent in efficacy to hydroxyzine.[8] |
| Allergic Rhinitis | Effective, but with significant side effects.[9] | Effective in reducing sneezing, rhinorrhea, and nasal itching.[9] |
| Histamine-induced Wheal and Flare | Maximal suppression of wheals by 80% and flares by 92%.[5] | Potent suppression of wheal and flare.[[“]] |
Safety and Tolerability Profile
The most significant difference between hydroxyzine and cetirizine in vivo lies in their safety and tolerability profiles, particularly concerning sedation.
Hydroxyzine, as a first-generation antihistamine, readily crosses the blood-brain barrier, leading to a high incidence of somnolence.[[“]][10] In contrast, cetirizine's limited CNS penetration results in a significantly lower incidence of sedation.[[“]][10] One study found the incidence of somnolence in a cetirizine group was not significantly different from placebo, whereas in the hydroxyzine group, it was significantly higher.[8]
Other adverse effects associated with hydroxyzine include dizziness, dry mouth, and constipation.[1][11] While cetirizine is generally well-tolerated, it can still cause mild side effects such as headache, dry mouth, and fatigue.[4][12]
| Adverse Effect | This compound | Cetirizine |
| Drowsiness/Somnolence | High incidence, often reported as transitory.[1][10][11] | Significantly lower incidence compared to hydroxyzine.[8][10] |
| Dry Mouth | Commonly reported.[1][11] | Can occur.[4][12] |
| Dizziness | Reported in 1.0% of patients in one study.[1] | Less common. |
| Headache | Can occur.[11] | A common side effect.[4][12] |
| Fatigue | Can occur.[11] | Can occur.[4] |
Experimental Protocols
Histamine-Induced Wheal and Flare Test
A common in vivo method to assess the efficacy of antihistamines is the histamine-induced wheal and flare test.[13][14][15]
Methodology:
-
Subject Selection: Healthy volunteers or patients with a history of allergic conditions are recruited. A baseline response to histamine is established for each subject.
-
Drug Administration: In a double-blind, placebo-controlled, crossover study design, subjects are administered a single oral dose of hydroxyzine, cetirizine, or a placebo.
-
Histamine Challenge: At predetermined time points following drug administration, a standardized concentration of histamine is introduced into the skin of the forearm via intradermal injection or skin prick test.[14][15]
-
Measurement: The resulting wheal (swelling) and flare (redness) are outlined and their areas are measured at specific intervals.[16]
-
Data Analysis: The percentage reduction in the mean wheal and flare areas for each active treatment group is calculated and compared to the placebo group to determine the efficacy and duration of action of the antihistamine.
Clinical Trial for Chronic Urticaria
Methodology:
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled study.[8]
-
Patient Population: Patients with a diagnosis of chronic idiopathic urticaria.
-
Intervention: Patients are randomly assigned to receive daily doses of hydroxyzine, cetirizine, or a placebo for a specified duration (e.g., 4 weeks).[8]
-
Outcome Measures: Efficacy is assessed based on patient and investigator evaluations of urticaria symptoms, including the number and size of lesions and the severity of pruritus. Safety is evaluated by monitoring and recording all adverse events.
-
Statistical Analysis: Statistical tests are used to compare the changes in symptom scores and the incidence of adverse events between the treatment groups and the placebo group.
Visualizations
Caption: Metabolic conversion of hydroxyzine to cetirizine.
Caption: Generalized workflow for in vivo antihistamine comparison.
References
- 1. Real-World, Non-Interventional, Observational Study of this compound in Chronic Pruritus: a Prospective, Non-Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and pharmacodynamic studies of the H1-receptor antagonist hydroxyzine in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. Cetirizine - Wikipedia [en.wikipedia.org]
- 5. The pharmacokinetics and antihistaminic of the H1 receptor antagonist hydroxyzine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. How Long Does Hydroxyzine Stay in Your System? [addictionresource.com]
- 8. Urticaria: clinical efficacy of cetirizine in comparison with hydroxyzine and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Perennial allergic rhinitis: clinical efficacy of a new antihistamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. Hydroxyzine tablet and capsule side effects: What to do about them [medicalnewstoday.com]
- 12. drugs.com [drugs.com]
- 13. Appraisal of the validity of histamine-induced wheal and flare to predict the clinical efficacy of antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Suppression of wheal and flare in histamine test by the main H1 antihistamines commercialized in Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of allergen-induced wheal and flare reactions by levocetirizine and desloratadine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Bioanalytical Methods for Hydroxyzine and its Metabolite Cetirizine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of validated bioanalytical methods for the simultaneous quantification of the first-generation antihistamine hydroxyzine and its active metabolite, cetirizine, in biological matrices. The selection of an appropriate bioanalytical method is critical for pharmacokinetic, toxicokinetic, and clinical studies. This document presents a side-by-side evaluation of two prominent techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), offering insights into their performance characteristics and experimental protocols to aid researchers in making informed decisions.
Method Performance Comparison
The selection of a bioanalytical method hinges on various factors, including sensitivity, specificity, accuracy, precision, and the nature of the biological matrix. Below is a summary of the quantitative performance data for two distinct, validated methods.
| Parameter | GC-MS Method[1] | UHPLC-MS/MS Method[2][3] |
| Biological Matrix | Whole Blood | Human Blood |
| Sample Volume | 1 mL | 200 µL |
| Linearity Range | 5.00 - 1000.0 ng/mL | Not explicitly stated, but LLOQ is very low |
| Lower Limit of Quantification (LLOQ) | 5.00 ng/mL | Hydroxyzine: 0.345 ng/mL, Cetirizine: 0.3696 ng/mL |
| Limit of Detection (LOD) | 1.50 ng/mL | Hydroxyzine: 0.1150 ng/mL, Cetirizine: 0.1232 ng/mL |
| Intra-day Precision (%RSD) | < 9.9% | Not explicitly stated |
| Inter-day Precision (%RSD) | < 6.5% | Not explicitly stated |
| Intra-day Accuracy (%) | -1.2% to 3.8% | Not explicitly stated |
| Inter-day Accuracy (%) | -2.7% to 2.0% | Not explicitly stated |
| Absolute Recovery | ≥ 87.2% | > 90% |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Herein, we provide the experimental protocols for the compared GC-MS and UHPLC-MS/MS methods.
GC-MS Method for Whole Blood[1]
This method provides a robust and reliable approach for the simultaneous determination of hydroxyzine and cetirizine in whole blood.
a) Sample Preparation (Solid-Phase Extraction):
-
Isolate hydroxyzine and cetirizine from 1 mL of whole blood using Bond Elut LRC Certify II columns.
-
Perform a derivatization step using a mixture of acetic anhydride:n-propanol (1:1, v/v).
b) Gas Chromatography-Mass Spectrometry (GC-MS) Conditions:
-
GC System: Details not specified in the abstract.
-
Column: Details not specified in the abstract.
-
Carrier Gas: Details not specified in the abstract.
-
MS Detector: Details not specified in the abstract.
-
Ionization Mode: Details not specified in the abstract.
UHPLC-MS/MS Method for Human Blood[2][3]
This ultra-sensitive method is suitable for forensic toxicology and clinical analyses where very low concentrations of the analytes are expected.[2][3]
a) Sample Preparation (Liquid-Liquid Extraction):
-
Use a 200 µL sample of human blood.
-
Perform a liquid-liquid extraction using ethyl acetate at pH 9.[2][3]
-
Evaporate the organic phase to dryness under a stream of nitrogen at 45 °C.[2]
-
Reconstitute the dried residue in 50 µL of methanol.[2]
b) UHPLC-ESI-QqQ-MS/MS Conditions (Method 2): [2]
-
UHPLC System: Acquity UPLC
-
Column: Acqutity UPLC® BEH C18, 2.1 × 50 mm; 1.7 µm, thermostated at 40 °C.[2]
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 1 µL
-
Gradient Elution: 0 min: 5% B, 4.5 min: 60% B, 5 min: 95% B, 6.5 min: 95% B.[2]
-
MS/MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM)
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the UHPLC-MS/MS bioanalytical method, from sample collection to data analysis.
Caption: Workflow of the UHPLC-MS/MS method.
Alternative Bioanalytical Approaches
While GC-MS and LC-MS/MS are powerful techniques for the analysis of hydroxyzine and cetirizine, other methods have also been developed and validated.
-
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection: This method is a more cost-effective alternative, suitable for routine analysis where the high sensitivity of mass spectrometry is not required.[4] The sample preparation typically involves liquid-liquid extraction, and the separation is achieved on a C18 column with a mobile phase consisting of a buffer and an organic modifier.[4]
-
Precolumn Fluorescence Labeling with HPLC: A novel method utilizing a precolumn fluorescence labeling technique has been developed for the simultaneous determination of hydroxyzine and cetirizine in human serum.[5] This approach enhances sensitivity and selectivity, with reported limits of detection of 10 ng/mL for hydroxyzine and 5 ng/mL for cetirizine.[5]
The choice of the most suitable bioanalytical method will depend on the specific requirements of the study, including the desired sensitivity, the available instrumentation, and the nature of the biological samples. The information presented in this guide is intended to assist researchers in navigating these choices and selecting a method that is fit for their intended purpose.
References
- 1. Development and validation of a GC-MS method for the determination of hydroxyzine and its active metabolite, cetirizine, in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of two ultra-sensitive UHPLC–QqQ-MS/MS methods for the simultaneous determination of hydroxyzine and its active metabolite (cetirizine) in human blood: applications to real cases of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. africaresearchconnects.com [africaresearchconnects.com]
Hydroxyzine's Interference in Tricyclic Antidepressant Immunoassays: A Comparative Guide
Researchers and drug development professionals should exercise caution when interpreting tricyclic antidepressant (TCA) immunoassay results in patients who have been administered hydroxyzine. Due to structural similarities, hydroxyzine and its active metabolite, cetirizine, can cross-react with antibodies used in these assays, leading to false-positive results. This guide provides a comprehensive comparison of this cross-reactivity, supported by experimental data and detailed methodologies, to aid in the accurate assessment of TCA levels.
The antihistamine hydroxyzine is structurally similar to the core of tricyclic antidepressants, which can result in its erroneous detection in widely used immunoassay screening tests.[1][2] This interference is particularly prominent in less specific methods like urine drug screens.[2] More definitive analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), can accurately distinguish hydroxyzine from TCAs and should be used for confirmation of positive immunoassay results.
Quantitative Cross-Reactivity Data
A key study by Dasgupta et al. (2007) investigated the interference of hydroxyzine and its metabolite cetirizine in a fluorescence polarization immunoassay (FPIA) for TCAs. The study demonstrated that supplementing drug-free serum with hydroxyzine or cetirizine resulted in significant apparent TCA concentrations.[3][4] Furthermore, the presence of these compounds led to falsely elevated total TCA values in serum samples from patients genuinely receiving TCA therapy.[3][4]
| Interfering Substance | Immunoassay Method | Observed Cross-Reactivity |
| Hydroxyzine | Fluorescence Polarization Immunoassay (FPIA) | Significant apparent TCA concentrations observed with hydroxyzine supplementation in drug-free serum.[3][4] |
| Cetirizine | Fluorescence Polarization Immunoassay (FPIA) | Significant apparent TCA concentrations observed with cetirizine supplementation in drug-free serum.[3][4] |
Note: Specific quantitative cross-reactivity percentages for hydroxyzine and cetirizine are not consistently reported across all commercial TCA immunoassay platforms. The data presented is based on available published research.
Structural Basis of Cross-Reactivity
The cross-reactivity of hydroxyzine in TCA immunoassays is rooted in the structural resemblance between the molecules. Both hydroxyzine and TCAs, such as the representative nortriptyline, possess multi-ring structures with side chains, which can be recognized by the antibodies used in the immunoassays.
Experimental Protocols
The following is a generalized protocol for assessing the cross-reactivity of a substance like hydroxyzine in a TCA immunoassay, based on methodologies described in the literature.[3][4]
Objective: To determine the degree of interference of hydroxyzine and its metabolites in a specific tricyclic antidepressant immunoassay.
Materials:
-
Tricyclic antidepressant immunoassay kit (e.g., FPIA, EMIT, CEDIA)
-
Drug-free human serum or urine
-
Certified reference standards of hydroxyzine, cetirizine, and the target TCA (e.g., nortriptyline, amitriptyline)
-
Calibrators and controls for the TCA immunoassay
-
Appropriate laboratory equipment (e.g., automated immunoassay analyzer, pipettes, vials)
Procedure:
-
Preparation of Spiked Samples:
-
Prepare a series of dilutions of the hydroxyzine and cetirizine reference standards in drug-free serum or urine to achieve a range of concentrations, including therapeutic and supratherapeutic levels.
-
Prepare a set of samples containing a known concentration of the target TCA.
-
Prepare a third set of samples containing the known concentration of the target TCA spiked with the various concentrations of hydroxyzine and cetirizine.
-
-
Immunoassay Analysis:
-
Analyze the prepared samples using the selected TCA immunoassay according to the manufacturer's instructions.
-
Include the assay's calibrators and controls to ensure the validity of the run.
-
-
Data Analysis:
-
For the samples containing only hydroxyzine or cetirizine, record the apparent TCA concentration measured by the assay.
-
For the samples containing both the TCA and the interfering substance, calculate the percentage of recovery of the TCA to determine if the interference is positive or negative.
-
The percentage of cross-reactivity can be calculated using the following formula: % Cross-Reactivity = (Apparent TCA Concentration / Concentration of Interfering Substance) x 100
-
Alternative Analytical Methods
To mitigate the risk of misinterpretation due to cross-reactivity, it is imperative to confirm positive TCA immunoassay screens with more specific analytical methods.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates compounds based on their chemical properties and then identifies them based on their unique mass-to-charge ratio, providing a high degree of specificity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-Tandem Mass Spectrometry (LC-MS/MS): Similar to GC-MS, LC-based methods offer high sensitivity and specificity for the definitive identification and quantification of TCAs and can readily differentiate them from hydroxyzine and its metabolites.
Conclusion
The potential for hydroxyzine and its metabolite cetirizine to cause false-positive results in tricyclic antidepressant immunoassays is a significant consideration for clinical and research laboratories. Understanding the structural basis of this cross-reactivity and the limitations of immunoassays is crucial. For accurate patient diagnosis and reliable research data, it is strongly recommended that all positive TCA immunoassay results from patients known or suspected to be taking hydroxyzine be confirmed by a more specific analytical method such as GC-MS or LC-MS.
References
- 1. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. False-positive serum tricyclic antidepressant concentrations using fluorescence polarization immunoassay due to the presence of hydroxyzine and cetirizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. False-positive serum tricyclic antidepressant concentrations using fluorescence polarization immunoassay due to the presence of hydroxyzine and cetirizine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Hydroxyzine Hydrochloride and Second-Generation Antihistamines in the Management of Pruritus
For Immediate Release: December 23, 2025
This guide provides a comprehensive comparison of the efficacy of the first-generation antihistamine, hydroxyzine hydrochloride, against second-generation antihistamines for the treatment of pruritus. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and experimental designs.
Executive Summary
This compound, a first-generation antihistamine, has long been a therapeutic option for pruritus, largely due to its potent antihistaminic and sedative properties. However, the advent of second-generation antihistamines, such as cetirizine, loratadine, and fexofenadine, has prompted a re-evaluation of the optimal treatment strategy for pruritus. This guide synthesizes findings from key clinical trials to compare the efficacy and safety profiles of these agents. While hydroxyzine demonstrates comparable or, in some cases, superior antipruritic effects, particularly in conditions like chronic urticaria, its use is often limited by its sedative side effects. Second-generation antihistamines offer a more favorable safety profile with less sedation, making them a suitable alternative in many clinical scenarios.
Quantitative Efficacy and Safety Data
The following tables summarize the quantitative data from comparative clinical trials investigating the efficacy and safety of this compound versus various second-generation antihistamines in the treatment of pruritus.
Table 1: Efficacy of Hydroxyzine vs. Cetirizine for Pruritus
| Study | Condition | Treatment Arms | Primary Efficacy Endpoint | Results | Reference |
| Shohrati et al. | Chronic pruritus due to Sulfur Mustard | 1. Hydroxyzine 25 mg/day2. Cetirizine 10 mg/day3. Doxepin 10 mg/day | Mean Pruritic Score (pre- and post-treatment) | Mean Pruritic Score Reduction: - Hydroxyzine: 20.6- Cetirizine: 13.4Hydroxyzine was significantly more effective than cetirizine. | [1] |
| Breneman et al. (1996) | Chronic Idiopathic Urticaria | 1. Hydroxyzine 25 mg t.i.d.2. Cetirizine 10 mg once daily3. Placebo | Reduction in number and severity of urticarial lesions and pruritus | Both hydroxyzine and cetirizine were significantly more effective than placebo (p < 0.04). Cetirizine showed a faster onset of action, with a significant reduction in pruritus on day 1 (p = 0.002), while hydroxyzine's effect became significant on day 2 (p = 0.001).[2] | [2] |
Table 2: Efficacy of Hydroxyzine vs. Loratadine for Pruritus
| Study | Condition | Treatment Arms | Primary Efficacy Endpoint | Results | Reference |
| Monroe et al. (1992) | Chronic Idiopathic Urticaria | 1. Hydroxyzine 25 mg t.i.d.2. Loratadine 10 mg q.d.3. Placebo | Physician and patient assessments of pruritus | Both hydroxyzine and loratadine were significantly more effective than placebo and clinically comparable to each other. | [3] |
| Monroe et al. | Chronic Idiopathic Urticaria and Atopic Dermatitis | 1. Hydroxyzine 25 mg t.i.d.2. Loratadine 10 mg q.d.3. Placebo | Daily symptom scores | Symptom Score Decrease (Urticaria): - Hydroxyzine: 47%- Loratadine: 43%Symptom Score Decrease (Atopic Dermatitis): - Hydroxyzine: 38%- Loratadine: 57%Both were significantly more effective than placebo in urticaria. Loratadine showed a significant antipruritic effect in atopic dermatitis.[4] | [4] |
Table 3: Safety and Adverse Events
| Study | Treatment Arms | Key Adverse Events (Incidence) | Reference |
| Shohrati et al. | Hydroxyzine 25 mg/day, Cetirizine 10 mg/day | Sedation: - Hydroxyzine: 18 patients- Cetirizine: 6 patients | [1] |
| Breneman et al. (1996) | Hydroxyzine 25 mg t.i.d., Cetirizine 10 mg once daily | Discontinuation due to sedation: - Hydroxyzine: 4 patients- Cetirizine: 1 patient | [2] |
| Monroe et al. | Hydroxyzine 25 mg t.i.d., Loratadine 10 mg q.d. | Somnolence/Sedation: - Hydroxyzine: 8 patients- Loratadine: 1 patientThe difference was statistically significant. | [4] |
| Godse et al. (2022) | Bilastine 20 mg, Fexofenadine 180 mg, Levocetirizine 5 mg + Hydroxyzine 25 mg | Somnolence (VAS Score): - Levocetirizine + Hydroxyzine arm had the highest somnolence, which increased after the addition of hydroxyzine. | [5] |
Experimental Protocols
Study by Shohrati et al. (Chronic Pruritus due to Sulfur Mustard)
-
Study Design: A 4-week randomized, double-blind clinical trial.
-
Patient Population: 75 patients with chronic pruritus due to sulfur mustard exposure.
-
Interventions: Patients were randomized to receive either cetirizine 10 mg/day, doxepin 10 mg/day, or hydroxyzine 25 mg/day for 4 weeks.
-
Outcome Measures: The primary outcome was the change in a calculated pruritic score from baseline to the end of the 4-week treatment period.
-
Statistical Analysis: Comparison of mean pruritic scores between the treatment groups.
Study by Breneman et al. (1996) (Chronic Idiopathic Urticaria)
-
Study Design: A 4-week multicenter, randomized, double-blind, double-dummy, placebo-controlled study.
-
Patient Population: 188 patients aged 12 years or older with symptomatic chronic idiopathic urticaria for at least 6 weeks.
-
Interventions: Patients were randomized to receive cetirizine 10 mg once daily, hydroxyzine 25 mg three times daily, or a placebo for 4 weeks.
-
Outcome Measures: Patients and investigators used a 4-point scale to evaluate symptoms of urticaria, including the number and size of lesions and the severity of pruritus. Adverse effects were also recorded.
-
Statistical Analysis: Ratings of urticaria symptoms and adverse effects were compared among the three treatment groups.
Study by Monroe et al. (1992) (Chronic Idiopathic Urticaria)
-
Study Design: A 4-week (with an optional 12-week extension) randomized, double-blind, multi-center study.
-
Patient Population: 203 patients with chronic idiopathic urticaria.
-
Interventions: Patients were randomized to receive loratadine 10 mg once daily, hydroxyzine 25 mg three times daily, or a placebo.
-
Outcome Measures: Weekly physician and patient assessments of pruritus, overall disease condition, and therapeutic response to treatment.
-
Statistical Analysis: Efficacy evaluations were compared between the treatment groups at each visit.
Study by Monroe et al. (Chronic Idiopathic Urticaria and Atopic Dermatitis)
-
Study Design: A double-blind study.
-
Patient Population: 59 patients (aged 18 to 65 years) with chronic idiopathic urticaria (n=18) or atopic dermatitis (n=41).
-
Interventions: Patients were randomly assigned to receive loratadine 10 mg once daily and placebo twice daily (n=20), hydroxyzine 25 mg three times daily (n=20), or placebo three times daily (n=19).
-
Outcome Measures: Daily symptom scores and a global evaluation of treatment effects.
-
Statistical Analysis: Comparison of the decrease in daily symptom scores and global treatment effects between the groups.
Signaling Pathways and Experimental Workflows
Histamine-Dependent Pruritus Signaling Pathway
Histamine is a key mediator in the sensation of itch. The binding of histamine to its H1 receptor on sensory neurons initiates a signaling cascade that ultimately leads to the perception of pruritus.
Caption: Histamine-induced itch signaling cascade via the H1 receptor.
Generalized Experimental Workflow for Comparative Clinical Trials
The following diagram illustrates a typical workflow for a randomized, double-blind, placebo-controlled clinical trial comparing the efficacy of different antihistamines for pruritus.
Caption: Generalized workflow of a comparative pruritus clinical trial.
Discussion
The compiled data indicate that this compound is a potent antipruritic agent, demonstrating efficacy that is at least comparable, and in some instances superior, to second-generation antihistamines in reducing pruritus scores.[1] However, this efficacy is consistently accompanied by a higher incidence of sedation.[1][2][4]
Second-generation antihistamines, such as cetirizine and loratadine, while effective in their own right and significantly better than placebo, are primarily distinguished by their improved safety profile, particularly the reduced sedative effects.[2][3][4] This is a critical consideration for patients whose daily activities, such as driving or operating machinery, could be compromised by drowsiness.
The choice between hydroxyzine and a second-generation antihistamine for the treatment of pruritus should be guided by a careful consideration of the patient's clinical presentation, the severity of their symptoms, and their tolerance for potential side effects. For severe, debilitating pruritus, especially when it disrupts sleep, the sedative effects of hydroxyzine may be therapeutically beneficial. In contrast, for patients who require a daytime medication that does not impair cognitive function, a second-generation antihistamine is the preferred choice.
Future research should focus on direct head-to-head comparisons of hydroxyzine with a wider range of second-generation antihistamines, utilizing standardized pruritus assessment scales and quality of life measures to provide a more nuanced understanding of their relative therapeutic value.
References
- 1. Cetirizine, doxepine, and hydroxyzine in the treatment of pruritus due to sulfur mustard: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cetirizine versus hydroxyzine and placebo in chronic idiopathic urticaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relative efficacy and safety of loratadine, hydroxyzine, and placebo in chronic idiopathic urticaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Relative efficacy and safety of loratadine, hydroxyzine, and placebo in chronic idiopathic urticaria and atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Comparative, Three-Arm, Randomized Clinical Trial to Evaluate the Effectiveness and Tolerability of Bilastine vs Fexofenadine vs Levocetirizine at the Standard Dose and Bilastine vs Fexofenadine at Higher Than the Standard Dose (Up-Dosing) vs Levocetirizine and Hydroxyzine (in Combination) in Patients with Chronic Spontaneous Urticaria - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Central Nervous System Effects of Hydroxyzine and Cetirizine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the central nervous system (CNS) effects of the first-generation antihistamine, hydroxyzine, and its second-generation metabolite, cetirizine. By examining experimental data from key clinical studies, this document aims to elucidate the differences in their sedative and cognitive profiles, supported by detailed methodologies and visual representations of the underlying mechanisms and experimental workflows.
Executive Summary
Hydroxyzine, a first-generation H1 receptor antagonist, readily crosses the blood-brain barrier, leading to significant CNS effects such as sedation and cognitive impairment. In contrast, cetirizine, a second-generation antihistamine, is a peripherally selective agent with limited brain penetration, resulting in a markedly lower incidence of sedative side effects. This difference is primarily attributed to cetirizine's lower lipophilicity and its interaction with P-glycoprotein efflux transporters at the blood-brain barrier. Positron Emission Tomography (PET) studies quantitatively confirm the disparity in brain H1 receptor occupancy between the two compounds, which correlates with objective measures of sedation and cognitive performance.
Quantitative Comparison of CNS Effects
The following tables summarize the key quantitative data from comparative studies on hydroxyzine and cetirizine.
Table 1: Brain Histamine H1 Receptor Occupancy (H1RO) Measured by PET
| Compound | Dose | Mean H1RO (%) | Correlation with Subjective Sleepiness | Reference |
| Hydroxyzine | 30 mg | 67.6 | Strong (p < 0.001) | [1][2] |
| Cetirizine | 10 mg | 12.6 | No significant correlation | [1][2] |
| Cetirizine | 20 mg | 25.2 | No significant correlation | [1][2] |
Table 2: Objective Measures of Sedation
| Compound | Dose | Test | Key Finding | Reference |
| Hydroxyzine | 25 mg | Multiple Sleep Latency Test (MSLT) | Significantly more sedated than placebo for ~4 hours. | [3][4] |
| Cetirizine | 5, 10, 20 mg | Multiple Sleep Latency Test (MSLT) | No significant difference from placebo in daytime alertness. | [3][4] |
| Hydroxyzine | 50 mg | P300 Event-Related Potential (ERP) | Significant increase in P300 latency compared to baseline and cetirizine. | [5] |
| Cetirizine | 10 mg | P300 Event-Related Potential (ERP) | No significant increase in P300 latency compared to baseline. | [5] |
Table 3: Psychomotor and Cognitive Performance
| Compound | Dose | Test | Key Finding | Reference |
| Hydroxyzine | 25 mg | Critical Flicker Fusion, Stroop Word Test | Significant impairment compared to placebo. | [6] |
| Cetirizine | 10, 20 mg | Critical Flicker Fusion, Stroop Word Test | No significant change in CNS parameters compared to placebo. | [6] |
| Hydroxyzine | 20 mg | Computerized Neuropsychological Tests | Significant initial sedative action; impaired performance in sedated subjects. | [7] |
| Cetirizine | 10 mg | Computerized Neuropsychological Tests | No sedative effect demonstrated. | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Positron Emission Tomography (PET) for H1 Receptor Occupancy
-
Objective: To quantify the occupancy of histamine H1 receptors in the brain by hydroxyzine and cetirizine.
-
Radioligand: [11C]doxepin, a potent H1 receptor antagonist, is used as the PET tracer.
-
Procedure:
-
A baseline PET scan is performed on each healthy volunteer after administration of a placebo to measure baseline H1 receptor availability.
-
On a separate day, a single oral dose of the test drug (hydroxyzine or cetirizine) is administered.
-
A second PET scan is conducted at the time of predicted peak plasma concentration of the drug.
-
Dynamic PET data is acquired for 90 minutes following the intravenous injection of [11C]doxepin.
-
Arterial blood samples are collected throughout the scan to measure the concentration of the radioligand and its metabolites in the plasma, which serves as the input function for kinetic modeling.
-
-
Data Analysis:
-
Regions of interest (ROIs) are defined in H1 receptor-rich areas of the brain, such as the prefrontal and cingulate cortices.
-
The binding potential (BP) of [11C]doxepin is calculated for each ROI in both the baseline and drug-treated conditions.
-
H1 receptor occupancy (H1RO) is calculated using the following formula: H1RO (%) = [(BP_baseline - BP_drug) / BP_baseline] x 100.
-
-
Subjective Correlation: Subjective sleepiness is concurrently measured using a Visual Analog Scale (VAS) to correlate with H1RO.[2][8][9]
Multiple Sleep Latency Test (MSLT)
-
Objective: To objectively measure daytime sleepiness.
-
Procedure:
-
The test is conducted on the day following an overnight polysomnography to ensure at least six hours of sleep.
-
The participant is given five scheduled nap opportunities at 2-hour intervals, typically starting 1.5 to 3 hours after waking.
-
During each nap trial, the participant lies in a quiet, dark room and is instructed to try to fall asleep.
-
Electroencephalogram (EEG), electrooculogram (EOG), and electromyogram (EMG) are recorded to determine sleep onset and sleep stages.
-
Each nap trial is terminated 20 minutes after lights out if no sleep occurs, or 15 minutes after the first epoch of sleep is recorded.
-
-
Data Analysis:
Psychomotor and Cognitive Tests
-
Critical Flicker Fusion (CFF) Test:
-
Objective: To assess cortical arousal.
-
Procedure: A flickering light source is presented to the participant. The frequency of the flicker is varied, and the participant is asked to indicate the point at which the flickering light appears to be a steady, continuous light (fusion).
-
Data Analysis: The CFF threshold, the frequency at which fusion occurs, is recorded. A decrease in the CFF threshold is indicative of CNS depression.[12][13][14][15][16]
-
-
Stroop Word Test:
-
Objective: To evaluate cognitive flexibility and the ability to inhibit a prepotent response.
-
Procedure: The test consists of three parts:
-
Word Reading: Reading color names printed in black ink.
-
Color Naming: Naming the color of ink of printed "X"s.
-
Incongruent Color-Word Naming: Naming the ink color of color words printed in a conflicting color (e.g., the word "RED" printed in blue ink).
-
-
Data Analysis: The time taken to complete each part and the number of errors are recorded. An increase in the time taken and errors on the incongruent task indicates cognitive impairment.[2][7][17][18][19]
-
-
Visual Analog Scale (VAS) for Sedation:
-
Objective: To subjectively measure the participant's level of sleepiness.
-
Procedure: The participant is presented with a 100 mm horizontal line with "Not at all sleepy" at one end and "Extremely sleepy" at the other. They are asked to mark the line at the point that represents their current state of sleepiness.
-
Data Analysis: The distance from the "Not at all sleepy" end to the mark is measured in millimeters to provide a quantitative score of subjective sedation.[4][20][21]
-
Visualizations
Signaling Pathway of H1 Receptor Antagonism in the CNS
Caption: H1 receptor antagonism in the CNS, leading to sedation.
Comparative Experimental Workflow
Caption: A typical workflow for clinical trials comparing the CNS effects of antihistamines.
Rationale for Differing CNS Effects
Caption: Physicochemical and physiological basis for the differential CNS effects.
Conclusion
The evidence strongly indicates that the central nervous system effects of hydroxyzine and cetirizine are markedly different. Hydroxyzine's ability to penetrate the blood-brain barrier and occupy a high percentage of central H1 receptors leads to pronounced sedation and cognitive impairment. Conversely, cetirizine's physicochemical properties limit its entry into the CNS, resulting in low H1 receptor occupancy and a significantly more favorable safety profile with regard to sedative effects. These findings are critical for drug development professionals in the selection and design of antihistamines with minimal CNS side effects and for researchers investigating the impact of H1 receptor antagonism on cognitive function.
References
- 1. Mechanisms of antihistamine-induced sedation in the human brain: H1 receptor activation reduces a background leakage potassium current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 4. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. academic.oup.com [academic.oup.com]
- 7. The Stroop Color and Word Test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histamine H1 receptor occupancy in human brains after single oral doses of histamine H1 antagonists measured by positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroimaging of histamine H1-receptor occupancy in human brain by positron emission tomography (PET): a comparative study of ebastine, a second-generation antihistamine, and (+)-chlorpheniramine, a classical antihistamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sleepeducation.org [sleepeducation.org]
- 11. Multiple Sleep Latency Test (MSLT) | Stanford Health Care [stanfordhealthcare.org]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
- 14. [Critical flicker fusion frequency in psychopathology and psychopharmacology. Review of the literature] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijcmas.com [ijcmas.com]
- 16. Assessing Critical Flicker Fusion Frequency: Which Confounders? A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. thekingsleyclinic.com [thekingsleyclinic.com]
- 18. Stroop Color and Word Test for Adults Normative Update | STROOP ADULT NU | PAR [parinc.com]
- 19. killianphd.com [killianphd.com]
- 20. Validating the Sedation-Agitation Scale with the Bispectral Index and Visual Analog Scale in adult ICU patients after cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Hydroxyzine Hydrochloride: An In Vitro Potency Comparison with Other H1 Antagonists
A Comparative analysis of the in vitro potency of hydroxyzine hydrochloride against a selection of first and second-generation histamine H1 receptor antagonists is presented. This guide synthesizes data from receptor binding assays to provide a quantitative comparison for researchers, scientists, and professionals in drug development.
Hydroxyzine is a first-generation piperazine H1-antihistamine that functions as a potent H1 receptor inverse agonist.[1][[“]] Its primary mechanism of action is the competitive blockade of histamine at H1-receptor sites, which is responsible for its antihistaminic effects.[[“]] In addition to its peripheral action, hydroxyzine readily crosses the blood-brain barrier, leading to sedative effects.[3] This contrasts with second-generation antihistamines, which are designed to be more selective for peripheral H1 receptors and exhibit significantly lower central nervous system penetration.[3] This guide focuses on the direct in vitro potency of these agents at the H1 receptor, a key determinant of their primary therapeutic action.
Quantitative Comparison of In Vitro Potency
The in vitro potency of H1 antagonists is commonly quantified by their binding affinity to the H1 receptor, expressed as the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity and, consequently, greater potency. The following table summarizes the Ki values for this compound and other selected first and second-generation H1 antagonists, as determined by radioligand binding assays.
| Drug | Generation | H1 Receptor Binding Affinity (Ki) [nM] |
| Hydroxyzine | First | 2 |
| Diphenhydramine | First | 16 |
| Chlorpheniramine | First | 3.2 |
| Cetirizine | Second | 2.5 |
| Levocetirizine | Second | 3 |
| Loratadine | Second | 27 |
| Desloratadine | Second | 0.4 |
| Fexofenadine | Second | 10 |
Note: Data is compiled from various sources and experimental conditions may vary.
Signaling and Experimental Frameworks
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates an intracellular signaling cascade. This pathway is central to the manifestation of allergic responses.
Caption: Histamine H1 Receptor Signaling Pathway and Inhibition.
The in vitro potency of H1 antagonists is determined through standardized experimental procedures. A common method is the radioligand binding assay, which quantifies the affinity of a drug for the H1 receptor.
Caption: Workflow for a Radioligand Binding Assay.
Experimental Protocols
The determination of H1 receptor binding affinity is a critical step in the preclinical evaluation of H1 antagonists. The following protocols outline the methodologies for radioligand binding assays and functional assays.
Radioligand Binding Assay
This assay measures the affinity of a test compound for the H1 receptor by assessing its ability to compete with a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of an antagonist.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293 or CHO cells) that are stably or transiently expressing the human histamine H1 receptor.
-
Incubation: A fixed concentration of a radiolabeled H1 antagonist, such as [³H]-mepyramine or [³H]-pyrilamine, is incubated with the cell membrane preparation. This is performed in the presence of various concentrations of the unlabeled test compound (e.g., hydroxyzine). To determine non-specific binding, a high concentration of a known H1 antagonist like mianserin is used in a parallel set of incubations.
-
Equilibration: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated. This is typically achieved through rapid filtration using a cell harvester with glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Quantification: The filters are washed with an ice-cold buffer to remove any remaining unbound radioligand. Subsequently, scintillation fluid is added to the filters, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Calcium Mobilization
This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium that is induced by an H1 receptor agonist, such as histamine.
Objective: To determine the functional potency (IC50) of an antagonist.
Methodology:
-
Cell Culture: A cell line, such as HEK293 or CHO-K1, that stably expresses the human H1 receptor is used. The cells are cultured in appropriate media.
-
Cell Plating: The cells are seeded into 96-well plates and incubated to allow for adherence.
-
Dye Loading: The culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye.
-
Compound Pre-incubation: The cells are washed, and the test antagonist is added at various concentrations. The plates are incubated for a specific period to allow the antagonist to bind to the H1 receptors.
-
Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence plate reader. A fixed concentration of histamine (typically the EC80, which is the concentration that elicits 80% of the maximal response) is added to each well to stimulate the H1 receptors. The resulting change in fluorescence, which corresponds to the increase in intracellular calcium, is measured over time.
-
Data Analysis: The antagonist's activity is quantified by the reduction in the histamine-induced fluorescence signal. The percentage of inhibition is plotted against the antagonist concentration, and the data are fitted to a sigmoidal dose-response curve to determine the IC50 value.
References
Comparative Brain Histamine H1 Receptor Occupancy of Hydroxyzine and Other Antihistamines: A PET Imaging Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of brain histamine H1 (H1) receptor occupancy by hydroxyzine and other antihistamines, based on positron emission tomography (PET) imaging data. The objective is to offer a clear, data-driven resource for researchers and professionals in drug development to compare the central nervous system (CNS) effects of these compounds. The sedative properties of antihistamines are strongly correlated with their ability to cross the blood-brain barrier and occupy brain H1 receptors. PET imaging allows for the direct in vivo quantification of this occupancy, providing a critical metric for evaluating the sedative potential of these drugs.
Quantitative Comparison of H1 Receptor Occupancy
The following table summarizes the mean brain H1 receptor occupancy (H1RO) for hydroxyzine and a range of other first and second-generation antihistamines as determined by PET imaging studies. These studies predominantly utilized [¹¹C]-doxepin, a radioligand with high affinity for the H1 receptor.
| Antihistamine | Class | Dose | Mean H1 Receptor Occupancy (%) | Reference(s) |
| Hydroxyzine | First-Generation | 25 mg | 54.0 | [1] |
| 30 mg | 67.6 | [2][3] | ||
| Diphenhydramine | First-Generation | 30 mg | 56.4 | [4] |
| (+)-Chlorpheniramine | First-Generation | 2 mg | ~50.0 | [5] |
| 6 mg | ≥50.0 | [5] | ||
| Ketotifen | First-Generation | 1 mg | 72.0 | [6] |
| Cetirizine | Second-Generation | 10 mg | 12.6 | [2][3] |
| 20 mg | 25.2 | [2][3] | ||
| Levocetirizine | Second-Generation | 5 mg | 8.1 | [7] |
| Fexofenadine | Second-Generation | 60 mg | -8.0 (no significant occupancy) | [7] |
| Ebastine | Second-Generation | 10 mg | ~10.0 | [5] |
| Olopatadine | Second-Generation | 5 mg | 15.0 | [6] |
| Bepotastine | Second-Generation | 10 mg | 14.7 | [4] |
| Bilastine | Second-Generation | 20 mg | -3.92 (no significant occupancy) | [1] |
| Epinastine | Second-Generation | 20 mg | 13.2 | [8] |
Note: H1 receptor occupancy values can vary based on the specific PET imaging protocol, data analysis method, and individual subject differences. The data presented here are mean values from the cited studies. PET studies have suggested that H1RO of over 50% is associated with a high prevalence of somnolence, while an occupancy of less than 20% is considered non-sedating[2].
Experimental Protocols
The determination of brain H1 receptor occupancy by PET imaging is a complex process involving several key steps. The following is a generalized protocol based on common methodologies reported in the literature for studies using the radioligand [¹¹C]-doxepin.
Radioligand Synthesis and Quality Control
-
Synthesis: [¹¹C]-doxepin is typically synthesized via N-[¹¹C]methylation of its precursor, nordoxepin, using [¹¹C]methyl iodide or [¹¹C]methyl triflate. The synthesis is often performed in a fully automated module compliant with current Good Manufacturing Practices (cGMP).
-
Purification: The synthesized [¹¹C]-doxepin is purified using High-Performance Liquid Chromatography (HPLC).
-
Formulation: The purified radioligand is then reformulated in a physiologically compatible solution for intravenous injection.
-
Quality Control: Each batch of [¹¹C]-doxepin undergoes rigorous quality control tests to ensure its suitability for human administration. This includes checks for radiochemical purity (typically >95%), specific activity, residual solvents, and sterility.
Subject Recruitment and Preparation
-
Subjects: Studies are typically conducted in healthy volunteers. Subjects undergo a thorough medical screening to ensure they have no contraindications for PET scanning or the administration of antihistamines.
-
Preparation: Subjects are usually required to abstain from any medications, including over-the-counter antihistamines, for a specified period before the study. They are also typically asked to fast for several hours before the PET scan.
PET Imaging Procedure
-
Baseline Scan: A baseline PET scan is performed before the administration of the antihistamine to measure the baseline binding of [¹¹C]-doxepin to H1 receptors.
-
Antihistamine Administration: Following the baseline scan, a single oral dose of the antihistamine being studied (or a placebo) is administered to the subject.
-
Post-Drug Scan: A second PET scan is conducted after a specific time interval, usually corresponding to the peak plasma concentration of the antihistamine.
-
Image Acquisition: During each PET scan, the subject lies in the PET scanner, and a bolus of [¹¹C]-doxepin is injected intravenously. Dynamic 3D images of the brain are acquired over a period of typically 60-90 minutes.
Data Analysis
-
Image Reconstruction and Processing: The raw PET data is reconstructed into a series of 3D brain images. These images are often co-registered with the subject's MRI scan to accurately delineate different brain regions.
-
Kinetic Modeling: The time-activity curves for [¹¹C]-doxepin in various brain regions are analyzed using pharmacokinetic models. A reference tissue model, often using the cerebellum as a region with negligible H1 receptor density, is commonly employed to estimate the binding potential (BP_ND) of the radioligand.
-
Calculation of Receptor Occupancy: The H1 receptor occupancy (H1RO) is calculated as the percentage reduction in the binding potential of [¹¹C]-doxepin after drug administration compared to the baseline scan:
H1RO (%) = [(BP_ND_baseline - BP_ND_post-drug) / BP_ND_baseline] x 100
Mandatory Visualizations
To further elucidate the experimental and biological contexts of these findings, the following diagrams are provided.
Caption: Workflow of a typical PET study to determine H1 receptor occupancy.
Caption: Simplified signaling cascade of the histamine H1 receptor.
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon binding with histamine, activates a Gq protein. This, in turn, stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺). DAG remains in the plasma membrane and, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC). These signaling events culminate in various cellular responses, including those associated with allergic inflammation.[9][10][11]
References
- 1. researchgate.net [researchgate.net]
- 2. Cetirizine - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Table 2 from Brain histamine H1 receptor occupancy of orally administered antihistamines, bepotastine and diphenhydramine, measured by PET with 11C-doxepin. | Semantic Scholar [semanticscholar.org]
- 5. Neuroimaging of histamine H1-receptor occupancy in human brain by positron emission tomography (PET): A comparative study of ebastine, a second-generation antihistamine, and (+)-chlorpheniramine, a classical antihistamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brain histamine H1 receptor occupancy of orally administered antihistamines measured by positron emission tomography with 11C-doxepin in a placebo-controlled crossover study design in healthy subjects: a comparison of olopatadine and ketotifen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Positron emission tomographic study of central histamine H1-receptor occupancy in human subjects treated with epinastine, a second-generation antihistamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 10. Video: IP3/DAG Signaling Pathway [jove.com]
- 11. Inositol trisphosphate - Wikipedia [en.wikipedia.org]
A Comparative Analysis of the Abuse Potential of Hydroxyzine Hydrochloride and Benzodiazepines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the abuse potential of hydroxyzine hydrochloride and benzodiazepines, supported by available experimental data. The information is intended to inform research, drug development, and clinical decision-making.
Executive Summary
This compound, a first-generation antihistamine with anxiolytic properties, and benzodiazepines, a class of sedative-hypnotics, are both utilized in the management of anxiety. However, their mechanisms of action, receptor profiles, and, consequently, their potential for abuse and dependence differ significantly. Benzodiazepines are well-documented as having a high abuse liability and are classified as controlled substances. In contrast, hydroxyzine is not a controlled substance and is generally considered to have a low potential for abuse and addiction[1][2][3]. While direct comparative abuse liability studies are scarce, a comprehensive review of existing preclinical and clinical data for each drug class provides a clear differentiation in their abuse potential.
Mechanism of Action and Receptor Pharmacology
The differing abuse potentials of hydroxyzine and benzodiazepines are rooted in their distinct molecular targets and mechanisms of action.
This compound: Hydroxyzine primarily acts as a potent inverse agonist of the histamine H1 receptor[4]. Its anxiolytic effects are also attributed to its antagonist activity at serotonin 5-HT2A receptors. It exhibits lower affinity for dopamine D2 and alpha-1 adrenergic receptors. Notably, hydroxyzine does not interact with the GABAergic system in the same manner as benzodiazepines.
Benzodiazepines: Benzodiazepines exert their effects by acting as positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter system in the central nervous system[5][6]. By binding to the benzodiazepine site on the GABA-A receptor, they enhance the effect of GABA, leading to increased chloride ion influx and neuronal hyperpolarization. This widespread neuronal inhibition underlies their anxiolytic, sedative, muscle relaxant, and anticonvulsant effects, but also contributes significantly to their abuse potential[5].
The following diagram illustrates the distinct signaling pathways of hydroxyzine and benzodiazepines.
References
- 1. What is Hydroxyzine? Uses, Side Effects, Abuse Control and Treatment [addictionresource.com]
- 2. addictionwellness.com [addictionwellness.com]
- 3. Is hydroxyzine addictive? What to know [singlecare.com]
- 4. avenuesrecovery.com [avenuesrecovery.com]
- 5. GABAA receptor subtypes and benzodiazepine use, misuse, and abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site specific binding pattern of benzodiazepines with GABAA receptor and related impact on their activities in the human body: An in silico method based study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacodynamics of Hydroxyzine Hydrochloride and Buspirone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacodynamic properties of hydroxyzine hydrochloride and buspirone, two anxiolytic agents with distinct mechanisms of action. The information presented herein is supported by experimental data from publicly available scientific literature.
Overview of Pharmacodynamic Properties
This compound is a first-generation antihistamine with sedative and anxiolytic properties, primarily acting as a potent inverse agonist of the histamine H1 receptor. In contrast, buspirone is a non-benzodiazepine anxiolytic that exerts its effects primarily through partial agonism at serotonin 5-HT1A receptors. Their differing molecular targets and mechanisms of action result in distinct pharmacological profiles, influencing their clinical applications, efficacy, and side-effect profiles.
Receptor Binding Affinity
The following table summarizes the receptor binding affinities (Ki, in nM) of hydroxyzine and buspirone for various G-protein coupled receptors (GPCRs). Lower Ki values indicate higher binding affinity. It is important to note that these values are compiled from multiple sources and experimental conditions may vary.
| Receptor Target | Hydroxyzine Ki (nM) | Buspirone Ki (nM) |
| Histamine H1 | ~2[1] | No significant affinity |
| Serotonin 5-HT1A | No significant affinity | 24 (S-enantiomer)[2], 32 (racemic)[2] |
| Serotonin 5-HT2A | 50[1] | Low affinity |
| Dopamine D2 | 378[1] | 484 (racemic)[2], IC50 = 180 (racemic)[2] |
| Dopamine D3 | No significant affinity | - |
| Dopamine D4 | No significant affinity | - |
| α1-Adrenergic | Weak antagonist | No significant affinity |
| Muscarinic M1 | ~3,600 - 30,000 | No significant affinity |
Functional Activity at Key Receptors
The functional activity of hydroxyzine and buspirone at their primary receptor targets is a key differentiator.
-
Hydroxyzine acts as an inverse agonist at the histamine H1 receptor. This means that in addition to blocking the action of histamine, it also reduces the basal activity of the receptor. This inverse agonism is thought to contribute significantly to its sedative effects. At the serotonin 5-HT2A and dopamine D2 receptors, it acts as an antagonist .
-
Buspirone is a partial agonist at the postsynaptic serotonin 5-HT1A receptor and a full agonist at presynaptic 5-HT1A autoreceptors.[3] This dual action is believed to be central to its anxiolytic effect without the pronounced sedation associated with other anxiolytics. Over time, chronic administration leads to desensitization of the presynaptic autoreceptors, resulting in a net increase in serotonergic neurotransmission. At dopamine D2 receptors, buspirone and its enantiomers act as antagonists .[2]
The following table summarizes the functional activities and available quantitative data.
| Drug | Receptor | Functional Activity | Emax (% of 5-HT) | EC50/IC50 (nM) |
| Hydroxyzine | Histamine H1 | Inverse Agonist | - | IC50 = 0.39 µM (for hERG channel block)[4] |
| 5-HT2A | Antagonist | - | - | |
| Dopamine D2 | Antagonist | - | - | |
| Buspirone | 5-HT1A | Partial Agonist (postsynaptic) / Full Agonist (presynaptic) | Partial Agonist (in cAMP inhibition assays)[2], Full Agonist (in tyrosine hydroxylation inhibition assays)[2] | - |
| Dopamine D2 | Antagonist | - | IC50 = 180[2] |
Signaling Pathways
The distinct receptor interactions of hydroxyzine and buspirone trigger different intracellular signaling cascades.
References
Validating the Specificity of Hydroxyzine Hydrochloride in Receptor Binding Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the receptor binding profile of hydroxyzine hydrochloride, a first-generation antihistamine. By objectively comparing its performance with other alternatives and presenting supporting experimental data, this document serves as a valuable resource for researchers validating the specificity of hydroxyzine in various experimental settings.
Executive Summary
This compound is a potent histamine H1 receptor inverse agonist, a property that underlies its primary therapeutic effects as an antihistamine. However, its activity extends to other receptors, albeit with lower affinity. This guide delves into the quantitative specifics of hydroxyzine's binding profile, offering a direct comparison with other common antihistamines. Understanding this profile is critical for interpreting experimental results and for the development of more specific therapeutic agents.
Comparative Receptor Binding Affinity
The specificity of a compound is quantitatively defined by its binding affinity (Ki) to its intended target relative to other potential targets. A lower Ki value indicates a higher binding affinity. The following table summarizes the binding affinities of hydroxyzine and selected first and second-generation antihistamines for various physiologically relevant receptors.
| Compound | Generation | H1 Receptor (Ki, nM) | Muscarinic M1 Receptor (Ki, nM) | Serotonin 5-HT2A Receptor (Ki, nM) | Dopamine D2 Receptor (Ki, nM) | α1-Adrenergic Receptor (Ki, nM) |
| Hydroxyzine | First | 2 [1] | >1,000 [1] | 50 [2] | 378 [2] | Data Not Available |
| Diphenhydramine | First | 16[1] | 130[1] | Data Not Available | Data Not Available | Data Not Available |
| Cetirizine | Second | 2.5[1] | >10,000[1] | Data Not Available | Data Not Available | Data Not Available |
Key Observations:
-
Hydroxyzine exhibits high affinity for the histamine H1 receptor, comparable to the second-generation antihistamine cetirizine.[1]
-
Notably, hydroxyzine displays a significantly lower affinity for the muscarinic M1 receptor compared to diphenhydramine, another first-generation antihistamine, suggesting a lower potential for anticholinergic side effects.[1]
-
Hydroxyzine also demonstrates measurable affinity for the serotonin 5-HT2A and dopamine D2 receptors, highlighting its multi-receptor activity.[2]
Experimental Protocols
Accurate determination of binding affinities relies on standardized and meticulously executed experimental protocols. The following outlines a general methodology for a competitive radioligand binding assay, a common technique used to determine the Ki values presented above.
General Radioligand Binding Assay Protocol
This protocol provides a framework for determining the binding affinity of a test compound (e.g., hydroxyzine) to a specific receptor.
1. Membrane Preparation:
-
Source: Tissues or cell lines endogenously expressing the receptor of interest or cells (e.g., HEK293, CHO) transiently or stably transfected to express the target receptor.
-
Procedure:
-
Homogenize the cells or tissue in a cold hypotonic buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration using a standard method (e.g., BCA protein assay).
-
Store membrane preparations at -80°C until use.
-
2. Competitive Binding Assay:
-
Materials:
-
Prepared cell membranes
-
Radioligand: A high-affinity, receptor-specific radiolabeled ligand (e.g., [³H]-mepyramine for the H1 receptor, [³H]-ketanserin for the 5-HT2A receptor, [³H]-spiperone for the D2 receptor).
-
Test compound (unlabeled hydroxyzine) at various concentrations.
-
Non-specific binding control: A high concentration of an unlabeled ligand known to bind to the target receptor (e.g., 10 µM mianserin for the H1 receptor).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
-
-
Procedure:
-
In a 96-well plate, add the following to designated wells:
-
Total Binding: Cell membranes, radioligand, and assay buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of the non-specific binding control.
-
Competitive Binding: Cell membranes, radioligand, and varying concentrations of the test compound (hydroxyzine).
-
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
3. Data Analysis:
-
Calculate Specific Binding: Subtract the non-specific binding counts from the total binding counts.
-
Generate a Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 Value: The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. This value is determined from the competition curve using non-linear regression analysis.
-
Calculate the Ki Value: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
Visualizing Key Processes and Pathways
To further elucidate the experimental and physiological context of hydroxyzine's activity, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the primary signaling pathways associated with the receptors it targets.
Caption: Experimental workflow for a competitive radioligand binding assay.
Caption: Simplified signaling pathways of receptors targeted by hydroxyzine.
Conclusion
This guide demonstrates that while this compound is a potent histamine H1 receptor antagonist, it is not entirely specific. Its interaction with serotonergic and dopaminergic receptors, although weaker, should be a critical consideration in the design and interpretation of research studies. The provided comparative data and experimental protocols offer a robust framework for researchers to validate the specificity of hydroxyzine and to select the most appropriate antihistamine for their experimental needs, ensuring the accuracy and reliability of their findings.
References
Benchmarking the Anxiolytic-like Effects of Hydroxyzine Against Novel Compounds: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the anxiolytic-like effects of the first-generation antihistamine hydroxyzine against a selection of novel compounds representing different mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis based on preclinical data from standardized behavioral assays. Detailed experimental protocols and visualizations of key signaling pathways are included to support further research and development in the field of anxiolytics.
Executive Summary
While hydroxyzine has long been utilized for its anxiolytic properties, the quest for more targeted and potent therapeutics with fewer side effects has led to the exploration of novel neurobiological pathways. This guide benchmarks hydroxyzine against three such novel compounds: Ketamine (a glutamate modulator), Allopregnanolone (a neurosteroid), and NLX-112 (a selective 5-HT1A receptor agonist). The comparison is based on their performance in two widely accepted preclinical models of anxiety-like behavior: the Elevated Plus Maze (EPM) and the Open Field Test (OFT).
Comparative Efficacy in Preclinical Anxiety Models
The following tables summarize the quantitative data from preclinical studies in rodents. It is important to note that direct head-to-head studies are limited, and thus, comparisons are made based on data from separate studies with similar experimental designs.
Table 1: Elevated Plus Maze (EPM) - Anxiolytic-like Effects
The EPM test is a widely used behavioral assay to assess anxiety-like behavior in rodents. Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open, more "anxiety-provoking" arms of the maze.
| Compound (Dose) | Animal Model | Key Findings | Reference |
| Hydroxyzine (3 mg/kg) | Male Swiss albino mice | Significant increase in time spent in open arms (OAT), %OAT, open arm entries (OAE), and %OAE compared to control. | [1] |
| Ketamine (10 mg/kg) | Male Balb/c mice | Significant increase in open-arm activity. | [2] |
| Allopregnanolone (0.1 mg/kg) | Male C57 mice | Significantly increased the proportion of total time spent on the open arm from 7.13% to 32.50% and the number of open arm entries from 1.20 to 4.80. | [1] |
| NLX-112 (0.3 mg/kg) | Middle-aged C57bl/6J male mice | Increased the time spent in the open arms of the EPM by 119% of control. | [3] |
Table 2: Open Field Test (OFT) - Anxiolytic-like and Locomotor Effects
The OFT is used to assess general locomotor activity and anxiety-like behavior. A common measure of anxiety is the time spent in the center of the open field, with anxiolytics generally increasing this parameter.
| Compound (Dose) | Animal Model | Key Findings | Reference |
| Hydroxyzine (3 mg/kg) | Male Swiss albino mice | Showed significant anxiolytic activity. | [1] |
| Ketamine (10 mg/kg) | Male Balb/c mice | Increased the amount of time spent in the center of the open field. | [2] |
| Allopregnanolone (1.0 mg/kg) | Ovariectomized adult Wistar rats | No significant effect on the number of crossings in the OFT, suggesting no major impact on general locomotor activity at this dose. | [4] |
| NLX-112 (0.3 mg/kg) | Middle-aged C57bl/6J male mice | Augmented locomotor activity in the center of the open field arena by 164% of control. | [3] |
Signaling Pathways and Mechanisms of Action
The anxiolytic effects of hydroxyzine and the selected novel compounds are mediated by distinct signaling pathways.
Hydroxyzine Signaling Pathway
Hydroxyzine primarily acts as an inverse agonist at histamine H1 receptors.[5][6][] Its anxiolytic effects are also attributed to its antagonist activity at serotonin 5-HT2A receptors and, to a lesser extent, its anticholinergic properties.[6][8]
Caption: Hydroxyzine's primary mechanism of anxiolysis.
Ketamine (Glutamate Modulator) Signaling Pathway
Ketamine, a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, exerts its anxiolytic and rapid antidepressant effects through a complex cascade involving the glutamate system.[9][10][11] By blocking NMDA receptors, particularly on GABAergic interneurons, ketamine leads to a surge in glutamate release. This glutamate surge preferentially activates AMPA receptors, leading to the release of brain-derived neurotrophic factor (BDNF) and activation of the mTOR signaling pathway, ultimately promoting synaptogenesis and reversing stress-induced neuronal atrophy.[9][11]
Caption: Ketamine's glutamate modulation pathway.
Allopregnanolone (Neurosteroid) Signaling Pathway
Allopregnanolone is a positive allosteric modulator of the GABA-A receptor.[12][13][14] It binds to a site on the receptor distinct from the GABA and benzodiazepine binding sites, enhancing the receptor's response to GABA. This potentiation of GABAergic inhibition leads to a reduction in neuronal excitability, producing anxiolytic effects.[15][16]
Caption: Allopregnanolone's modulation of GABA-A receptors.
NLX-112 (5-HT1A Receptor Agonist) Signaling Pathway
NLX-112 is a highly selective and efficacious agonist for the serotonin 5-HT1A receptor.[3][17] 5-HT1A receptors are Gi/o-coupled receptors. Their activation, both presynaptically (autoreceptors) and postsynaptically, leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. This results in neuronal hyperpolarization and a reduction in neuronal firing, which contributes to its anxiolytic effects.[18]
Caption: NLX-112's agonism at 5-HT1A receptors.
Experimental Protocols
Standardized protocols are critical for the reproducibility of preclinical behavioral studies. Below are detailed methodologies for the Elevated Plus Maze and Open Field Test.
Elevated Plus Maze (EPM) Protocol
Objective: To assess anxiety-like behavior in rodents.
Apparatus: A plus-shaped maze elevated from the floor, typically with two open arms and two enclosed arms.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the test.
-
Drug Administration: Administer the test compound or vehicle at a predetermined time before the test (e.g., 30 minutes for intraperitoneal injection).
-
Test Initiation: Place the animal in the center of the maze, facing one of the open arms.
-
Data Collection: Record the animal's behavior for a 5-minute session using a video camera mounted above the maze. Key parameters to measure include:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters is indicative of an anxiolytic-like effect.
-
Cleaning: Thoroughly clean the apparatus between each animal to eliminate olfactory cues.
Caption: Experimental workflow for the Elevated Plus Maze test.
Open Field Test (OFT) Protocol
Objective: To assess general locomotor activity and anxiety-like behavior.
Apparatus: A square arena with high walls to prevent escape. The floor is typically divided into a central zone and a peripheral zone.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30-60 minutes prior to the test.
-
Drug Administration: Administer the test compound or vehicle at a specified time before the test.
-
Test Initiation: Gently place the animal in the center of the open field arena.
-
Data Collection: Record the animal's activity for a specified duration (e.g., 5-10 minutes) using a video tracking system. Key parameters include:
-
Total distance traveled.
-
Time spent in the center zone.
-
Time spent in the peripheral zone.
-
Number of entries into the center zone.
-
Rearing frequency.
-
-
Data Analysis: Anxiolytic-like effects are inferred from an increase in the time spent and the number of entries into the center zone. Total distance traveled serves as a measure of general locomotor activity.
-
Cleaning: Clean the arena thoroughly between trials to remove any odors.
Caption: Experimental workflow for the Open Field Test.
Conclusion
This comparative guide demonstrates that while hydroxyzine exhibits clear anxiolytic-like effects in preclinical models, novel compounds acting on different neurobiological targets show promising, and in some cases, more potent anxiolytic profiles. Ketamine, allopregnanolone, and NLX-112 each represent a distinct mechanistic approach to treating anxiety, highlighting the potential for the development of more targeted and effective anxiolytic therapies. The provided data and protocols serve as a valuable resource for researchers in the ongoing effort to discover and develop the next generation of anxiolytic drugs.
References
- 1. Comparison of anxiolytic effects of allopregnanolone and diazepam on the elevated plus-maze in mice [manu41.magtech.com.cn]
- 2. Effect of ketamine on exploratory behaviour in BALB/C and C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The selective 5-HT1A receptor agonist NLX-112 displays anxiolytic-like activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Timing of progesterone and allopregnanolone effects in a serial forced swim test [scielo.org.mx]
- 5. droracle.ai [droracle.ai]
- 6. What is the mechanism of Hydroxyzine Pamoate? [synapse.patsnap.com]
- 8. What is the mechanism of Hydroxyzine Hydrochloride? [synapse.patsnap.com]
- 9. Ketamine’s Mechanism of Action: A Path to Rapid-Acting Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Glutamate Deregulation in Ketamine-Induced Psychosis—A Potential Role of PSD95, NMDA Receptor and PMCA Interaction [frontiersin.org]
- 11. The Neuroscience of Ketamine - Nushama [nushama.com]
- 12. Multifunctional aspects of allopregnanolone in stress and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neurosteroids and GABA-A Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tolerance to allopregnanolone with focus on the GABA-A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Allopregnanolone: From molecular pathophysiology to therapeutics. A historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Allopregnanolone Elevations Following Pregnenolone Administration are Associated with Enhanced Activation of Emotion Regulation Neurocircuits - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NLX-112, a highly selective 5-HT1A receptor agonist, mediates analgesia and antidepressant-like activity in rats via spinal cord and prefrontal cortex 5-HT1A receptors, respectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 5-HT1A receptors in mood and anxiety: recent insights into autoreceptor versus heteroreceptor function - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Hydroxyzine Hydrochloride Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various analytical methods for the quantification of hydroxyzine hydrochloride, a first-generation antihistamine used for treating itching, anxiety, and nausea. The selection of an appropriate analytical method is critical for quality control, pharmacokinetic studies, and formulation development. This document outlines and compares several common techniques, presenting their performance data and experimental protocols to aid researchers in choosing the most suitable method for their specific needs.
Comparative Performance of Analytical Methods
The following table summarizes the quantitative performance of different analytical methods for this compound quantification based on published data. This allows for a direct comparison of their linearity, sensitivity (LOD and LOQ), and accuracy.
| Method | Linearity Range | Correlation Coefficient (r²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy/Recovery (%) |
| UV-Visible Spectrophotometry | 7-13 µg/mL[1] | 0.9999[1] | 0.1627 µg/mL[1] | 0.4932 µg/mL[1] | 99.78% - 99.90%[1] |
| UV-Visible Spectrophotometry (Charge-Transfer Complex A) | 1.25–15 µg/mL[2] | Not Reported | 0.11 µg/mL[2] | 0.34 µg/mL[2] | 97.2% - 108.6%[2] |
| UV-Visible Spectrophotometry (Charge-Transfer Complex B) | 3.75–45 µg/mL[2] | Not Reported | 0.32 µg/mL[2] | 0.96 µg/mL[2] | 97.2% - 108.6%[2] |
| RP-HPLC | 10–10000 ng/mL[3] | 0.9993[3] | Not Reported | Not Reported | 97% - 102%[3] |
| Stability-Indicating HPLC | 3-10 mg/mL[4] | Not Reported | Not Reported | Not Reported | Not Reported |
| UPLC-MS/MS | 0.01-10 µM (4.5 ng/mL-4.5 µg/mL)[5] | >0.99[5] | Not Reported | 0.09 ng/mL[5] | 80% - 120%[5] |
| HPTLC | 0.3-1.1 µ g/band | 0.9985 | 0.09 µ g/band | 0.27 µ g/band | 98.73% - 101.27% |
| Two-Phase Titrimetry | 1-9 mg[6] | 0.9986[6] | Not Applicable | Not Applicable | 99.5% - 103.8%[6] |
| Non-Aqueous Titrimetry | 2-20 mg[7] | Not Reported | Not Applicable | Not Applicable | 97.75% - 101.5%[7] |
Experimental Protocols
Detailed methodologies for key analytical techniques are provided below. These protocols are based on established and validated methods from the scientific literature.
UV-Visible Spectrophotometry
This method is based on measuring the absorbance of this compound in a suitable solvent at its wavelength of maximum absorbance (λmax).
-
Instrumentation: A double beam UV-Visible spectrophotometer.
-
Reagents: Distilled water (or other suitable solvent).
-
Standard Solution Preparation:
-
Sample Preparation:
-
For pharmaceutical formulations (e.g., tablets), weigh and grind a sufficient number of tablets to get an average weight.
-
Weigh a quantity of the powder equivalent to a known amount of this compound and dissolve it in distilled water.
-
Filter the solution to remove any insoluble excipients.
-
Dilute the filtered solution with distilled water to a concentration within the calibration range.
-
-
Procedure:
-
Determine the λmax of this compound by scanning a 10 µg/mL solution from 200-400 nm. The maximum absorbance is typically observed at 230 nm.[1]
-
Measure the absorbance of the standard and sample solutions at the determined λmax against a solvent blank.
-
Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
High-Performance Liquid Chromatography (HPLC)
This stability-indicating HPLC method is suitable for the simultaneous determination of this compound and other components, such as preservatives, in injection solutions.[4]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: µBondapak C18[4]
-
Mobile Phase: A mixture of 60% water, 25% acetonitrile, and 15% methanol containing 0.06% (v/v) sulfuric acid, 0.5% (w/v) sodium sulfate, and 0.02% (w/v) heptanesulfonic acid sodium salt.[4]
-
Flow Rate: 2 mL/min[4]
-
Detection Wavelength: 257 nm[4]
-
Internal Standards: Isobutyrophenone and p-nitroacetophenone[4]
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound standard in the mobile phase.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 3-10 mg/mL).[4]
-
Add a fixed concentration of the internal standard to each working standard solution.
-
-
Sample Preparation:
-
Dilute the this compound injection solution with the mobile phase to a concentration within the calibration range.
-
Add the same fixed concentration of the internal standard to the diluted sample solution.
-
-
Procedure:
-
Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Record the peak areas for this compound and the internal standard.
-
Calculate the ratio of the peak area of this compound to that of the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the standards versus their concentrations.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
Cross-Validation Workflow
The following diagram illustrates a general workflow for the cross-validation of analytical methods. This process ensures that different analytical methods yield comparable and reliable results for the same analyte.
Caption: Workflow for Cross-Validation of Analytical Methods.
References
- 1. ijbpas.com [ijbpas.com]
- 2. shd.org.rs [shd.org.rs]
- 3. tandfonline.com [tandfonline.com]
- 4. Simultaneous determination of this compound and benzyl alcohol in injection solutions by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a method for the analysis of this compound in extracellular solution used in in vitro preclinical safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sphinxsai.com [sphinxsai.com]
- 7. scispace.com [scispace.com]
Safety Operating Guide
Safe Disposal of Hydroxyzine Hydrochloride: A Procedural Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Hydroxyzine Hydrochloride, ensuring compliance with safety protocols and environmental regulations. The following procedures are intended for researchers, scientists, and drug development professionals handling this compound in a laboratory setting.
Hazard Identification and Safety Precautions
This compound is classified as harmful if swallowed and is suspected of damaging fertility or the unborn child.[1][2] It may also cause drowsiness or dizziness.[2] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[2][3][4] In case of a spill, avoid dust generation by using a damp cloth or a filtered vacuum for cleanup.[1]
Disposal Regulations and Guidelines
The primary guideline for the disposal of this compound is to adhere to all applicable federal, state, and local environmental regulations.[1][2][3][5][6][7] Waste material must be disposed of through an approved waste disposal plant.[2][3][8] It is the responsibility of the waste generator to correctly classify the waste and ensure its proper disposal.
Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the safe disposal of this compound waste in a laboratory setting.
3.1. Waste Segregation and Collection:
-
Original Containers: Whenever possible, leave the chemical in its original container.[2]
-
No Mixing: Do not mix this compound waste with other chemical waste.[2][9]
-
Labeling: Ensure the waste container is clearly and accurately labeled as "this compound Waste."
-
Container Integrity: Use a well-sealed, properly labeled container for disposal to prevent leakage or spillage.[1]
3.2. For Unused or Expired Pure Compound (Solid Form):
-
Carefully transfer the solid this compound into a designated hazardous waste container.
-
Avoid creating dust during the transfer.[1]
-
Seal the container tightly.
-
Store the sealed container in a designated, secure waste accumulation area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]
3.3. For Contaminated Materials (e.g., PPE, labware):
-
Collect all contaminated items, such as gloves, weighing papers, and disposable lab coats.
-
Place them in a designated, leak-proof hazardous waste bag or container.
-
Seal the container and label it appropriately.
3.4. Disposal of Empty Containers:
-
Handle uncleaned, empty containers as you would the product itself.[2][9]
-
Dispose of them in accordance with institutional and regulatory guidelines for chemically contaminated containers.
Spill Management
In the event of a spill, the following measures should be taken:
-
Evacuate: Non-essential personnel should be evacuated from the affected area.[1]
-
Containment: Contain the source of the spill if it is safe to do so.[1] Prevent the material from entering drains or waterways.[2][4][10]
-
Cleanup:
-
Decontamination: Thoroughly clean the spill area.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. cdn.pfizer.com [cdn.pfizer.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. americanregent.com [americanregent.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. paipharma.com [paipharma.com]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Essential Safety and Logistics for Handling Hydroxyzine Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of active pharmaceutical ingredients (APIs) like Hydroxyzine Hydrochloride is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its powder form, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the required PPE.
| Protection Type | Equipment | Specifications and Use Cases |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A hooded visor or face shield may be necessary if there is a risk of splashes. | Use equipment tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). This is critical to prevent eye irritation or severe eye damage.[1] |
| Hand Protection | Chemically resistant, impervious gloves (e.g., Viton™, rubber gloves). | Gloves must comply with EN 374 standards. It is important to note that latex gloves may cause sensitization.[1][2][3][4] |
| Skin and Body Protection | Wear suitable protective clothing, including long-sleeved clothing. For handling the pure product, full protective skin clothing is recommended. | Contaminated clothing should be removed and washed before reuse.[1][2] |
| Respiratory Protection | A NIOSH-approved particulate respirator is recommended if exposure limits are exceeded or if ventilation is inadequate. A P-type filtering facemask may also be used. | The selection of respiratory protection depends on the contaminant type, form, and concentration.[2][5] |
Occupational Exposure Limits
At present, specific occupational exposure limits (OELs) for this compound have not been established by major regulatory bodies.[4][5] Therefore, it is imperative to handle this compound with a high degree of caution, employing engineering controls and PPE to minimize any potential exposure.
Operational Plan: Step-by-Step Handling Procedures
1. Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area.[1][2][6] Use process enclosures, local exhaust ventilation, or other engineering controls to maintain airborne levels as low as possible.[2] For potent compounds, working within a fume hood is a standard practice.
-
Eyewash Stations and Showers: Ensure that emergency eyewash stations and safety showers are readily accessible in the immediate work area.[1]
2. Safe Handling Practices:
-
Read Safety Precautions: Do not handle the substance until all safety precautions have been read and understood.[2]
-
Avoid Dust and Aerosol Formation: Take measures to avoid the formation of dust and aerosols during handling.[6][7]
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with mild soap and water after handling and before eating, drinking, or smoking.[1][2] Do not eat, drink, or smoke in areas where the chemical is handled.[1][2]
-
Clothing: Change out of contaminated clothing promptly and wash it before reuse.[2]
3. First Aid Measures:
-
If Swallowed: Rinse the mouth with water. Do not induce vomiting. Call a physician or poison control center if you feel unwell.[1][2]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If symptoms occur, get medical attention.[1][6]
-
If on Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1][6]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and get medical attention if irritation develops and persists.[1]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Characterization:
-
Unused or waste this compound should be treated as chemical waste.
2. Container Management:
-
Leave the chemical in its original container. Do not mix it with other waste.
-
Handle uncleaned containers as you would the product itself.
3. Disposal Procedure:
-
Dispose of the contents and container to an approved waste disposal plant in accordance with all applicable local, national, and international regulations.[1][3][6]
Experimental Workflow: Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
